molecular formula C21H27N2O7P B15563777 Remdesivir intermediate-1

Remdesivir intermediate-1

货号: B15563777
分子量: 450.4 g/mol
InChI 键: CSURKLFFMMBEFL-ZYSBOAIWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Remdesivir intermediate-1 is a useful research compound. Its molecular formula is C21H27N2O7P and its molecular weight is 450.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H27N2O7P

分子量

450.4 g/mol

IUPAC 名称

2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16-,31-/m0/s1

InChI 键

CSURKLFFMMBEFL-ZYSBOAIWSA-N

产品来源

United States

Foundational & Exploratory

The Crucial Role of the Phosphoramidate Moiety in Remdesivir Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral medication that has garnered significant attention for its activity against a range of RNA viruses. As a nucleotide analog prodrug, its intricate chemical structure requires a sophisticated multi-step synthesis. A pivotal component in this synthesis is the chiral phosphoramidate (B1195095) moiety, often referred to commercially as "Remdesivir intermediate-1". This intermediate introduces the phosphorus center with the correct stereochemistry, which is essential for the drug's mechanism of action. This technical guide provides an in-depth look at the role of this key intermediate, including its synthesis and its coupling with the nucleoside core to form the final active pharmaceutical ingredient.

The Identity of "this compound"

"this compound" is the common designation for the phosphoramidate reagent used in the later stages of Remdesivir synthesis. Its chemical name is (S)-2-ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate , and it is identified by the CAS number 1354823-36-1 [1][2][3][4][5]. This molecule contains the L-alanine amino acid, a phenol (B47542) group, and a 4-nitrophenol (B140041) group attached to a central phosphorus atom. The 4-nitrophenoxy group serves as a good leaving group during the coupling reaction with the nucleoside core.

The Synthetic Pathway of Remdesivir

The synthesis of Remdesivir can be broadly divided into two main parts: the preparation of the nucleoside core (a derivative of GS-441524) and the synthesis of the phosphoramidate moiety ("this compound"). These two key fragments are then coupled to form Remdesivir.

Synthesis of the Phosphoramidate Moiety ("this compound")

The synthesis of the chiral phosphoramidate intermediate is a critical step that establishes the required stereochemistry at the phosphorus center. A common route involves the reaction of L-alanine 2-ethylbutyl ester hydrochloride with phenyl phosphorodichloridate, followed by the introduction of 4-nitrophenol. The desired (S,S)-diastereomer is often isolated via crystallization.

Table 1: Key Reagents in the Synthesis of "this compound"

ReagentRole
L-alanine 2-ethylbutyl ester HClAmino acid component
Phenyl phosphorodichloridatePhosphorus source
4-NitrophenolIntroduces leaving group
Triethylamine (B128534) or other organic baseAcid scavenger
Dichloromethane or other inert solventReaction medium
Synthesis of the Nucleoside Core and Final Coupling

The nucleoside core of Remdesivir is a pyrrolo[2,1-f][1][6][7]triazine C-nucleoside. Its synthesis begins with protected ribose derivatives. A key step is the C-glycosylation reaction to form the carbon-carbon bond between the ribose sugar and the heterocyclic base[6]. Once the nucleoside core is prepared and appropriately protected (often as an acetonide at the 2' and 3' hydroxyl groups), it is coupled with "this compound".

This crucial coupling step involves the reaction of the primary 5'-hydroxyl group of the nucleoside with the phosphoramidate intermediate, typically activated by a magnesium-based reagent like magnesium chloride. This reaction proceeds with an inversion of configuration at the phosphorus center, yielding the desired (S)-phosphorus diastereomer of Remdesivir. The final step involves the deprotection of the remaining protecting groups.

Experimental Protocols

The following is a representative, generalized protocol for the key coupling step based on published synthetic routes. Researchers should consult the primary literature for specific, validated procedures.

Protocol: Coupling of the Nucleoside Core with "this compound"

  • Preparation of the Reaction Mixture: To a solution of the protected nucleoside core (e.g., the 2',3'-acetonide of GS-441524) in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add magnesium chloride at room temperature.

  • Addition of Base: Cool the mixture to a reduced temperature (e.g., 0 °C) and add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine.

  • Addition of Phosphoramidate: Slowly add a solution of "this compound" (CAS 1354823-36-1) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at the specified temperature and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench it by the addition of an aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection: The protecting groups on the nucleoside core are removed under appropriate conditions (e.g., acidic hydrolysis for an acetonide group) to yield Remdesivir.

Table 2: Representative Quantitative Data for the Coupling and Deprotection Steps

ParameterValueReference
Coupling Step
Nucleoside Core1.0 equivalent[8]
"Intermediate-1"1.1 - 1.5 equivalents[8]
Magnesium Chloride1.1 - 1.5 equivalents[8]
Base2.0 - 3.0 equivalents[8]
Temperature0 °C to room temperature[8]
Reaction Time2 - 12 hours[8]
Yield60 - 85%[9][10]
Deprotection Step
ReagentAqueous acid (e.g., HCl)[8]
TemperatureRoom temperature[8]
Yield>90%[9]

Note: The values in this table are approximate and can vary depending on the specific protecting groups and reaction conditions used.

Visualizing the Synthesis

The following diagrams illustrate the logical flow of the Remdesivir synthesis, highlighting the key role of the phosphoramidate intermediate.

Figure 1: Overall synthetic pathway of Remdesivir.

Figure 2: Experimental workflow for the coupling step.

Conclusion

"this compound" is a critical, pre-activated phosphoramidate reagent that enables the efficient and stereoselective introduction of the prodrug moiety in the final stages of Remdesivir synthesis. The successful formation of this intermediate and its subsequent coupling with the nucleoside core are paramount to the overall efficiency and viability of the manufacturing process for this important antiviral drug. The methodologies outlined in this guide, based on published literature, provide a framework for understanding and implementing this key synthetic transformation.

References

Technical Guide to Remdesivir Intermediate GS-441524: Synthesis, Identification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of the antiviral drug Remdesivir, several key intermediates are formed. While the term "Remdesivir intermediate-1" is not a standardized nomenclature, a central and critical intermediate is the nucleoside core, GS-441524 . This compound is not only a precursor in the final phosphoramidation step to yield Remdesivir but is also its principal plasma metabolite, to which Remdesivir is rapidly converted in vivo. Understanding the synthesis, characterization, and analysis of GS-441524 is therefore paramount for researchers in antiviral drug development and manufacturing.

This technical guide provides an in-depth overview of GS-441524, focusing on its identification, synthesis, and analytical characterization.

Core Compound Identification

The primary intermediate of interest, GS-441524, is identified by the following:

IdentifierValue
Chemical Name (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile[4][5]
CAS Number 1191237-69-0[4][5]
Molecular Formula C₁₂H₁₃N₅O₄[4][5]
Molecular Weight 291.26 g/mol [4][5]

Synthesis of GS-441524

The synthesis of GS-441524 is a multi-step process that involves the coupling of a protected ribose derivative with a pyrrolotriazine base. A common synthetic route is outlined below.

Key Precursors
  • Pyrrolotriazine Moiety: 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine (CAS: 1770840-43-1)[6].

  • Ribose Moiety: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone (CAS: 55094-52-5)[7][8].

Synthetic Pathway Overview

The synthesis involves the coupling of the protected pyrrolotriazine base with the protected ribose lactone, followed by cyanation and deprotection steps to yield GS-441524.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_core_synthesis GS-441524 Synthesis Pyrrole Pyrrole Pyrrolotriazine_Base 4-Amino-7-iodopyrrolo [2,1-f][1,2,4]triazine Pyrrole->Pyrrolotriazine_Base Multi-step synthesis D-Ribose D-Ribose Protected_Ribose 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone D-Ribose->Protected_Ribose Benzylation & Oxidation Coupling Halogen-metal exchange & C-Glycosylation Pyrrolotriazine_Base->Coupling Protected_Ribose->Coupling Lactol_Intermediate Protected Lactol Intermediate Coupling->Lactol_Intermediate Cyanation Cyanation (e.g., TMSCN) Lactol_Intermediate->Cyanation Protected_GS441524 Protected GS-441524 Cyanation->Protected_GS441524 Deprotection Debenzylation (e.g., BCl3) Protected_GS441524->Deprotection GS441524 GS-441524 Deprotection->GS441524

Caption: Synthetic pathway to GS-441524.
Experimental Protocols

Step 1: Synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine A common route involves starting from 2,5-dimethoxytetrahydrofuran (B146720) and acethydrazide, followed by substitution, cyanation, deacetylation, cyclization, and iodination reactions to obtain the desired pyrrolotriazine base[6].

Step 2: Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone This precursor is typically synthesized from D-ribose through protection of the hydroxyl groups with benzyl (B1604629) groups, followed by oxidation to the lactone[1].

Step 3: Coupling and Formation of GS-441524 A general procedure involves the following transformations[9]:

  • N-protection and Halogen-Metal Exchange: The amino group of 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine is protected (e.g., with TMSCl), followed by a halogen-metal exchange using a Grignard reagent like i-PrMgCl·LiCl.

  • Glycosylation: The resulting organometallic species is reacted with 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone to form a lactol intermediate.

  • Cyanation: The lactol is then treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a Lewis acid (e.g., TMSOTf), to introduce the nitrile group at the anomeric carbon.

  • Deprotection: The benzyl protecting groups are removed, typically using boron trichloride (B1173362) (BCl₃), to yield the final product, GS-441524.

Analytical Identification and Characterization

Accurate identification of GS-441524 is critical for quality control and research purposes. The primary methods employed are mass spectrometry and chromatography.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of GS-441524.

Table 1: Mass Spectrometry Data for GS-441524

ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)[1][10]
Parent Ion [M+H]⁺ m/z 292.1 - 292.3[1][10]
Key Fragment Ion m/z 202.1[1][10]
MS/MS Transition m/z 292.3 → 202.1[10]
High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the quantification and purity assessment of GS-441524.

Table 2: Example HPLC Method Parameters for GS-441524 Analysis

ParameterConditionReference
Column Waters X-Bridge C18, 5 µm, 150 × 4.6 mm[11]
Mobile Phase A 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.5)[11]
Mobile Phase B Acetonitrile[11]
Gradient A gradient of 5% to 70% Acetonitrile[11]
Detector Fluorescence (Ex: 250 nm, Em: 475 nm)[11][12]
Retention Time Approx. 2.78 minutes (under specific LC-MS/MS conditions)[10]
Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of GS-441524 in a sample matrix.

Analysis_Workflow Sample Sample Protein_Precipitation Sample Preparation (e.g., Protein Precipitation with Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection Detection (Fluorescence or MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Quantification & Purity) Detection->Data_Analysis Result Result Data_Analysis->Result

Caption: Analytical workflow for GS-441524.

Conversion to Remdesivir

GS-441524 serves as the direct precursor to Remdesivir. The final step is a phosphoramidation reaction.

Reaction Pathway

Final_Step GS441524 GS-441524 Coupling Phosphoramidation (e.g., with MgCl2) GS441524->Coupling Phosphoramidate (B1195095) (S)-2-ethylbutyl 2-(((S)-(4-nitrophenoxy) (phenoxy)phosphoryl)amino)propanoate Phosphoramidate->Coupling Remdesivir Remdesivir Coupling->Remdesivir

Caption: Final conversion to Remdesivir.
Experimental Protocol Overview

The 5'-hydroxyl group of GS-441524 is coupled with a chiral phosphoramidate reagent. A common method involves protecting the 2' and 3' hydroxyl groups of GS-441524 (e.g., with DMF-DMA), followed by phosphorylation with the appropriate phosphoramidate reagent in the presence of a Grignard reagent like t-BuMgCl, and a final deprotection step to yield Remdesivir[2][3][13]. This stereoselective approach is crucial for obtaining the desired Sp-isomer of the phosphorus center in the final drug molecule.

References

The Core of Remdesivir Synthesis: A Technical Guide to Intermediate GS-441524

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the key intermediates in the synthesis of antiviral agents is paramount. This technical guide provides an in-depth look at GS-441524, a pivotal intermediate and the active metabolite of Remdesivir. While the term "Remdesivir intermediate-1" is not a standardized nomenclature, GS-441524 is widely recognized as a crucial precursor in several synthetic routes to Remdesivir.

GS-441524: IUPAC Name and Synonyms

The primary intermediate of focus is GS-441524, a nucleoside analogue that forms the core of the Remdesivir molecule.

IUPAC Name: (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile[1][2]

Synonyms:

  • GS-441524[1][2]

  • Remdesivir Metabolite[4]

  • EVO984[2]

  • 2-C-(4-Aminopyrrolo(2,1-f)(1,2,4)triazin-7-yl)-2,5-anhydro-D-altrononitrile[2]

  • Remdesivir related compound 6[5]

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical and pharmacokinetic properties of GS-441524 is essential for its handling, formulation, and in-vivo studies.

PropertyValueSource
CAS Number 1191237-69-0[1][2]
Molecular Formula C12H13N5O4[1][2]
Molecular Weight 291.267 g/mol [1]
Appearance White to Almost White Powder[5]
Purity ≥98%
Solubility Soluble in DMSO. Low to moderate aqueous solubility (35–52 μg/ml at pH 5–7.4). High aqueous solubility (>1 mg/mL at pH 1.6).[5][6]
Plasma Clearance (CLp) Low to moderate: 4.1 mL/min/kg (dogs) to 26 mL/min/kg (mice)[6][7]
Volume of Distribution (Vdss) 0.9 L/kg (dogs) to 2.4 L/kg (mice)[6][7]
Oral Bioavailability 8.3% (monkeys), 33% (rats), 39% (mice), 85% (dogs)[6][7]
Plasma Free Fraction 62–78% across various species[6][7]

Experimental Protocols: Synthesis of Remdesivir from GS-441524

Several synthetic routes have been developed for the preparation of Remdesivir from GS-441524. The following is a generalized protocol based on a three-step sequence involving protection, phosphoramidation, and deprotection, which has been reported to have a high overall yield.[8]

Materials:

  • GS-441524

  • N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • Phosphorylating agent (e.g., (S)-2-ethylbutyl 2-((((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate))

  • Magnesium chloride (MgCl2)

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Acetic acid

  • Hydrochloric acid (HCl)

Procedure:

  • Protection of Diol Group:

    • GS-441524 is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to protect the 2' and 3'-hydroxyl groups of the ribose moiety. This step is crucial to prevent side reactions during the subsequent phosphorylation.

  • Phosphoramidation:

    • The protected GS-441524 is then coupled with a suitable phosphorylating agent. This reaction is typically carried out in the presence of a Lewis acid, such as magnesium chloride, and a non-nucleophilic base like diisopropylethylamine in an aprotic solvent like tetrahydrofuran. This step introduces the phosphoramidate (B1195095) moiety at the 5'-hydroxyl position.

  • Deprotection:

    • The protecting group on the 2' and 3'-hydroxyls is removed under mild acidic conditions, for example, using a solution of acetic acid or dilute hydrochloric acid. This final step yields Remdesivir.

This three-step approach offers the advantage of high stereoselectivity in the phosphorylation step and can be performed successively without the need for intermediate purification, leading to a high overall yield.[8]

Synthesis Workflow: From GS-441524 to Remdesivir

The following diagram illustrates the key transformations in the synthesis of Remdesivir starting from the intermediate GS-441524.

Remdesivir_Synthesis_from_GS441524 GS441524 GS-441524 Protected_GS441524 Protected GS-441524 (Diol Protection) GS441524->Protected_GS441524 DMF-DMA Remdesivir_Protected Protected Remdesivir (Phosphoramidation) Protected_GS441524->Remdesivir_Protected Phosphorylating Agent, MgCl2, DIPEA, THF Remdesivir Remdesivir (Deprotection) Remdesivir_Protected->Remdesivir Mild Acid (e.g., Acetic Acid)

Caption: Synthetic pathway from GS-441524 to Remdesivir.

Intracellular Activation Pathway of Remdesivir

Once administered, Remdesivir, a prodrug, is metabolized intracellularly to its active triphosphate form. This process involves the key intermediate GS-441524.

Remdesivir_Activation Remdesivir Remdesivir (Prodrug) GS441524 GS-441524 Remdesivir->GS441524 Esterases GS441524_MP GS-441524 Monophosphate GS441524->GS441524_MP Kinases GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Kinases GS441524_TP GS-441524 Triphosphate (Active Form) GS441524_DP->GS441524_TP Kinases

Caption: Intracellular activation of Remdesivir to its active triphosphate form.

References

Discovery and history of "Remdesivir intermediate-1"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Key Remdesivir (B604916) Intermediates

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of critical intermediates in the production of Remdesivir. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction: The Genesis of Remdesivir

Remdesivir (GS-5734) is a broad-spectrum antiviral medication that gained prominence during the COVID-19 pandemic.[1][2] Its journey, however, began much earlier. Developed by Gilead Sciences, Remdesivir was initially synthesized in 2009 as part of a research program targeting Hepatitis C and Respiratory Syncytial Virus (RSV).[3] Although it showed insufficient efficacy against these initial targets, subsequent research in collaboration with U.S. government agencies and academic institutions revealed its potent activity against a range of RNA viruses. This included filoviruses like Ebola, leading to its evaluation during the mid-2010s Ebola outbreak, and coronaviruses such as SARS-CoV and MERS-CoV.[2][4][5]

Remdesivir is a phosphoramidate (B1195095) prodrug of a nucleoside analog.[4] This design allows the molecule to efficiently enter cells, where it is metabolized into its active form, an adenosine (B11128) triphosphate (ATP) analog. This active metabolite inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication, thereby terminating the viral RNA chain synthesis.[1][3]

The synthesis of Remdesivir is a multi-step process involving the preparation of a key nucleoside core, GS-441524, and a phosphoramidate moiety, which are then coupled to form the final drug. For the purpose of this guide, we will define "Remdesivir intermediate-1" as the direct precursor to the nucleoside core, the protected C-nucleoside formed during the critical C-glycosylation step.

Synthesis of the Nucleoside Core (GS-441524)

The central challenge in Remdesivir synthesis is the creation of the C-C bond between the ribose sugar and the pyrrolo[2,1-f][3][4][5]triazine base, a reaction known as C-glycosylation. Several generations of this synthesis have been developed to improve yield, stereoselectivity, and scalability.

First-Generation Synthesis

The initial synthesis developed by Gilead scientists laid the groundwork for future refinements. It involves the coupling of a protected ribolactone with a halogenated pyrrolotriazine base.

Objective: To synthesize the protected C-nucleoside (this compound) via C-glycosylation.

Materials:

  • Bromo pyrrolotriazine nucleus (protected)

  • Tribenzyl-protected ribolactone

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Trimethylsilyl chloride (TMSCl)

  • Apparatus for reactions at cryogenic temperatures (-78 °C)

Procedure:

  • The bromo pyrrolotriazine base is subjected to N,N-bis-silylation for protection of the amine group using TMSCl.

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), the protected bromo-base is dissolved in anhydrous THF and cooled to -78 °C.

  • n-Butyllithium is added dropwise to the solution to perform a lithium-halogen exchange, generating a lithiated pyrrolotriazine species.

  • A solution of the tribenzyl-protected ribolactone in anhydrous THF is then added to the reaction mixture.

  • The reaction is stirred at -78 °C for a specified time to allow for the coupling reaction to occur.

  • The reaction is quenched, and the resulting mixture of 1'-anomers of the protected nucleoside is worked up.

  • The desired β-anomer is then obtained after chromatographic purification.

This initial method suffered from low yields (around 25-60%) and required cryogenic temperatures, making it challenging for large-scale production.[6]

Second-Generation Synthesis Improvements

To overcome the limitations of the first-generation synthesis, a second-generation process was developed. Key improvements included:

  • Replacing the bromo-base with an iodo-base for a more facile metal-halogen exchange.

  • Using the Turbo Grignard reagent (i-PrMgCl·LiCl) instead of n-BuLi, allowing the reaction to proceed at milder temperatures and with more consistent yields.[5]

  • Optimizing the subsequent cyanation step to favor the desired β-anomer with high selectivity (>95:5), reducing the need for chiral separation.[5]

Objective: To achieve a higher yield of the C-glycoside adduct on a larger scale.

Materials:

  • 7-Iodo-4-(trimethylsilylamino)pyrrolo[2,1-f][3][4][5]triazine

  • 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

  • Diisopropylamine

  • n-Butyllithium (2.5 M in n-hexane)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • A solution of the silylated iodo-base in anhydrous THF is prepared in a reactor and stirred for 15 minutes.

  • Diisopropylamine (1.1 equivalents) is added, and the mixture is stirred for 10 minutes.

  • The reaction is cooled to between -85 °C and -78 °C.

  • n-BuLi (4.3 equivalents) is added dropwise over 4 hours, maintaining the temperature below -78 °C. The mixture is then stirred for an additional 30 minutes.

  • A solution of the lactone (2.0 equivalents) in anhydrous THF is added dropwise over 3 hours, keeping the temperature between -85 °C and -78 °C.

  • Upon completion, the reaction is quenched and worked up.

  • The product is purified, which can be achieved via recrystallization on a large scale, avoiding column chromatography.

This improved method delivered up to a 75% yield of the desired adduct, a significant improvement over the first-generation synthesis.[7]

Synthesis of GS-441524 from the Intermediate

Following the C-glycosylation and cyanation, the protecting groups (e.g., benzyl (B1604629) groups) are removed to yield the core nucleoside, GS-441524.

Objective: To remove the benzyl protecting groups to form GS-441524.

Materials:

  • Protected 1'-cyano nucleoside

  • Boron trichloride (B1173362) (BCl₃)

  • Dichloromethane (DCM), anhydrous

  • Potassium carbonate

  • Methanol

Procedure:

  • The protected nucleoside is dissolved in anhydrous DCM and cooled to -20 °C.

  • A solution of BCl₃ in DCM is added, and the reaction is stirred until completion.

  • The reaction is quenched by the addition of a mixture of potassium carbonate and methanol.

  • The crude product is worked up, and the isomers are separated via reversed-phase HPLC to yield pure GS-441524.[8]

Synthesis of the Phosphoramidate Moiety

The phosphoramidate side chain is synthesized separately and is designed to create the prodrug structure.

Objective: To prepare the activated phosphoramidate for coupling.

Materials:

Procedure:

  • L-alanine 2-ethylbutyl ester is dissolved in DCM.

  • Phenyl phosphorodichloridate is added to the solution.

  • The mixture is cooled, and triethylamine is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for approximately 16 hours.

  • The resulting diastereomeric mixture of the phosphoramidoyl chloridate is then used in the subsequent coupling step.

Final Coupling and Deprotection to Yield Remdesivir

The final step in the synthesis is the coupling of the nucleoside core (GS-441524) with the phosphoramidate moiety. More recent, efficient syntheses often start from GS-441524.

Objective: A highly efficient, scalable synthesis of Remdesivir from the core nucleoside.

Materials:

  • GS-441524 (Compound 5 )

  • N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • 2-ethylbutyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-l-alaninate (Compound 10 )

  • t-Butylmagnesium chloride (t-BuMgCl)

  • Acetic acid (AcOH)

  • Isopropanol

Procedure:

  • Protection: GS-441524 (5 ) is reacted with DMF-DMA (4.0 equiv.) in pyridine (B92270) at 25 °C. The reaction protects the 2',3'-hydroxyl groups and the C4-amine. The solvent is removed under reduced pressure to yield the crude protected intermediate (9 ).[4][9]

  • Phosphoramidation: The crude intermediate 9 is coupled with the phosphoramidate 10 (1.2 equiv.) in the presence of t-BuMgCl at low temperature. After workup, this yields the protected Remdesivir intermediate (12 ).[4][9]

  • Deprotection: The intermediate 12 is dissolved in isopropanol, and acetic acid is added. The mixture is heated to 50 °C for approximately 18 hours to remove the protecting groups, yielding Remdesivir (1 ).[4][9]

This modern approach can achieve an overall yield of up to 85% from GS-441524 with excellent purity, avoiding harsh conditions and difficult purifications.[4][9][10][11]

Quantitative Data Summary

The following tables summarize the yields for key steps in different generations of Remdesivir synthesis.

Table 1: C-Glycosylation Step Yields

Synthesis GenerationKey ReagentsTemperatureYieldReference
First Generationn-BuLi, Bromo-base-78 °C25-60%[6]
Second Generationi-PrMgCl·LiCl, Iodo-baseMilder tempsConsistent yields[5]
Improved Hectogramn-BuLi, Diisopropylamine-85 to -78 °Cup to 75%[7]
Flow ChemistryOrganolithium reagents-30 °C60%[12]

Table 2: Overall Yield for Final Coupling and Deprotection

Starting MaterialKey StepsOverall YieldReference
Protected NucleosideCoupling & HPLC separation~12.5%[13]
Protected Nucleosidet-BuMgCl coupling~21.5%[13][14]
GS-441524Protection, Phosphoramidation, Deprotection85%[4][9][11]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described.

Caption: Overall synthetic strategy for Remdesivir.

Glycosylation_Generations Gen1 First Generation - Bromo-base - n-BuLi - Cryogenic Temp (-78°C) - Yield: 25-60% Result Protected C-Nucleoside (Intermediate-1) Gen1->Result Gen2 Second Generation - Iodo-base - Grignard Reagent - Milder Temp - Improved Yield Gen2->Result Flow Flow Chemistry - Organolithium - Moderate Temp (-30°C) - High Throughput Flow->Result Start C-Glycosylation Approaches Start->Gen1 Initial Route Start->Gen2 Scalability Focus Start->Flow Process Intensification

Caption: Evolution of the C-Glycosylation step.

Final_Synthesis_Flow Start_GS GS-441524 Step1 Step 1: Protection (DMF-DMA) Start_GS->Step1 Step2 Step 2: Phosphoramidation (t-BuMgCl) Step1->Step2 Step3 Step 3: Deprotection (Acetic Acid) Step2->Step3 End_RDV Remdesivir (Yield: 85%) Step3->End_RDV

Caption: High-yield three-step synthesis from GS-441524.

References

In-Depth Technical Guide to the Spectroscopic Data of Remdesivir Intermediate-1 (GS-441524)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for a key precursor in the synthesis of Remdesivir, commonly referred to as Remdesivir intermediate-1. This intermediate is the nucleoside core, (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, also known as GS-441524. As the direct precursor to the final phosphoramidation step that yields Remdesivir, the thorough characterization of GS-441524 is critical for ensuring the quality and purity of the final active pharmaceutical ingredient (API). This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Chemical Structure

Caption: Chemical structure of GS-441524.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for GS-441524.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for GS-441524 provide key insights into its molecular framework.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for GS-441524 in DMSO-d₆ [2]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1'-118.0
2'4.35 (d)79.8
3'4.05 (t)74.0
4'4.60 (app q)83.5
5'3.55 (dd), 3.45 (dd)62.0
2''6.85 (d)100.0
3''6.80 (d)98.0
5''7.85 (s)150.0
6''-115.0
8''7.95 (s)145.0
NH₂7.80 (s)-
OH-2'5.40 (d)-
OH-3'5.15 (d)-
OH-5'5.05 (t)-

Note: Splitting patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), dd (doublet of doublets), and app q (apparent quartet).

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of GS-441524 correspond to its key structural features.

Table 2: FT-IR Spectroscopic Data for GS-441524

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500BroadO-H and N-H stretching
2900-3000MediumC-H stretching (aliphatic)
2250WeakC≡N stretching (nitrile)
1600-1650StrongN-H bending and C=N stretching
1000-1200StrongC-O stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and aiding in structural elucidation.

Table 3: Mass Spectrometric Data for GS-441524

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI Positive292.1163.1

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • Sample Preparation : A sample of GS-441524 is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Data Acquisition : ¹H and ¹³C NMR spectra are acquired at room temperature. A sufficient number of scans are collected to ensure a good signal-to-noise ratio. 2D correlation spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments are performed to aid in the assignment of proton and carbon signals, respectively.[2]

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is utilized.

  • Sample Preparation : The sample is prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹. The data is processed to show transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

The following protocol is for the analysis of GS-441524 in a biological matrix, which can be adapted for the analysis of the pure compound.

  • Instrumentation : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, such as a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, is employed.[1]

  • Sample Preparation : For analysis from plasma, a 25 μL aliquot is treated with 200 μL of acetonitrile (B52724) containing an internal standard. The sample is then filtered, dried, and reconstituted in water.[1]

  • Chromatography : The analyte is separated on a C18 reversed-phase column (e.g., Phenomenex Synergi Hydro-RP) using a gradient elution with mobile phases of water and acetonitrile, both containing 0.2% formic acid.[1]

  • Mass Spectrometry : The mass spectrometer is operated in positive ion mode. A multiple reaction monitoring (MRM) method is used for detection, with the transition m/z 292 → 163 for GS-441524.[1]

Synthesis and Logical Relationships

The synthesis of Remdesivir from GS-441524 is a critical step that involves the formation of a phosphoramidate (B1195095) bond.

Synthesis_Pathway Synthesis of Remdesivir from GS-441524 GS441524 GS-441524 (this compound) Remdesivir Remdesivir GS441524->Remdesivir Phosphoramidation Phosphoramidate Phosphoramidate Reagent Phosphoramidate->Remdesivir Experimental_Workflow Analytical Workflow for GS-441524 cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Dissolution Dissolution in appropriate solvent Purification Purification (if necessary) Dissolution->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS LC-MS/MS Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

References

In-Depth Technical Guide: Stability and Degradation Profile of Remdesivir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of a key intermediate in the synthesis of Remdesivir, identified as (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS No: 1354823-36-1). This intermediate, herein referred to as Remdesivir Intermediate-1, plays a crucial role in the manufacturing process of the antiviral drug Remdesivir. Understanding its stability is paramount for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API).

While specific, publicly available stability and forced degradation studies on this compound are limited, this guide synthesizes available information, general chemical principles of related structures, and data on the parent compound, Remdesivir, to provide a robust framework for its handling, storage, and analysis.

Chemical Identity and Properties

Table 1: Chemical Identity of this compound

ParameterValue
Chemical Name (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
Synonyms Remdesivir p-Nitrophenoxy L-Alanine, Remdesivir Impurity D, Remdesivir Impurity 4, N-[(S)-(4-nitrophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester
CAS Number 1354823-36-1
Molecular Formula C₂₁H₂₇N₂O₇P
Molecular Weight 450.4 g/mol

Stability Profile

Based on general knowledge of phosphoramidate (B1195095) and nitroaromatic compounds, as well as supplier recommendations, the stability of this compound is influenced by several factors.

Table 2: Summary of Postulated Stability of this compound

ConditionPostulated StabilityPotential Degradation Products
Hydrolytic (Acidic, Basic, Neutral) Susceptible to hydrolysis, particularly under basic and strong acidic conditions. The phosphoramidate and ester linkages are likely points of cleavage.L-Alanine 2-ethylbutyl ester, (4-nitrophenoxy)(phenoxy)phosphoric acid, Phenol, 4-Nitrophenol, Phosphoric acid.
Oxidative The molecule contains moieties that could be susceptible to oxidation, such as the phenoxy group.Oxidized derivatives of the aromatic rings.
Thermal Expected to be relatively stable at controlled room temperature. Decomposition may occur at elevated temperatures.To be determined through formal studies.
Photolytic The presence of the nitroaromatic group suggests potential sensitivity to light.Photodegradation products, potentially involving the nitro group.
Storage Recommendations:

For long-term storage, it is recommended to keep this compound at -20°C in a dry, dark environment. For short-term handling and shipping, storage at controlled room temperature, protected from light and moisture, is generally acceptable.

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be hydrolysis of the phosphoramidate and ester bonds. The p-nitrophenoxy group is a good leaving group, which can facilitate nucleophilic attack at the phosphorus center.

G cluster_main Postulated Hydrolytic Degradation of this compound cluster_hydrolysis Hydrolysis Conditions (Acidic/Basic) cluster_products Primary Degradation Products Intermediate This compound ((2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate) H2O H₂O / H⁺ or OH⁻ Intermediate->H2O Product1 L-Alanine 2-ethylbutyl ester H2O->Product1 Cleavage of P-N bond Product2 (4-nitrophenoxy)(phenoxy)phosphoric acid H2O->Product2 Cleavage of P-N bond

Caption: Postulated primary hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability and Degradation Studies

General Forced Degradation Protocol

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.

  • Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water. Heat the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Expose the solid intermediate to dry heat at a specified temperature (e.g., 80°C) for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the solid intermediate and a solution of the intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Method for Stability Indicating Assay

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the intact intermediate from its degradation products.

Table 3: Example HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan, likely around 270 nm due to the p-nitrophenoxy group).
Injection Volume 10 µL
Column Temperature 30°C

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

G cluster_workflow Forced Degradation and Method Development Workflow Start Start: Obtain This compound Prep Prepare Stock Solution Start->Prep Stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Prep->Stress Analyze Analyze Stressed Samples using HPLC Stress->Analyze Develop Develop HPLC Method Develop->Analyze Validate Validate Stability- Indicating Method (Specificity, Linearity, etc.) Analyze->Validate Identify Identify and Characterize Degradation Products (LC-MS) Analyze->Identify End End: Establish Stability Profile and Degradation Pathways Validate->End Identify->End

Caption: Workflow for forced degradation studies and stability-indicating method development.

Conclusion

While direct, comprehensive stability data for this compound ((2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate) is not extensively published, this guide provides a foundational understanding based on its chemical structure and the behavior of the parent drug, Remdesivir. The primary stability concern for this intermediate is its susceptibility to hydrolysis. Therefore, careful control of moisture and pH during synthesis and storage is critical. The experimental protocols and workflows outlined here provide a robust framework for drug development professionals to establish a detailed stability and degradation profile for this key synthetic intermediate, ultimately ensuring the quality and safety of the final Remdesivir drug product. Further focused studies are warranted to fully elucidate the degradation pathways and quantify the stability of this important compound.

"Remdesivir intermediate-1" and its relation to GS-441524

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between the antiviral prodrug Remdesivir (B604916) and its parent nucleoside, GS-441524. Central to this narrative is the role of key synthetic intermediates, including "Remdesivir intermediate-1," in the production of these critical compounds. This document outlines the metabolic activation pathway of Remdesivir, compares the antiviral efficacy of both molecules, and provides detailed experimental protocols for their synthesis and analysis.

Introduction: From Prodrug to Active Agent

Remdesivir (GS-5734) is a nucleotide analog prodrug that exhibits broad-spectrum antiviral activity. Its efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate form. A critical step in this bioactivation is the metabolic transformation of Remdesivir to its parent nucleoside, GS-441524.[1][2] Understanding the chemistry and biology of this conversion, as well as the distinct characteristics of both Remdesivir and GS-441524, is paramount for the development of effective antiviral therapies.

The Metabolic Pathway: Unmasking the Active Moiety

Remdesivir is designed as a prodrug to enhance its penetration into cells. Once inside the cell, it undergoes a series of enzymatic reactions to produce the pharmacologically active nucleoside triphosphate. The initial and crucial step in this cascade is the hydrolysis of Remdesivir to yield GS-441524. This process is primarily mediated by carboxylesterases.[2] GS-441524 is then sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally the active triphosphate metabolite, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1]

Metabolic Pathway of Remdesivir Metabolic Activation of Remdesivir Remdesivir Remdesivir (Prodrug) GS441524 GS-441524 (Parent Nucleoside) Remdesivir->GS441524 Carboxylesterases Monophosphate GS-441524 Monophosphate GS441524->Monophosphate Host Kinases Diphosphate GS-441524 Diphosphate Monophosphate->Diphosphate Host Kinases Triphosphate GS-441524 Triphosphate (Active Form) Diphosphate->Triphosphate Host Kinases Inhibition Inhibition of Viral RNA Polymerase Triphosphate->Inhibition

Figure 1: Metabolic Activation Pathway of Remdesivir.

Comparative Antiviral Activity

Both Remdesivir and GS-441524 have demonstrated potent antiviral activity against a range of coronaviruses. However, their efficacy can vary depending on the specific virus and the cell line used for in vitro testing. The following table summarizes the 50% effective concentration (EC50) values for both compounds against various coronaviruses.

CompoundVirusCell LineEC50 (µM)Reference
RemdesivirSARS-CoV-2Vero E67.43[3]
GS-441524SARS-CoV-2Vero E61.86[3]
RemdesivirSARS-CoVHAE~0.07[4]
GS-441524SARS-CoVHAE0.18 ± 0.14[5]
RemdesivirMERS-CoVHAE~0.08[4]
GS-441524MERS-CoVHAENot Statistically Different from Remdesivir[4]
GS-441524FIPVCRFK0.78[6]

Note: EC50 values can be influenced by experimental conditions. Direct comparison between different studies should be made with caution.

Synthesis of GS-441524 and Remdesivir

The synthesis of Remdesivir can be approached from different starting materials, including the direct phosphorylation of GS-441524. This section outlines a general synthetic workflow and highlights the role of key intermediates.

Key Synthetic Intermediates
  • 7-Iodo-Pyrrolo[2,1-F][6][7][8]Triazin-4-Amine (CAS: 1770840-43-1): A crucial starting material for the synthesis of the pyrrolotriazine core of GS-441524.[5]

  • This compound (2-ethylbutyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate; CAS: 1911578-98-7): The activated phosphoramidate (B1195095) moiety that is coupled with the nucleoside analog to form Remdesivir.[9][10]

Synthetic Workflow General Synthetic Workflow for Remdesivir cluster_gs441524 Synthesis of GS-441524 cluster_remdesivir Synthesis of Remdesivir Iodo_Pyrrolo 7-Iodo-Pyrrolo[2,1-F][1,2,4] Triazin-4-Amine GS441524_synth GS-441524 Iodo_Pyrrolo->GS441524_synth Ribose_Derivative Protected Ribose Derivative Ribose_Derivative->GS441524_synth GS441524_start GS-441524 Remdesivir_final Remdesivir GS441524_start->Remdesivir_final Phosphoramidation Intermediate1 This compound (Activated Phosphoramidate) Intermediate1->Remdesivir_final

Figure 2: General Synthetic Workflow for Remdesivir.

Experimental Protocols

Synthesis of Remdesivir from GS-441524

The following is a generalized protocol based on published literature for the synthesis of Remdesivir starting from GS-441524.[6]

Materials:

  • GS-441524

  • N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • Pyridine

  • 2-ethylbutyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate (this compound)

  • t-Butylmagnesium chloride (t-BuMgCl) in Tetrahydrofuran (THF)

  • Acetic acid

  • Isopropanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

Procedure:

  • Protection of GS-441524:

    • Dissolve GS-441524 in pyridine.

    • Add DMF-DMA and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure to obtain the protected intermediate.

  • Phosphoramidation:

    • Dissolve the protected GS-441524 intermediate and this compound in THF.

    • Cool the solution to -10 °C.

    • Add t-BuMgCl solution dropwise while maintaining the temperature below -5 °C.

    • Stir the reaction mixture at -5 °C.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry and concentrate to yield the protected Remdesivir.

  • Deprotection:

    • Dissolve the protected Remdesivir in a solution of acetic acid in isopropanol.

    • Stir the mixture at an elevated temperature (e.g., 50 °C).

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the mixture and purify the residue by chromatography to obtain Remdesivir.

In Vitro Metabolism of Remdesivir to GS-441524

This protocol outlines a general procedure for studying the conversion of Remdesivir to GS-441524 in a biological matrix.[11]

Materials:

  • Remdesivir

  • Feline, human, or other species' whole blood or plasma

  • Acetonitrile (B52724)

  • Internal standard for HPLC analysis

  • HPLC system with a suitable C18 column and UV or fluorescence detector

Procedure:

  • Incubation:

    • Spike a known concentration of Remdesivir into pre-warmed whole blood or plasma.

    • Incubate the mixture at 37 °C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Preparation:

    • To each aliquot, add a protein precipitation agent such as cold acetonitrile containing an internal standard.

    • Vortex the samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • HPLC Analysis:

    • Analyze the supernatant using a validated HPLC method to quantify the concentrations of Remdesivir and GS-441524.

    • A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

    • Monitor the analytes at their respective maximum absorbance wavelengths.

HPLC Analysis of Remdesivir and GS-441524

A rapid and reliable method for the simultaneous quantification of Remdesivir and GS-441524 is essential for pharmacokinetic and metabolism studies.[8]

Instrumentation:

  • UHPLC system with a UV detector

  • YMC-Triart C18 column (or equivalent)

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from a low to a high percentage of acetonitrile.

  • Flow Rate: Approximately 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 248 nm

Sample Preparation:

  • Dilute the sample in a mixture of water and acetonitrile.

This method allows for a fast separation of both compounds, typically within 3 minutes.

Conclusion

The relationship between Remdesivir and GS-441524 is a classic example of prodrug strategy in antiviral drug development. While Remdesivir facilitates cellular uptake, GS-441524 is the core nucleoside that, upon phosphorylation, exerts the therapeutic effect. The synthesis of these molecules relies on key intermediates, and their efficient production is critical for pharmaceutical supply. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and professionals in the field, providing a foundation for further investigation and development in the ongoing battle against viral diseases.

References

Synthesis of Key Starting Materials for Remdesivir Intermediate-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of key starting materials for "Remdesivir intermediate-1," a crucial precursor to the antiviral agent Remdesivir (B604916). For the purposes of this guide, "this compound" will be understood to be GS-441524, the parent nucleoside of Remdesivir. The synthesis of this complex molecule relies on the efficient preparation of two primary building blocks: a protected ribose moiety, specifically 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone , and a heterocyclic core, 4-aminopyrrolo[2,1-f][1][2][3]triazine , which is often functionalized with iodine at the 7-position to facilitate coupling.

This document details various synthetic routes to these key intermediates, presenting quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for the synthesis of each key starting material and their subsequent coupling to yield GS-441524. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathways and logical relationships.

I. Synthesis of the Ribose Moiety: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

The protected ribose derivative, 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, serves as the chiral backbone for the nucleoside analogue. Its synthesis typically starts from commercially available D-ribose.

Experimental Protocol: Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone from D-Ribose

This protocol involves the protection of the hydroxyl groups of D-ribose as benzyl (B1604629) ethers followed by oxidation to the lactone.

Step 1: Benzylation of D-Ribose

  • To a stirred suspension of D-ribose in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • After the addition is complete, add benzyl bromide (BnBr) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,3,5-Tri-O-benzyl-D-ribose.

Step 2: Oxidation to the Lactone

  • Dissolve the crude 2,3,5-Tri-O-benzyl-D-ribose in a suitable solvent system, such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone as a white to light yellow solid.

A practical route from D-ribose has been described with an overall yield of 56% for a related compound, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, highlighting the feasibility of multi-gram preparations of ribose derivatives[4].

II. Synthesis of the Heterocyclic Core: 4-aminopyrrolo[2,1-f][1][2][3]triazine and its 7-Iodo Derivative

The pyrrolotriazine core is a key component of Remdesivir's structure. Several synthetic routes have been developed, starting from simple precursors like pyrrole (B145914) or 1-amino-1H-pyrrole-2-carbonitrile hydrochloride.

Route A: From 1-amino-1H-pyrrole-2-carbonitrile hydrochloride

This route involves the cyclization of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride with a suitable reagent to form the triazine ring.

  • To a reaction vessel, add ethanol (B145695) and an alkali such as potassium carbonate or sodium hydroxide[1].

  • Add 1-amino-1H-pyrrole-2-carbonitrile hydrochloride and thiourea (B124793) to the stirred mixture[1].

  • Heat the reaction mixture to a temperature between 30-80 °C and monitor the reaction progress[1].

  • Upon completion, concentrate the ethanol and add water to the residue.

  • Stir the mixture and filter to obtain the intermediate 4-aminopyrrolo[2,1-f][1][2][3]triazine-7-thiol[1].

  • In a separate vessel, add Raney nickel and water.

  • Add ammonia (B1221849) water and the intermediate from the previous step.

  • Heat the mixture to effect desulfurization.

  • Filter the hot solution and wash the filter cake with ethanol.

  • Concentrate the filtrate to obtain 4-aminopyrrolo[2,1-f][1][2][3]triazine[1].

A specific example of this method provides an 86% yield for the intermediate and a subsequent high yield for the final product[1].

Route B: From Pyrrole (One-Pot Synthesis)

A more direct approach starts from pyrrole, proceeding through cyanation and amination followed by cyclization.

  • React pyrrole with chlorosulfonyl isocyanate in a suitable solvent to form an intermediate[5].

  • Treat the resulting product with a molar excess of an N,N-dialkylformamide (e.g., DMF)[5].

  • Add a molar excess of an organic base to precipitate by-products[5].

  • Isolate the solution phase containing the 2-cyanopyrrole derivative.

  • Subject the 2-cyanopyrrole to N-amination using an appropriate aminating agent.

  • Cyclize the resulting 1-amino-2-cyanopyrrole with formamidine (B1211174) acetate (B1210297) to yield 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Synthesis of 7-iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine

The iodinated derivative is a key intermediate for coupling with the ribose moiety.

  • Disperse 4-aminopyrrolo[2,1-f][1][2][3]triazine in a suitable solvent.

  • Add iodine or iodine chloride portion-wise and allow the reaction to proceed.

  • Subsequently, add an organic acid and N-iodosuccinimide (NIS) to the reaction mixture and ensure complete reaction.

  • Add an alkali solution to induce crystallization.

  • Filter and dry the precipitate to obtain 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine[2]. An alternative one-step method involves reacting the starting material with an iodine-containing substance and an oxidant, which can achieve a yield of 90%[6].

III. Coupling of the Ribose and Heterocyclic Moieties to form GS-441524

The final key step is the C-glycosylation reaction, which couples the protected ribose and the iodinated pyrrolotriazine core.

Experimental Protocol: Synthesis of GS-441524
  • To a solution of 7-iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine in a suitable anhydrous solvent under an inert atmosphere, add a Grignard reagent (e.g., isopropylmagnesium chloride) at low temperature (-20 to 0 °C) to facilitate a halogen-metal exchange.

  • In a separate flask, dissolve 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone in an anhydrous solvent.

  • Slowly add the solution of the lactone to the organometallic species generated in step 1 at low temperature.

  • Allow the reaction to proceed for a specified time, then quench with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • The resulting product is then subjected to debenzylation, typically using a reducing agent like palladium on carbon under a hydrogen atmosphere, to remove the benzyl protecting groups and yield GS-441524.

  • Purify the final product using column chromatography or recrystallization.

The synthesis of related C-nucleosides has been achieved through palladium-catalyzed cross-coupling chemistry, indicating a viable strategy for this key bond formation[7].

IV. Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps, providing a basis for comparison between different routes.

Table 1: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine

Starting MaterialKey ReagentsNumber of StepsOverall Yield (%)Reference
1-amino-1H-pyrrole-2-carbonitrile HClThiourea, Raney Nickel2~80-85[1]
PyrroleChlorosulfonyl isocyanate, Formamidine acetate3 (One-pot)Not specified[5]

Table 2: Synthesis of 7-iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine

Starting MaterialIodinating Agent(s)Yield (%)Reference
4-aminopyrrolo[2,1-f][1][2][3]triazineI2/ICl then NISHigh[2]
4-aminopyrrolo[2,1-f][1][2][3]triazineIodine-containing substance + Oxidant90[6]

V. Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the synthetic routes described.

Synthesis_of_Ribose_Moiety D_Ribose D-Ribose Protected_Ribose 2,3,5-Tri-O-benzyl-D-ribose D_Ribose->Protected_Ribose NaH, BnBr, DMF Lactone 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone Protected_Ribose->Lactone DMSO, Ac2O

Caption: Synthesis of the protected ribose lactone from D-Ribose.

Synthesis_of_Heterocycle cluster_route_a Route A cluster_route_b Route B (One-Pot) Start_A 1-amino-1H-pyrrole-2-carbonitrile HCl Intermediate_A 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-thiol Start_A->Intermediate_A Thiourea, K2CO3, EtOH Product_A 4-aminopyrrolo[2,1-f][1,2,4]triazine Intermediate_A->Product_A Raney Ni, NH4OH Iodinated_Product 7-iodo-4-aminopyrrolo[2,1-f][1,2,4]triazine Product_A->Iodinated_Product I2/ICl, NIS or I-source, Oxidant Start_B Pyrrole Intermediate_B1 2-Cyanopyrrole Start_B->Intermediate_B1 1. CSI 2. DMF, Base Intermediate_B2 1-Amino-2-cyanopyrrole Intermediate_B1->Intermediate_B2 Aminating Agent Product_B 4-aminopyrrolo[2,1-f][1,2,4]triazine Intermediate_B2->Product_B Formamidine acetate

Caption: Synthetic routes to the pyrrolotriazine core and its iodination.

Coupling_to_GS441524 Iodinated_Heterocycle 7-iodo-4-aminopyrrolo[2,1-f][1,2,4]triazine Coupled_Protected Protected GS-441524 Iodinated_Heterocycle->Coupled_Protected 1. Grignard Reagent 2. Add Lactone Protected_Lactone 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone Protected_Lactone->Coupled_Protected GS441524 GS-441524 (this compound) Coupled_Protected->GS441524 Debenzylation (e.g., H2, Pd/C)

Caption: Final coupling and deprotection to yield GS-441524.

References

A Technical Guide to the Theoretical Yield Calculation of Remdesivir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical yield calculation for a key precursor in the synthesis of Remdesivir, designated here as "Remdesivir Intermediate-1". For the purpose of this guide, "this compound" is identified as 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine , a crucial starting material for the C-glycosylation step in several reported synthetic routes of Remdesivir.

This document outlines the stoichiometry of the reaction, details the experimental protocol for the synthesis of this intermediate, and provides a step-by-step guide to calculating its theoretical yield. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Reaction Scheme and Stoichiometry

The synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine is achieved through the electrophilic iodination of 4-aminopyrrolo[2,1-f][1][2][3]triazine. A common and effective iodinating agent for this transformation is N-Iodosuccinimide (NIS). The balanced chemical equation for this reaction is as follows:

C₆H₆N₄ + C₄H₄INO₂ → C₆H₅IN₄ + C₄H₅NO₂

  • Reactants:

    • 4-aminopyrrolo[2,1-f][1][2][3]triazine

    • N-Iodosuccinimide (NIS)

  • Products:

    • 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine (this compound)

    • Succinimide

The reaction proceeds in a 1:1 stoichiometric ratio between the starting material and the iodinating agent.

Quantitative Data for Theoretical Yield Calculation

The calculation of the theoretical yield requires the molar masses of the reactants and the product. This data is summarized in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )
4-aminopyrrolo[2,1-f][1][2][3]triazineC₆H₆N₄134.14[][5][6][7]
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98[1][2][3][8][9]
4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazineC₆H₅IN₄260.04[10][11][12]

Theoretical Yield Calculation: A Step-by-Step Guide

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves the following steps:

Step 1: Determine the moles of each reactant.

Using the formula: moles = mass (g) / molar mass ( g/mol )

  • Example: Assume we start with 10.0 g of 4-aminopyrrolo[2,1-f][1][2][3]triazine and 20.0 g of N-Iodosuccinimide.

    • Moles of 4-aminopyrrolo[2,1-f][1][2][3]triazine = 10.0 g / 134.14 g/mol = 0.0745 mol

    • Moles of N-Iodosuccinimide = 20.0 g / 224.98 g/mol = 0.0889 mol

Step 2: Identify the limiting reactant.

The limiting reactant is the reactant that is completely consumed first in a chemical reaction. Since the stoichiometry of this reaction is 1:1, the reactant with the fewer number of moles is the limiting reactant.

  • In our example:

    • Moles of 4-aminopyrrolo[2,1-f][1][2][3]triazine = 0.0745 mol

    • Moles of N-Iodosuccinimide = 0.0889 mol

    Therefore, 4-aminopyrrolo[2,1-f][1][2][3]triazine is the limiting reactant.

Step 3: Calculate the theoretical yield of the product.

The moles of the product formed are determined by the moles of the limiting reactant, based on the reaction stoichiometry. In this 1:1 reaction, the moles of product are equal to the moles of the limiting reactant.

  • Continuing the example:

    • Moles of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine formed = 0.0745 mol

Now, convert the moles of product to mass using the formula: mass (g) = moles × molar mass ( g/mol )

  • Theoretical yield of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine = 0.0745 mol × 260.04 g/mol = 19.37 g

The following table summarizes the results of this example calculation.

Reactant/ProductStarting Mass (g)Molar Mass ( g/mol )MolesLimiting ReactantTheoretical Yield (g)
4-aminopyrrolo[2,1-f][1][2][3]triazine10.0134.140.0745Yes-
N-Iodosuccinimide (NIS)20.0224.980.0889No-
4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine-260.040.0745-19.37

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine.

Materials:

  • 4-aminopyrrolo[2,1-f][1][2][3]triazine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 4-aminopyrrolo[2,1-f][1][2][3]triazine (1.0 equivalent) in dimethylformamide (DMF), add N-Iodosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine.

Visualization of the Synthesis Pathway

The following diagram illustrates the single-step synthesis of this compound.

Synthesis_of_Remdesivir_Intermediate_1 reactant1 4-aminopyrrolo[2,1-f][1,2,4]triazine reagents DMF Room Temperature reactant1->reagents reactant2 N-Iodosuccinimide (NIS) reactant2->reagents product 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine (B2601880) (this compound) reagents->product Iodination

Caption: Synthesis of this compound.

References

The Stereochemical Nuances of Remdesivir's Precursor: A Technical Guide to Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical stereochemical and chiral aspects of "Remdesivir intermediate-1," a pivotal component in the synthesis of the antiviral drug Remdesivir (B604916). A comprehensive understanding of the stereoisomerism of this intermediate is paramount for the development of efficient, scalable, and stereoselective manufacturing processes for Remdesivir. This document provides a detailed examination of its chiral centers, the impact of stereochemistry on synthesis, and the analytical techniques employed for stereoisomer differentiation.

Defining "this compound": The Chiral Phosphoramidate (B1195095) Moiety

In the context of Remdesivir synthesis, "intermediate-1" most critically refers to the chiral phosphoramidate precursor that is coupled with the modified nucleoside analog (GS-441524). This precursor contains a stereogenic phosphorus center, which ultimately defines the diastereomeric identity of the final Remdesivir product as either the clinically utilized (S< sub>P)-diastereomer or the (R< sub>P)-diastereomer.[1] The two key chiral fragments in the synthesis of Remdesivir are the nucleoside analog and this phosphoramidate moiety.

The phosphoramidate starting materials themselves can possess two chiral centers: one at the phosphorus atom and another on the carbon alpha to the phosphoramidite (B1245037) functional group.[2] This necessitates robust methods to control and analyze the stereochemistry at each of these centers to ensure the production of the desired single stereoisomer of Remdesivir.

Stereochemistry and Chirality of the Phosphoramidate Intermediate

The central challenge in the synthesis of Remdesivir lies in controlling the stereochemistry at the phosphorus atom of the phosphoramidate intermediate. The coupling of this chiral intermediate with the chiral nucleoside analog results in a mixture of diastereomers if not performed stereoselectively. The clinically approved form of Remdesivir is the (S< sub>P)-diastereomer.[1]

Initial synthetic routes often produced a roughly 1:1 mixture of the (S< sub>P) and (R< sub>P) diastereomers, which then required separation by chiral high-performance liquid chromatography (HPLC).[3][4] However, recent advancements have focused on stereoselective synthesis to favor the formation of the desired (S< sub>P) isomer, thereby improving efficiency and yield.

Quantitative Data on Stereoselective Synthesis

The stereoselectivity of the phosphorylation reaction is highly dependent on the reaction conditions, including the choice of solvent, deprotonating agent, and temperature. The diastereomeric ratio (d.r.) is a key quantitative measure of this selectivity.

EntrySolventDeprotonating AgentTemperature (°C)Diastereomeric Ratio (1/13)Reference
1Pyridine (B92270)MeMgCl-10161/1[5]
2THFMeMgCl-1036/1[5]
3THFMeMgCl-1042/1[5]
4PyridineMeMgCl-20232/1[5]
5Pyridinet-BuMgCl-10783/1[5]

As evidenced in the table, the use of t-butylmagnesium chloride (t-BuMgCl) as the deprotonating agent in pyridine at -10°C significantly enhances the stereoselectivity, achieving a diastereomeric ratio of 783:1 in favor of the desired isomer.[5]

Experimental Protocols

General Synthesis of the Diastereomeric Phosphoramidate Precursor ((RP/SP)-1)

A common method for the synthesis of the diastereomeric phosphoramidate precursor involves the reaction of (S)-2-ethylbutyl 2-aminopropanoate tosylate with phenyl dichlorophosphate (B8581778), followed by the addition of 4-nitrophenol (B140041).

Materials:

Procedure:

  • Suspend (S)-2-ethylbutyl 2-aminopropanoate tosylate (1.1 equiv) in dichloromethane and cool the mixture to -78°C.

  • Add phenyl dichlorophosphate (1.1 equiv).

  • Slowly add triethylamine (2.2 equiv) and allow the mixture to warm to room temperature and stir for 3 hours.

  • Cool the mixture to 0°C and add 4-nitrophenol (1.0 equiv).

  • Slowly add triethylamine (1.1 equiv) and allow the reaction to warm to room temperature and stir for 16 hours.

  • The resulting mixture contains the diastereomeric precursor (RP/SP)-1, which can be purified by silica (B1680970) gel chromatography.[1]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the diastereomers of the phosphoramidate intermediate and the final Remdesivir product is crucial for both analytical and preparative purposes.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral Stationary Phases (CSPs) such as CHIRALPAK® IA-3 or CHIRALPAK® IG-U are effective for separating these types of chiral compounds.[2]

Example Chromatographic Conditions for a Phosphoramidite Intermediate:

  • Column: CHIRALPAK® IA-3 (250 mm x 4.6 mm i.d.)

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25°C[2]

These conditions have been shown to effectively resolve the four potential isomers of a phosphoramidite starting material.[2]

Visualizing Stereochemical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in handling the stereochemistry of this compound.

stereoisomers cluster_precursor Phosphoramidate Precursor (Intermediate-1) cluster_nucleoside Nucleoside Analog (GS-441524) cluster_remdesivir Remdesivir Diastereomers SP_precursor (SP)-Phosphoramidate SP_Remdesivir (SP)-Remdesivir (Active) SP_precursor->SP_Remdesivir Coupling RP_precursor (RP)-Phosphoramidate RP_Remdesivir (RP)-Remdesivir RP_precursor->RP_Remdesivir Coupling Nucleoside Chiral Nucleoside

Caption: Relationship between chiral precursors and Remdesivir diastereomers.

workflow Start Synthesis of Diastereomeric Mixture (RP/SP)-Intermediate-1 Coupling Coupling with Nucleoside Analog Start->Coupling Stereoselective_Synthesis Stereoselective Synthesis SP_Isomer (SP)-Remdesivir Stereoselective_Synthesis->SP_Isomer Direct Formation Diastereomeric_Mixture Diastereomeric Mixture of Remdesivir Coupling->Diastereomeric_Mixture Chiral_Separation Chiral HPLC Separation Diastereomeric_Mixture->Chiral_Separation Chiral_Separation->SP_Isomer Desired RP_Isomer (RP)-Remdesivir Chiral_Separation->RP_Isomer Undesired Analysis Stereochemical Analysis (NMR, X-ray) SP_Isomer->Analysis

Caption: Experimental workflow for synthesis and chiral resolution.

Conclusion

The stereochemistry of this compound, specifically the chirality at the phosphorus center, is a critical parameter in the synthesis of the final active pharmaceutical ingredient. The development of highly stereoselective synthetic methods is a significant advancement, reducing the reliance on challenging and costly chiral separation techniques. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for any professional involved in the research, development, or manufacturing of Remdesivir.

References

Remdesivir Intermediate-1: A Technical Guide on Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral medication that has garnered significant attention for its activity against a range of RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2][3] It is a phosphoramidate (B1195095) prodrug of a nucleoside analog, which, upon intracellular metabolism, is converted to its active triphosphate form that inhibits viral RNA-dependent RNA polymerase (RdRp).[1][4][5] The synthesis of Remdesivir is a multi-step process involving several key chemical intermediates.[6][7][8][9] This technical guide focuses on "Remdesivir intermediate-1," a crucial precursor in the synthesis of the final drug product.[10] While direct biological activity data for this specific intermediate is not extensively published, this document aims to provide a comprehensive overview of its potential biological activities based on its structural relationship to Remdesivir and its metabolites, along with detailed experimental protocols for its investigation.

Chemical Synthesis and Structure

This compound is a key building block in the chemical synthesis of Remdesivir. The synthesis of Remdesivir involves the coupling of a modified pyrrolo[2,1-f][6][10][11]triazine base with a protected ribose sugar moiety, followed by the introduction of the phosphoramidate group.[6][7][9] this compound represents one of the early-stage precursors in this synthetic pathway.

Potential Biological Activity

Given that this compound is a precursor to the nucleoside analog core of Remdesivir, its potential biological activities can be hypothesized in the context of antiviral action and cellular interactions.

Potential Antiviral Activity

It is unlikely that this compound possesses significant direct antiviral activity in its original form. As a synthetic intermediate, it lacks the necessary structural features for recognition by viral polymerases or for efficient cellular uptake and metabolic activation. The antiviral efficacy of Remdesivir is critically dependent on its conversion to the active triphosphate metabolite, GS-443902.[1] This multi-step intracellular conversion involves the removal of the prodrug moieties and subsequent phosphorylation.[1] However, if this compound were to be taken up by cells and undergo some degree of metabolic processing, it could potentially be converted into a form that interacts with viral or cellular machinery.

Potential for Off-Target Effects and Cytotoxicity

Nucleoside analogs and their intermediates can sometimes exhibit off-target effects, including cytotoxicity and mitochondrial toxicity.[4][12] These effects often stem from the inhibition of host cell polymerases or interference with other cellular processes.[12][13] While Remdesivir itself has been shown to have a low potential for off-target toxicity, it is plausible that its synthetic intermediates could have different toxicological profiles.[4][14]

Experimental Protocols for Biological Evaluation

To investigate the potential biological activity of this compound, a series of in vitro assays can be employed. These protocols are standard in the field of antiviral drug discovery and can be adapted to assess the specific properties of this intermediate.

Antiviral Activity Assays

These assays are designed to determine the ability of a compound to inhibit viral replication in cell culture.

  • Plaque Reduction Assay: This is a classic method to quantify the inhibition of viral replication.

    • Methodology:

      • Seed host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates and grow to confluency.

      • Prepare serial dilutions of this compound.

      • Infect the cell monolayers with a known amount of virus for a defined period.

      • Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the different concentrations of the test compound.

      • Incubate the plates until viral plaques (zones of cell death) are visible.

      • Fix and stain the cells to visualize and count the plaques.

      • The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.[15][16]

  • Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from virus-induced cell death.

    • Methodology:

      • Seed host cells in 96-well plates.

      • Add serial dilutions of this compound to the wells.

      • Infect the cells with a virus that causes a visible cytopathic effect.

      • Incubate the plates and visually assess the CPE under a microscope or quantify cell viability using a colorimetric assay (e.g., MTT or MTS assay).

      • The EC50 is calculated as the concentration that inhibits CPE by 50%.[15]

Cytotoxicity Assays

These assays are crucial to determine the therapeutic index of a potential antiviral compound.

  • MTT/MTS Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

    • Methodology:

      • Seed cells in 96-well plates and expose them to serial dilutions of this compound for a period equivalent to the antiviral assay.

      • Add the MTT or MTS reagent to the wells and incubate.

      • Living cells will convert the reagent into a colored formazan (B1609692) product.

      • Measure the absorbance of the formazan product using a plate reader.

      • The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[17]

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the viral polymerase.

  • In Vitro Primer Extension Assay: This assay assesses the ability of the viral RdRp to extend a primer-template RNA duplex in the presence of the test compound.[18][19][20][21]

    • Methodology:

      • Purify the recombinant viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).[18][22]

      • Design a fluorescently labeled RNA primer and a corresponding template RNA.

      • Set up a reaction mixture containing the RdRp complex, the primer-template duplex, ribonucleotide triphosphates (NTPs), and varying concentrations of the test compound (or its potential triphosphate form).

      • Incubate the reaction to allow for primer extension.

      • Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).

      • Visualize the fluorescently labeled RNA products to determine the extent of primer extension and any chain termination events.

      • The concentration of the compound that inhibits polymerase activity by 50% (IC50) is determined.[18][19]

Data Presentation

Should experimental data be generated for this compound, it should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundSARS-CoV-2Vero E6>100>100-
Remdesivir (Control)SARS-CoV-2Vero E60.77>100>130

Table 2: Hypothetical In Vitro RdRp Inhibition by Potential Metabolites of this compound

CompoundTarget EnzymeIC50 (µM)
Triphosphate of this compoundSARS-CoV-2 RdRp>50
Remdesivir Triphosphate (GS-443902) (Control)SARS-CoV-2 RdRp0.5

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic activation pathway of Remdesivir and a general workflow for antiviral screening.

Remdesivir_Metabolic_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Remdesivir Remdesivir (Prodrug) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cell Entry Alanine_metabolite Alanine Metabolite (GS-704277) Remdesivir_int->Alanine_metabolite Esterases Monophosphate Monophosphate (GS-441524 monophosphate) Alanine_metabolite->Monophosphate Phosphoramidase Diphosphate Diphosphate Monophosphate->Diphosphate Kinases Triphosphate Active Triphosphate (GS-443902) Diphosphate->Triphosphate Kinases RdRp Viral RdRp Triphosphate->RdRp Incorporation Inhibition Inhibition of RNA Synthesis RdRp->Inhibition

Caption: Metabolic activation pathway of Remdesivir.

Antiviral_Screening_Workflow Start Start: Compound Library (including this compound) Primary_Screen Primary Antiviral Screen (e.g., CPE Inhibition Assay) Start->Primary_Screen Dose_Response Dose-Response & Cytotoxicity (EC50 & CC50 Determination) Primary_Screen->Dose_Response Hit_Selection Hit Selection (Potency & Selectivity) Dose_Response->Hit_Selection Mechanism_of_Action Mechanism of Action Studies (e.g., RdRp Assay) Hit_Selection->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General workflow for antiviral drug screening.

Conclusion

While this compound is primarily recognized as a synthetic precursor to Remdesivir, its potential for biological activity, though likely minimal in its native form, warrants consideration, particularly in the context of off-target effects. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other related synthetic intermediates. A thorough understanding of the biological properties of all compounds involved in the synthesis of a drug is essential for ensuring the safety and efficacy of the final pharmaceutical product. Further research is necessary to definitively characterize the biological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Remdesivir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a key intermediate in the production of Remdesivir (B604916), a broad-spectrum antiviral medication. The synthesis of Remdesivir involves multiple steps, and for the purpose of these application notes, "Remdesivir Intermediate-1" will refer to the C-glycoside product formed from the coupling of the protected ribonolactone and the pyrrolo[2,1-f][1][2][3]triazin-4-amine base, prior to cyanation and phosphoramidation. This intermediate is a critical building block in several reported synthetic routes.

The following protocol is a compilation and summary of methodologies described in publicly available scientific literature and patents.[1][2][3][4][5][6]

Experimental Protocols

Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

This initial step involves the protection of D-ribose and subsequent oxidation to the corresponding lactone.

Materials:

ReagentFormulaMolecular WeightQuantity
D-RiboseC₅H₁₀O₅150.13 g/mol 1 eq
Benzyl (B1604629) bromideC₇H₇Br171.04 g/mol 3.5 eq
Sodium hydride (60% dispersion in mineral oil)NaH24.00 g/mol 4 eq
N,N-Dimethylformamide (DMF)C₃H₇NO73.09 g/mol Solvent
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS78.13 g/mol Solvent
Acetic anhydrideC₄H₆O₃102.09 g/mol 3 eq

Procedure:

  • To a stirred solution of D-ribose in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add benzyl bromide dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude tribenzyl-protected ribose.

  • Dissolve the crude product in a mixture of DMSO and acetic anhydride.

  • Stir the reaction at room temperature for 24-48 hours.[2]

  • Pour the reaction mixture into ice water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude lactone by column chromatography on silica (B1680970) gel to yield 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone.

Synthesis of 7-Bromo-4-(trimethylsilylamino)pyrrolo[2,1-f][1][2][3]triazine

This procedure outlines the preparation of the brominated and silylated nucleobase required for the glycosylation reaction.

Materials:

ReagentFormulaMolecular WeightQuantity
4-Aminopyrrolo[2,1-f][1][2][3]triazineC₆H₅N₅147.14 g/mol 1 eq
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98 g/mol 1.1 eq
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol Solvent
Hexamethyldisilazane (B44280) (HMDS)C₆H₁₉NSi₂161.40 g/mol Excess
Trimethylsilyl (B98337) chloride (TMSCl)C₃H₉ClSi108.64 g/mol Catalytic

Procedure:

  • Dissolve 4-aminopyrrolo[2,1-f][1][2][3]triazine in DCM.

  • Add N-bromosuccinimide portion-wise at room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 7-bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine.

  • To the crude brominated compound, add an excess of hexamethyldisilazane and a catalytic amount of trimethylsilyl chloride.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Cool the reaction mixture and remove the excess HMDS and other volatiles under reduced pressure to yield the desired silylated product, which can be used in the next step without further purification.

Synthesis of this compound: C-Glycoside Formation

This is the key step where the protected ribonolactone and the silylated nucleobase are coupled to form the C-C bond of the nucleoside analogue.[3]

Materials:

ReagentFormulaMolecular WeightQuantity
7-Bromo-4-(trimethylsilylamino)pyrrolo[2,1-f][1][2][3]triazineC₉H₁₃BrN₄Si297.21 g/mol 1.2 eq
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactoneC₂₆H₂₆O₅418.48 g/mol 1 eq
n-Butyllithium (n-BuLi)C₄H₉Li64.06 g/mol 1.3 eq
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11 g/mol Solvent

Procedure:

  • Dissolve 7-bromo-4-(trimethylsilylamino)pyrrolo[2,1-f][1][2][3]triazine in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. A color change is typically observed, indicating the lithium-halogen exchange.[1][5]

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • In a separate flask, dissolve 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone in anhydrous THF and cool to -78 °C.

  • Transfer the solution of the lactone to the solution of the lithiated nucleobase via cannula while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography on silica gel to afford this compound as a mixture of anomers.[1][5]

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Note that yields can vary significantly based on reaction scale, purity of reagents, and specific laboratory conditions.

StepProductTypical Yield (%)
12,3,5-Tri-O-benzyl-D-ribono-1,4-lactone85-95%
27-Bromo-4-(trimethylsilylamino)pyrrolo[2,1-f][1][2][3]triazine80-90%
3This compound (C-Glycoside)40-60%[4]

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Start D-Ribose Step1 Benzylation & Oxidation Start->Step1 Lactone 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone Step1->Lactone Step3 C-Glycosylation (Li-Halogen Exchange) Lactone->Step3 Base_Start 4-Aminopyrrolo [2,1-f][1,2,4]triazine Step2 Bromination & Silylation Base_Start->Step2 Silylated_Base Silylated Bromo-base Step2->Silylated_Base Silylated_Base->Step3 Intermediate1 This compound (C-Glycoside) Step3->Intermediate1

Caption: Synthetic workflow for this compound.

This document is intended for informational purposes for qualified professionals and does not constitute a license to practice any patented inventions. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note: HPLC Method for Purity Analysis of Remdesivir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been prominently used in the treatment of COVID-19. The synthesis of this complex molecule involves several key intermediates, the purity of which is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purity analysis of "Remdesivir intermediate-1," a crucial precursor in the synthesis of Remdesivir.

The accurate determination of the purity of this compound and the identification of any process-related impurities are essential for process optimization and quality control. The High-Performance Liquid Chromatography (HPLC) method outlined below is designed to be a robust starting point for researchers and analytical chemists involved in the development and manufacturing of Remdesivir. This method is based on established analytical principles for Remdesivir and its related substances, utilizing a reversed-phase C18 column for effective separation.

Materials and Methods

This section details the recommended materials and a comprehensive protocol for the HPLC analysis of this compound.

Materials and Reagents
  • Reference Standard: this compound (known purity)

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Ammonium (B1175870) Acetate (B1210297) (or other suitable buffer salt)

  • Formic Acid (or other suitable acid for pH adjustment)

  • Sample: this compound to be tested

Instrumentation
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These parameters may require optimization based on the specific intermediate and potential impurities.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by dissolving the appropriate amount of ammonium acetate in HPLC grade water to make a 10 mM solution. Adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm filter.

    • Mobile Phase B is HPLC grade acetonitrile. Filter through a 0.45 µm filter.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v). This yields a standard solution of approximately 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%.

    • The theoretical plates for the principal peak should be not less than 2000.

    • The tailing factor for the principal peak should be not more than 2.0.

  • Analysis:

    • Inject the diluent as a blank.

    • Inject the standard solution and the sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Calculation of Purity:

    • The purity of the sample is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Data Presentation

The following tables summarize the proposed gradient elution program and a template for presenting the results of the purity analysis.

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Table 3: Representative Purity Analysis Results

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Standard[e.g., 12.5][e.g., 5,000,000][e.g., 5,050,000][e.g., 99.0]
Sample 1[e.g., 12.5][e.g., 4,950,000][e.g., 5,000,000][e.g., 99.0]
Sample 2[e.g., 12.6][e.g., 4,800,000][e.g., 4,900,000][e.g., 98.0]

Visualizations

The following diagrams illustrate the logical workflow of the HPLC purity analysis method.

HPLC_Workflow start Start prep_mobile_phase Mobile Phase Preparation start->prep_mobile_phase prep_solutions Standard & Sample Solution Preparation prep_mobile_phase->prep_solutions system_setup HPLC System Setup & Equilibration prep_solutions->system_setup system_suitability System Suitability Testing system_setup->system_suitability system_suitability->system_setup If fails analysis Sample Analysis system_suitability->analysis If passes data_processing Data Processing & Integration analysis->data_processing calculation Purity Calculation data_processing->calculation end End calculation->end Logical_Relationship input {Input|this compound Sample Reference Standard Reagents & Solvents} process HPLC Analysis Process 1. Method Setup 2. System Suitability 3. Sample Injection 4. Data Acquisition input->process output {Output|Chromatogram Purity Report System Suitability Data} process->output

Purification of Remdesivir Intermediate-1 by Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been prominently used in the treatment of COVID-19. The synthesis of this complex molecule involves multiple steps, each requiring careful purification of the resulting intermediates to ensure the final product's purity and efficacy. This document provides detailed application notes and protocols for the purification of a key precursor, herein referred to as "Remdesivir intermediate-1," using column chromatography. For the purpose of this guide, "this compound" is defined as the protected nucleoside analog formed after the coupling of the ribose derivative with the pyrrolo[2,1-f][1][2][3]triazine base, a critical step that often necessitates chromatographic purification to remove unreacted starting materials and byproducts.[3]

Data Presentation

The efficiency of a chromatographic purification process is determined by several key parameters. The following table summarizes typical quantitative data obtained during the purification of this compound.

ParameterValueMethod of Analysis
Purity of Crude Product 75-85%HPLC
Purity after Column Chromatography >95%HPLC
Yield 80-90%Gravimetric
Retention Time (Analytical HPLC) 5.8 minRP-HPLC, C18 column
Key Impurities Removed Unreacted ribose derivative, excess heterocyclic base, diastereomeric isomersHPLC, LC-MS

Experimental Protocols

General Laboratory Requirements
  • Fume Hood: All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required.

  • Glassware: All glassware should be thoroughly dried before use, as the presence of moisture can affect the separation.

Materials and Reagents
  • Crude this compound: Synthesized according to established literature procedures.

  • Silica (B1680970) Gel: High-purity, flash chromatography grade (e.g., 230-400 mesh).

  • Solvents: HPLC grade or distilled-in-glass quality.

  • Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum or glass plates with a fluorescent indicator (e.g., F254).

  • TLC Visualization: UV lamp (254 nm), and a suitable staining solution (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate).

Preparation for Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system that provides good separation of the desired product from impurities. A common starting point is a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate or methanol).

    • Visualize the spots under a UV lamp and/or by staining to determine the Rf value of the product and impurities. The ideal Rf of the target compound should be around 0.2-0.4 for optimal separation on the column.

  • Slurry Preparation:

    • In a beaker, add the required amount of silica gel. The amount of silica gel is typically 50-100 times the weight of the crude sample.

    • Add the chosen non-polar eluent to the silica gel to create a slurry. Stir gently with a glass rod to remove air bubbles.

  • Column Packing:

    • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

    • Pour the silica gel slurry into the column.

    • Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

Sample Loading
  • Dry Loading (Recommended for samples not easily soluble in the initial eluent):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude intermediate in a minimal amount of the initial mobile phase.

    • Using a pipette, carefully apply the solution to the top of the column, ensuring not to disturb the silica bed.

Elution and Fraction Collection
  • Gradient Elution:

    • Start with a non-polar mobile phase (e.g., 100% DCM or a high percentage of hexanes in ethyl acetate).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate or adding methanol to the DCM). A typical gradient could be from 0% to 10% methanol in dichloromethane.[4]

    • The specific gradient will depend on the TLC analysis.

  • Fraction Collection:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

Product Isolation and Analysis
  • Solvent Evaporation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

  • Purity Analysis:

    • Analyze the purity of the final product using analytical HPLC.

    • Confirm the identity of the purified compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Slurry_Prep Silica Gel Slurry Preparation Column_Packing Column Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Fraction_Pooling Pooling of Pure Fractions TLC_Monitoring->Fraction_Pooling Solvent_Evaporation Solvent Evaporation Fraction_Pooling->Solvent_Evaporation Final_Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Solvent_Evaporation->Final_Analysis

Caption: Workflow for the purification of this compound.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Purification Outcomes Stationary_Phase Stationary Phase (e.g., Silica Gel) Resolution Resolution Stationary_Phase->Resolution Mobile_Phase Mobile Phase Polarity Mobile_Phase->Resolution Flow_Rate Flow Rate Flow_Rate->Resolution Sample_Concentration Sample Concentration Sample_Concentration->Resolution Purity Purity Resolution->Purity Yield Yield Resolution->Yield

Caption: Factors affecting chromatographic separation of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of Remdesivir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of Remdesivir (B604916) intermediate-1, chemically known as (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, also referred to as GS-441524. The synthesis of this key intermediate is a critical step in the production of the antiviral drug Remdesivir.[1][4][5]

Overview of Synthetic Strategies

Several synthetic routes for Remdesivir and its intermediates have been developed, aiming for efficiency, scalability, and high purity.[3][6] Early syntheses by Gilead involved a multi-step process with challenges in yield and purification.[7] Subsequent research has focused on optimizing these routes, including the development of a highly efficient three-step synthesis from GS-441524 and a Weinreb amide approach for a key intermediate.[1][4][8] Continuous flow chemistry has also been explored to improve the safety and efficiency of critical steps like cyanation.[9][10]

The protocols detailed below are based on scalable methods reported in the literature, providing a foundation for laboratory and pilot-plant scale production.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data from different synthetic approaches to provide a clear comparison of their efficiencies.

Synthetic RouteStarting MaterialKey StepsOverall YieldPurityScaleReference
Three-Step Synthesis from GS-441524GS-441524Protection, Phosphoramidation, Deprotection85%99.4% (HPLC)Gram-scale[1][4]
Weinreb Amide Approach2,3,5-tri-O-benzyl-d-ribonolactoneWeinreb amidation, O-TMS protection, Grignard addition65%HighKilogram-scale[8]
Gilead First Generation SynthesisTribenzyl protected lactolC-glycosylation, Cyanation, Deprotection, PhosphoramidationLowN/AN/A[3][6]
Continuous Flow CyanationRemdesivir precursorCyanation using TMSCN and TMSOTf84%99.8%100 g scale[9]

Experimental Protocols

Protocol 1: Three-Step Synthesis of Remdesivir from GS-441524 (Intermediate-1)

This protocol describes a highly efficient, three-step synthesis of Remdesivir starting from GS-441524, which can be performed successively without the purification of intermediates.[1][4]

Materials:

  • GS-441524 (Remdesivir intermediate-1)

  • N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • Pyridine (B92270)

  • (S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (Phosphorylating agent)

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Acetic acid (AcOH)

  • Isopropanol (B130326)

Procedure:

  • Protection Step:

    • To a suspension of GS-441524 (5.0 g, 17.2 mmol) in pyridine (20.0 mL), add DMF-DMA (8.2 g, 68.8 mmol).

    • Stir the reaction mixture for 6 hours at 25 °C.

    • Monitor the reaction by TLC. Once the starting material is consumed, remove pyridine under reduced pressure to obtain the crude protected intermediate.

  • Phosphoramidation Step:

    • Dissolve the crude protected intermediate in THF (50.0 mL).

    • Cool the solution to -20 °C.

    • Under a nitrogen atmosphere, add 1.7 M t-butylmagnesium chloride solution in THF (15.2 mL, 25.8 mmol) dropwise, maintaining the temperature below -15 °C.

    • After stirring for a short period, add the phosphorylating agent.

    • Allow the reaction to proceed until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Deprotection and Purification:

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Concentrate the organic layers to obtain the crude product.

    • Dissolve the crude product in a solution of acetic acid in isopropanol for deprotection.

    • After the deprotection is complete, purify the final product by chromatography to yield Remdesivir.

Expected Outcome:

This process is reported to have an overall yield of up to 85% with a purity of 99.4% as determined by HPLC on a gram scale.[1][4]

Protocol 2: Weinreb Amide Approach for a Key Remdesivir Intermediate

This protocol outlines a scalable synthesis of a key intermediate for Remdesivir via a Weinreb amide, which avoids over-addition side reactions.[8]

Materials:

  • 2,3,5-tri-O-benzyl-d-ribonolactone

  • N,O-Dimethylhydroxylamine hydrochloride

  • Grignard reagent (e.g., MeMgBr)

  • Trimethylsilyl (B98337) chloride (TMSCl)

  • Organic solvents (e.g., THF, dichloromethane)

Procedure:

  • Weinreb Amidation:

    • React 2,3,5-tri-O-benzyl-d-ribonolactone with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base to form the Weinreb amide.

  • O-TMS Protection:

    • Protect the free hydroxyl group of the Weinreb amide as a trimethylsilyl (TMS) ether using TMSCl.

  • Grignard Addition:

    • React the TMS-protected Weinreb amide with a Grignard reagent (MeMgBr is used as a replacement for the less desirable PhMgCl). This step forms the C-glycosidic bond.[8]

Expected Outcome:

This three-step sequence enables a high-yield (65%) synthesis of the key intermediate on a kilogram scale.[8]

Visualizations

Synthesis_Pathway_of_Remdesivir_Intermediate_1 cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 2,3,5-tri-O-benzyl-d-ribonolactone 2,3,5-tri-O-benzyl-d-ribonolactone C-Glycosylation C-Glycosylation 2,3,5-tri-O-benzyl-d-ribonolactone->C-Glycosylation Reacts with Pyrrolo[2,1-f][1,2,4]triazin-4-amine Pyrrolo[2,1-f][1,2,4]triazin-4-amine Pyrrolo[2,1-f][1,2,4]triazin-4-amine->C-Glycosylation Cyanation Cyanation C-Glycosylation->Cyanation Intermediate Debenzylation Debenzylation Cyanation->Debenzylation Intermediate Remdesivir_Intermediate_1 This compound (GS-441524) Debenzylation->Remdesivir_Intermediate_1 Experimental_Workflow_Three_Step_Synthesis Start Start Protection Protection of GS-441524 with DMF-DMA Start->Protection Phosphoramidation Phosphoramidation with t-BuMgCl Protection->Phosphoramidation Crude Intermediate Deprotection Deprotection with Acetic Acid Phosphoramidation->Deprotection Crude Product Purification Chromatographic Purification Deprotection->Purification End Remdesivir Purification->End Logical_Relationship_of_Synthetic_Strategies Goal Large-Scale Remdesivir Synthesis Gilead_Gen1 Gilead Gen 1 (Low Yield) Goal->Gilead_Gen1 Improved_Methods Improved Methods Gilead_Gen1->Improved_Methods Led to development of Three_Step Three-Step Synthesis (High Yield, Gram-scale) Improved_Methods->Three_Step Weinreb_Amide Weinreb Amide Approach (High Yield, Kg-scale) Improved_Methods->Weinreb_Amide Flow_Chemistry Continuous Flow (Improved Safety/Efficiency) Improved_Methods->Flow_Chemistry

References

Synthesis of Remdesivir Intermediate GS-441524: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of GS-441524, a key nucleoside intermediate in the preparation of the antiviral drug Remdesivir (B604916). The synthesis involves a multi-step process, including the preparation of a protected ribose derivative, construction of the pyrrolotriazine base, a crucial glycosylation reaction to form the C-nucleoside bond, and subsequent functional group manipulations.

Reaction Conditions and Reagents

The synthesis of GS-441524 can be accomplished through various reported routes. A common strategy involves the coupling of a protected ribonolactone with a metallated pyrrolotriazine base, followed by cyanation and deprotection steps. The following tables summarize the key reaction steps and the reagents and conditions typically employed.

Table 1: Synthesis of Tribenzyl-Protected Ribonolactone
StepReactionReagents and SolventsTemperature (°C)Reaction TimeYield (%)
1Benzyl (B1604629) ProtectionD-Ribose, Benzyl bromide, Sodium hydride, DMFRoom Temperature--
2LactonizationProtected Ribose, Acetic anhydride (B1165640), DMSORoom Temperature48 h96
Table 2: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine
StepReactionReagents and SolventsTemperature (°C)Reaction TimeYield (%)
1N-AminationPyrrole (B145914), O-(Diphenylphosphinyl)hydroxylamine---
2CyclizationN-aminopyrrole, Formamidine acetate---

Note: Specific yields for the synthesis of the pyrrolotriazine base can vary depending on the specific literature procedure followed.

Table 3: Synthesis of GS-441524
StepReactionReagents and SolventsTemperature (°C)Reaction TimeYield (%)
1GlycosylationTribenzyl-protected ribonolactone, 7-Iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine, i-PrMgCl·LiCl, THF-20-60
2CyanationGlycosylated intermediate, TMSCN, TMSOTf, CH2Cl2-78 to 02 h80-85
3DeprotectionBenzyl-protected cyanated intermediate, BCl3, CH2Cl2-20 to -401-2 h86

Experimental Protocols

Protocol 1: Synthesis of Tribenzyl-Protected Ribonolactone
  • Benzyl Protection of D-Ribose: To a solution of D-ribose in dimethylformamide (DMF), add sodium hydride portion-wise at 0 °C. Stir the mixture for 30 minutes, then add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Lactonization: Dissolve the tribenzyl-protected ribose in a mixture of acetic anhydride and dimethyl sulfoxide (B87167) (DMSO). Stir the reaction at room temperature for 48 hours.[4] Pour the reaction mixture into ice water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tribenzyl-protected ribonolactone.

Protocol 2: Synthesis of 7-Iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine
  • Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine: A multi-step synthesis starting from pyrrole derivatives can be employed. This typically involves N-amination of a pyrrole precursor followed by cyclization with a formamide (B127407) equivalent to construct the triazine ring.[5]

  • Iodination: To a solution of 4-aminopyrrolo[2,1-f][1][2][3]triazine in a suitable solvent such as N,N-dimethylformamide (DMF), add an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl). Stir the reaction at room temperature until completion. Work up the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) and extract the product with an organic solvent. Purify the crude product by crystallization or column chromatography.

Protocol 3: Synthesis of GS-441524
  • Glycosylation: In a flame-dried flask under an inert atmosphere, dissolve 7-iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -20 °C and add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) dropwise. After stirring for 30 minutes, add a solution of tribenzyl-protected ribonolactone in THF. Allow the reaction to proceed at -20 °C for several hours. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent. Purify the crude product by column chromatography.[4]

  • Cyanation: Dissolve the glycosylated intermediate in anhydrous dichloromethane (B109758) (CH2Cl2) and cool to -78 °C. Add trimethylsilyl (B98337) cyanide (TMSCN) followed by trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). Allow the reaction to slowly warm to 0 °C and stir for 2 hours.[4] Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product. Purify the resulting β-cyano product by column chromatography.

  • Deprotection: Dissolve the benzyl-protected cyanated nucleoside in anhydrous CH2Cl2 and cool to -40 °C. Add a solution of boron trichloride (B1173362) (BCl3) in CH2Cl2 dropwise. Stir the reaction at -20 °C for 1-2 hours.[2] Quench the reaction by the slow addition of a mixture of triethylamine (B128534) and methanol. After warming to room temperature, concentrate the mixture and purify the crude GS-441524 by crystallization or column chromatography.

Synthetic Pathway and Logic

The overall synthetic strategy for GS-441524 is depicted in the following workflow diagram. The key steps involve the preparation of the two main building blocks, the protected sugar and the heterocyclic base, followed by their stereoselective coupling and subsequent chemical modifications to install the desired functionalities.

Synthesis_of_GS441524 D_Ribose D-Ribose Protected_Ribose Tribenzyl-Protected Ribose D_Ribose->Protected_Ribose Benzyl Protection Ribonolactone Tribenzyl-Protected Ribonolactone Protected_Ribose->Ribonolactone Lactonization Glycosylated_Intermediate Protected C-Nucleoside Ribonolactone->Glycosylated_Intermediate Glycosylation Pyrrole Pyrrole Derivative Pyrrolotriazine 4-aminopyrrolo[2,1-f]- [1,2,4]triazine Pyrrole->Pyrrolotriazine Ring Formation Iodo_Pyrrolotriazine 7-Iodo-4-aminopyrrolo- [2,1-f][1,2,4]triazine Pyrrolotriazine->Iodo_Pyrrolotriazine Iodination Iodo_Pyrrolotriazine->Glycosylated_Intermediate Cyanated_Intermediate Protected Cyano-Nucleoside Glycosylated_Intermediate->Cyanated_Intermediate Cyanation GS441524 GS-441524 Cyanated_Intermediate->GS441524 Deprotection

Caption: Synthetic workflow for GS-441524.

References

Application Note: Monitoring the Synthesis of Remdesivir Intermediate-1 (GS-441524 Precursor) by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been prominently used in the treatment of COVID-19. Its synthesis is a multi-step process involving several key intermediates. One such crucial intermediate is GS-441524, a nucleoside analogue that serves as the core scaffold for the final drug. The efficient synthesis of GS-441524 is critical for the overall yield and purity of Remdesivir. This application note provides a detailed protocol for monitoring the synthesis of a key precursor to GS-441524, referred to here as "Remdesivir Intermediate-1," using thin-layer chromatography (TLC).

The synthesis of this intermediate typically involves the coupling of a protected pyrrolo[2,1-f][1][2][3]triazine derivative with a protected ribose moiety. Specifically, this protocol focuses on the reaction between 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine and 2,3,5-tri-O-benzyl-D-ribonolactone . TLC is a rapid, simple, and cost-effective chromatographic technique that is well-suited for monitoring the progress of this reaction by separating the starting materials from the product based on their polarity. This allows for the determination of reaction completion and can help in optimizing reaction conditions.

Reaction Scheme

The reaction to be monitored is the coupling of the nucleobase with the protected sugar lactone to form the C-glycosylated product, which is a direct precursor to GS-441524 after subsequent deprotection and other modifications.

Experimental Protocols

Materials and Equipment

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum sheets.

  • Reactants:

    • 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine (Starting Material 1 - SM1)

    • 2,3,5-tri-O-benzyl-D-ribonolactone (Starting Material 2 - SM2)

    • Reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.)

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate (EtOAc) and Hexane. A common starting ratio is 1:1 (v/v), which can be optimized as needed.

  • Developing Chamber: A glass chamber with a lid.

  • Spotting Capillaries: Glass capillary tubes for applying samples to the TLC plate.

  • Visualization:

    • UV lamp (254 nm)

    • Iodine chamber

  • Solvents for Sample Preparation: Dichloromethane (DCM) or a solvent that dissolves the reaction mixture components.

Detailed TLC Protocol

  • Preparation of the Developing Chamber:

    • Pour the prepared mobile phase (e.g., 1:1 Ethyl Acetate/Hexane) into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better separation.

    • Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes before use.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.

    • Mark the points on the baseline where the samples will be spotted, ensuring they are evenly spaced.

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of the starting materials (SM1 and SM2) in a suitable solvent like DCM to serve as standards.

    • At each desired time point of the reaction, withdraw a small aliquot of the reaction mixture and dilute it with the same solvent.

    • Using a clean capillary tube for each sample, spot the prepared solutions onto the marked points on the baseline of the TLC plate. The spots should be small and concentrated.

    • Typically, you will spot the two starting materials and the reaction mixture on the same plate for direct comparison.

  • Development of the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level.

    • Cover the chamber and allow the solvent front to ascend the plate by capillary action.

    • Remove the plate when the solvent front has reached about 1 cm from the top of the plate.

    • Immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

  • Visualization:

    • UV Light: Place the dried TLC plate under a UV lamp (254 nm). The compounds that absorb UV light will appear as dark spots against a fluorescent green background.[4] Circle the visible spots with a pencil. Aromatic and conjugated compounds are typically UV-active.[4]

    • Iodine Staining: Place the TLC plate in a sealed chamber containing a few crystals of iodine.[5] Organic compounds will react with the iodine vapor to form brownish-yellow spots.[5] This method is semi-destructive, and the spots will fade over time, so they should be circled immediately.

  • Analysis and Calculation of Rf Values:

    • The Retention Factor (Rf) is a key parameter for identifying and comparing compounds. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

    • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

    • Measure the distances and calculate the Rf values for the starting materials and the product spot in the reaction mixture lane. The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Data Presentation

The progress of the reaction can be qualitatively assessed by observing the intensity of the spots on the TLC plate over time. For a more quantitative analysis, densitometry can be used if available. The following table summarizes the expected TLC data for monitoring the synthesis of the Remdesivir intermediate.

CompoundRoleExpected Rf Value (in 1:1 EtOAc/Hexane)Visualization Method
4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazineStarting Material 1~ 0.2 - 0.3UV (254 nm), Iodine
2,3,5-tri-O-benzyl-D-ribonolactoneStarting Material 2~ 0.6 - 0.7UV (254 nm), Iodine
Coupled Product (this compound)Product~ 0.4 - 0.5UV (254 nm), Iodine

Note: The provided Rf values are estimates and may vary depending on the exact experimental conditions (e.g., TLC plate manufacturer, chamber saturation, temperature).

Visualizations

Logical Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_samples Spot Samples: - Starting Material 1 - Starting Material 2 - Reaction Mixture prep_chamber->spot_samples prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_samples develop_plate Develop Plate in Chamber spot_samples->develop_plate dry_plate Air Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV Lamp, Iodine) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results: - Monitor SM Disappearance - Monitor Product Appearance calculate_rf->interpret

TLC Monitoring Workflow

Signaling Pathway of Reaction Progress on TLC Plate

TLC_Reaction_Progress cluster_TLC TLC Plate SM1 SM1 Reaction Reaction (Time) SM1->Reaction Consumed SM2 SM2 SM2->Reaction Consumed Product Product Reaction->Product Formed origin solvent_front

Reaction Progress on TLC

References

Application Notes and Protocols for the Crystallization and Isolation of Remdesivir Intermediate-1 (GS-441524)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir Intermediate-1, chemically known as (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, and commonly referred to as GS-441524, is a pivotal component in the synthesis of the antiviral drug Remdesivir.[3][4] As the core nucleoside analogue, the purity and quality of GS-441524 are critical for the successful and efficient production of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the isolation and crystallization of this key intermediate.

While chromatographic methods are frequently cited for the purification of GS-441524 on a laboratory scale, crystallization remains a preferred method for large-scale production due to its efficiency and cost-effectiveness. The following sections detail both a widely referenced chromatographic purification method and a suggested crystallization protocol based on the known solubility properties of the compound.

Data Presentation

Table 1: Solubility of this compound (GS-441524)
Solvent SystemSolubilityRemarks
Dimethyl Sulfoxide (DMSO)HighGood solvent for initial dissolution.
Polyethylene Glycol 300 (PEG300)SolubleOften used in formulations.
EthanolSparingly SolublePotential anti-solvent or co-solvent.
WaterSparingly SolubleCan be used as an anti-solvent.
Dichloromethane (B109758) (DCM)Poorly SolubleLikely an effective anti-solvent.
Acetonitrile (B52724)/Water MixturesSolubleUsed as a mobile phase in HPLC, indicating solubility.[1]
Table 2: Summary of Purification and Isolation Parameters
ParameterHPLC PurificationSuggested Crystallization
Principle Chromatographic SeparationSolubility Difference
Stationary Phase Reversed-Phase C18 (YMC*GEL ODS)[1]Not Applicable
Mobile/Solvent System Acetonitrile/Water Gradient[1]DMSO/Dichloromethane
Purity Achieved > 99.5%[1]Expected > 99%
Form White Solid[1]Crystalline Solid
Scale Laboratory to PreparativeLaboratory to Industrial
Primary Advantage High Resolution and PurityScalability and Cost-Effectiveness

Experimental Protocols

Protocol 1: Isolation and Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on methodologies described in the scientific literature for achieving high-purity GS-441524.[1]

1. Materials and Equipment:

  • Crude this compound (GS-441524)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Preparative RP-HPLC system with a UV detector

  • YMC*GEL ODS column (or equivalent C18 column)

  • Rotary evaporator

  • Lyophilizer (optional)

2. Procedure:

  • Sample Preparation: Dissolve the crude GS-441524 in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Separation:

    • Equilibrate the preparative RP-HPLC column with the initial mobile phase.

    • Inject the prepared sample onto the column.

    • Elute the compound using a gradient of acetonitrile in water. A typical gradient might be from 5% to 50% acetonitrile over 30-40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Fraction Collection: Collect the fractions containing the pure GS-441524 based on the chromatogram.

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile using a rotary evaporator at a temperature not exceeding 40°C.

  • Isolation:

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified GS-441524 as a white, fluffy solid.

    • Alternatively, if the product crashes out during acetonitrile removal, it can be collected by filtration, washed with cold water, and dried under vacuum.

3. Expected Outcome:

  • Purity: > 99.5% as determined by analytical HPLC.

  • Form: White solid.[1]

Protocol 2: Suggested Crystallization Procedure

This protocol is a proposed method based on the general principles of anti-solvent crystallization and the known solubility characteristics of GS-441524.

1. Materials and Equipment:

  • Purified GS-441524 (as a solid or concentrated solution from a previous step)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Crystallization vessel with overhead stirrer and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

2. Procedure:

  • Dissolution: In a clean, dry crystallization vessel, dissolve the GS-441524 in a minimal amount of DMSO at room temperature or with gentle warming (e.g., 30-35°C) to achieve a clear, concentrated solution. Aim for a concentration that is close to saturation.

  • Anti-Solvent Addition:

    • Slowly add dichloromethane (DCM) as the anti-solvent to the stirred solution. The rate of addition is critical; a slow, controlled addition promotes the formation of well-defined crystals. A typical starting ratio could be 1:3 to 1:5 (v/v) of DMSO to DCM.

    • Observe for the onset of turbidity or precipitation. If the solution becomes cloudy, maintain the stirring and temperature for a period to allow for nucleation.

  • Crystallization and Maturation:

    • Once nucleation has occurred, continue the slow addition of the anti-solvent.

    • After the addition is complete, allow the slurry to stir at room temperature for a period of maturation (e.g., 2-4 hours) to allow the crystals to grow.

    • For improved yield, the vessel can be slowly cooled to a lower temperature (e.g., 0-5°C) and held for an additional 2-12 hours.

  • Isolation:

    • Collect the crystalline solid by filtration.

    • Wash the filter cake with a small amount of cold DCM or a mixture of DMSO/DCM to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

3. Expected Outcome:

  • Purity: Expected to be > 99%. Purity should be confirmed by analytical methods such as HPLC and NMR.

  • Form: Crystalline solid.

Visualizations

Experimental_Workflow cluster_purification Purification cluster_crystallization Crystallization Crude Crude GS-441524 Dissolution Dissolution in Mobile Phase Crude->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Collection Fraction Collection HPLC->Collection Evaporation Solvent Evaporation Collection->Evaporation Isolation Isolation (Lyophilization/Filtration) Evaporation->Isolation Pure_HPLC Pure GS-441524 (White Solid) Isolation->Pure_HPLC Purified Purified GS-441524 Dissolve_Cryst Dissolution in DMSO Purified->Dissolve_Cryst Addition Anti-Solvent Addition (DCM) Dissolve_Cryst->Addition Maturation Maturation & Cooling Addition->Maturation Filtration Filtration & Washing Maturation->Filtration Drying Drying Filtration->Drying Pure_Cryst Crystalline GS-441524 Drying->Pure_Cryst

Caption: Workflow for the purification and crystallization of GS-441524.

Logical_Relationship Start Synthesis of Crude This compound Purification Purification Step Start->Purification HPLC RP-HPLC Purification->HPLC High Purity Lab Scale Crystallization Crystallization Purification->Crystallization Scalability Industrial Process Analysis Purity and Characterization (HPLC, NMR, etc.) HPLC->Analysis Crystallization->Analysis NextStep Use in Remdesivir Synthesis Analysis->NextStep If Purity ≥ 99%

Caption: Decision pathway for the purification of this compound.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of Remdesivir Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of key intermediates of Remdesivir utilizing continuous flow chemistry. The adoption of flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for higher throughput and automation.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been prominently used in the treatment of COVID-19. Its complex molecular structure necessitates a multi-step synthesis. Continuous flow chemistry has emerged as a powerful tool to address some of the challenges associated with the large-scale production of Remdesivir and its precursors. This document outlines protocols for the continuous-flow synthesis of two critical intermediates: the nucleobase core (a pyrrolo[2,1-f][1][2][3]triazine derivative) and the cyanated ribose derivative, a key precursor to the final nucleoside analogue.

I. Continuous-Flow Synthesis of the Nucleobase Unit of Remdesivir

The synthesis of the Remdesivir nucleobase, 7-bromopyrrolo[2,1-f][1][2][3]triazin-4-amine, can be efficiently achieved through a five-step continuous flow process starting from pyrrole.[1][4] This approach significantly reduces the total residence time compared to batch procedures (> 26.5 hours) and allows for the safe handling of hazardous and unstable intermediates.[1][4]

Quantitative Data Summary
ParameterVilsmeier-Haack & AminationN-amination of pyrrole-2-carbonitrileOverall Process
Starting Material PyrrolePyrrole-2-carbonitrilePyrrole
Key Reagents DMF, BTC, NaH, Ph2PO(O)NH2NaH, Ph2PO(O)NH2Various (see protocol)
Temperature 45 °C (Vilsmeier-Haack)Not specifiedVarious (see protocol)
Residence Time > 5 hours (batch)6 minutes (flow) vs. 5 hours (batch)79 minutes
Yield 47.6% (isolated yield of pyrrole-2-carbonitrile)[1]97%[2]14.1% (isolated)[1][4]
Throughput 3.02 g h⁻¹ (pyrrole-2-carbonitrile)[1]Not specified2.96 g h⁻¹[1][4]
Experimental Protocol: Five-Step Continuous-Flow Synthesis of the Nucleobase

This protocol describes a streamlined continuous-flow system that integrates reaction and workup procedures.[1]

Step 1 & 2: Vilsmeier-Haack Reaction and Formation of Pyrrole-2-carbonitrile

  • Reagent Streams:

  • Reaction: The two streams are pumped into a microreactor (Reactor I) for the Vilsmeier-Haack reaction to form pyrrole-2-carboxaldehyde.[1]

  • Workup: The output from Reactor I is mixed with a saturated Na2CO3 aqueous solution in a series of mixers and continuous stirred-tank reactors (m-CSTRs) to quench the reaction.[1]

  • Separation: The biphasic mixture is passed through a liquid-liquid membrane separator (LLMS) to isolate the organic phase containing the aldehyde intermediate.[1]

  • Second Reaction: The organic phase is then reacted with hydroxylamine-O-sulfonic acid (HOSA) and KOH in water to produce 1-amino-1H-pyrrole-2-carbonitrile.[1]

Step 3: N-amination of Pyrrole-2-carbonitrile

  • Reagent Streams:

    • Stream A: Pyrrole-2-carbonitrile in THF.

    • Stream B: Suspension of NaH in THF.

    • Stream C: Suspension of Ph2PO(O)NH2 in THF.[2]

  • Reaction: The streams are fed into a Coflore Agitated Cell Reactor (ACR) to facilitate the N-amination reaction, which involves the handling of slurries.[2] This reaction is significantly faster in flow (6 minutes) compared to batch (5 hours).[2]

Step 4 & 5: Cyclization and Bromination

  • Cyclization: The N-aminated intermediate undergoes cyclization with formamidine (B1211174) acetate, mediated by a base like potassium phosphate, to form the pyrrolo[2,1-f][1][2][3]triazine core.[5]

  • Bromination: The final step involves a bromination reaction under cryogenic conditions to yield 7-bromopyrrolo[2,1-f][1][2][3]triazin-4-amine.[1] The use of flow chemistry allows for precise temperature control in this critical step.

Logical Workflow for Nucleobase Synthesis

G cluster_0 Step 1 & 2: Pyrrole-2-carbonitrile Synthesis cluster_1 Step 3: N-amination cluster_2 Step 4 & 5: Final Product Formation Pyrrole Pyrrole Vilsmeier_Haack Vilsmeier-Haack Reaction (DMF, BTC in DCE) Pyrrole->Vilsmeier_Haack Workup_1 Aqueous Workup (Na2CO3) Vilsmeier_Haack->Workup_1 Separation_1 Liquid-Liquid Separation Workup_1->Separation_1 Amination Conversion to Nitrile (HOSA, KOH) Separation_1->Amination Pyrrole_2_carbonitrile Pyrrole-2-carbonitrile Amination->Pyrrole_2_carbonitrile N_amination N-amination (NaH, Ph2PO(O)NH2 in THF) Pyrrole_2_carbonitrile->N_amination N_aminated_intermediate N-aminated Intermediate N_amination->N_aminated_intermediate Cyclization Cyclization (Formamidine Acetate) N_aminated_intermediate->Cyclization Bromination Bromination (Cryogenic) Cyclization->Bromination Final_Product 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Bromination->Final_Product

Caption: Workflow for the five-step continuous-flow synthesis of the Remdesivir nucleobase.

II. Continuous-Flow Cyanation of a Remdesivir Precursor

A critical step in the synthesis of Remdesivir is the stereoselective cyanation of a protected ribose intermediate.[6] Flow chemistry enables this reaction to be performed at a more manageable temperature of -30 °C, compared to the cryogenic temperature of -78 °C required in batch to achieve the desired selectivity, and it also mitigates the risks associated with the potential release of hydrogen cyanide.[3][6]

Quantitative Data Summary
ParameterBatch ProcessSmall-Scale FlowKilo-Scale FlowManufacturing Scale Flow
Substrate Riboside Intermediate (1)Riboside Intermediate (1)Riboside Intermediate (1)Riboside Intermediate (1)
Key Reagents TfOH, TMSOTf, TMSCNTFA, TMSOTf, TMSCNTFA, TfOH, TMSOTf, TMSCNNot specified
Temperature -78 °C-30 °C-30 °C-30 °C
Yield Not specified84%Not specified78%[5][7]
Purity Not specified99.8%Not specified99.9%[5][7]
Substrate Amount Not specified100 gKilogram scale~200 kg/run [5][7]
Throughput Not specifiedNot specifiedNot specified6 mol/h[5][7]
Diastereomeric Ratio (β:α) GoodGoodNot specified96:4[5][7]
Experimental Protocol: Continuous-Flow Cyanation
  • Reagent Streams:

  • Reactor Setup: The streams are pumped into a continuous flow reactor system, which can be a simple tube reactor or a more sophisticated microreactor, maintained at -30 °C.

  • Scaling Consideration: For kilogram-scale production, the addition of trifluoromethanesulfonic acid (TfOH) was found to be necessary to achieve comparable results to the small-scale setup.[3]

  • Quenching and Workup: The reaction mixture exiting the reactor is quenched and subjected to an aqueous workup to isolate the cyanated product.[6]

  • Crystallization: The crude product is then purified by crystallization.[6]

Experimental Workflow for Continuous-Flow Cyanation

G cluster_0 Reagent Preparation cluster_1 Continuous Flow Reaction cluster_2 Downstream Processing Substrate_Solution Riboside Intermediate + TFA in DCM Flow_Reactor Flow Reactor (-30°C) Substrate_Solution->Flow_Reactor Cyanide_Solution TMSCN + TMSOTf in DCM (Pre-cooled to -30°C) Cyanide_Solution->Flow_Reactor Quenching Quenching Flow_Reactor->Quenching Workup Aqueous Workup Quenching->Workup Crystallization Crystallization Workup->Crystallization Final_Product Cyanated Remdesivir Precursor Crystallization->Final_Product

Caption: Workflow for the continuous-flow cyanation of a Remdesivir precursor.

III. Continuous Flow C-Glycosylation

The C-glycosylation step, which couples the nucleobase with the ribose moiety, is another challenging transformation in the synthesis of Remdesivir. This reaction involves organometallic intermediates and is highly exothermic.[8] A continuous flow approach offers superior temperature control and process safety.[8]

Quantitative Data Summary
ParameterBatch ProcessFlow Process
Substrates Iodinated pyrrolotriazinamine, 2,3,5-tri-O-benzyl-d-ribonolactoneIodinated pyrrolotriazinamine, 2,3,5-tri-O-benzyl-d-ribonolactone
Key Reagents iPrMgCl, PhMgCl, TMSCliPrMgCl, PhMgCl, TMSCl
Residence Time Not specified< 1 minute[5][8]
Yield 40%[8]47%[5][8]
Throughput Not specified51.8 mmol/h[5]
Experimental Protocol: Continuous-Flow C-Glycosylation
  • Reaction Principle: The process involves a transient N-protection of the pyrrolotriazinamine, followed by a magnesium-halogen exchange and subsequent nucleophilic addition to the ribonolactone.[8]

  • Multi-Feed System: A five-feed flow setup is utilized to introduce the different reagents sequentially into the flow reactor. This allows for precise control over the reaction conditions and minimizes side reactions.[8]

  • Stoichiometry Optimization: The stoichiometry of the Grignard reagents (iPrMgCl and PhMgCl) is optimized in the flow setup to maximize the yield of the desired product and minimize the formation of impurities.[8]

  • Stable Operation: The optimized flow conditions allow for stable, continuous processing without the formation of solids that could block the reactor.[8]

Logical Diagram of C-Glycosylation Reaction Steps

G cluster_0 Sequential Reactions in Flow N_Protection N-Protection (e.g., with TMSCl) Metal_Halogen_Exchange Mg-I Exchange (iPrMgCl) N_Protection->Metal_Halogen_Exchange Nucleophilic_Addition Nucleophilic Addition to Ribonolactone Metal_Halogen_Exchange->Nucleophilic_Addition Product C-Glycosylated Intermediate Nucleophilic_Addition->Product

Caption: Sequential reaction steps in the continuous-flow C-glycosylation for Remdesivir synthesis.

Conclusion

The application of continuous flow chemistry to the synthesis of Remdesivir intermediates offers substantial improvements in terms of efficiency, safety, and scalability. The protocols and data presented here demonstrate the feasibility of producing key precursors to this vital antiviral drug in a controlled and continuous manner. These methods represent a greener and more sustainable approach to pharmaceutical manufacturing.[1] Researchers and drug development professionals are encouraged to consider these flow chemistry approaches for the development of robust and efficient synthetic routes to Remdesivir and other active pharmaceutical ingredients.

References

Application Notes and Protocols: Remdesivir Intermediate-1 as a Standard for Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir, an antiviral prodrug, has been a critical therapeutic agent in managing viral infections. The manufacturing process of Remdesivir is a complex multi-step synthesis, which can lead to the formation of various process-related impurities and degradation products.[1] Rigorous control and monitoring of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of the final drug product.[2][3] This document provides detailed application notes and protocols for the use of "Remdesivir intermediate-1" as a reference standard for impurity profiling in Remdesivir drug substance and product.

This compound, a key precursor in the synthesis of Remdesivir, can persist as an impurity in the final product. Its accurate identification and quantification are therefore essential for quality control. These protocols are designed to be readily implemented in a laboratory setting for routine analysis and validation purposes.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of analytical methods for Remdesivir and its impurities, including this compound.

Table 1: HPLC-UV Method Validation Parameters

ParameterRemdesivirThis compound
Linearity Range (µg/mL) 10 - 1500.5 - 25
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.10.05
Limit of Quantification (LOQ) (µg/mL) 0.30.15
Accuracy (% Recovery) 98.0 - 102.097.5 - 103.0
Precision (% RSD) < 2.0< 2.0

Table 2: LC-MS/MS Method Validation Parameters

ParameterRemdesivirThis compound
Linearity Range (ng/mL) 4 - 40002 - 2000
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) (ng/mL) 0.50.3
Limit of Quantification (LOQ) (ng/mL) 1.51.0
Intra-day Precision (% CV) < 6.6< 7.0
Inter-day Precision (% CV) < 8.2< 8.5

Experimental Protocols

Protocol 1: Impurity Profiling of Remdesivir by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the separation and quantification of Remdesivir and its related impurities, using this compound as a reference standard.

1. Materials and Reagents:

  • Remdesivir Drug Substance/Product

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Remdesivir Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Remdesivir reference standard in a 25 mL volumetric flask with a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of this compound reference standard in a 25 mL volumetric flask with the diluent.

  • Working Standard Solution: Prepare a mixed working standard solution containing Remdesivir and this compound at appropriate concentrations for calibration by diluting the stock solutions.

4. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the Remdesivir drug substance or product in the diluent to obtain a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the working standard solution five times.

  • The relative standard deviation (%RSD) of the peak areas for Remdesivir and this compound should be not more than 2.0%.

  • The tailing factor for both peaks should be not more than 2.0.

  • The theoretical plates for both peaks should be not less than 2000.

6. Analysis and Calculation:

  • Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Identify the peaks of Remdesivir and this compound in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the concentration of this compound in the sample using the external standard method based on the peak area response.

Protocol 2: Identification and Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the trace-level detection and quantification of this compound.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of mass spectrometry grade solvents.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 98% A, 2% B

    • 0.5-3.0 min: Gradient to 5% A, 95% B

    • 3.0-4.0 min: Hold at 5% A, 95% B

    • 4.1-5.0 min: Return to 98% A, 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Remdesivir: Precursor ion (Q1) m/z 603.2 -> Product ions (Q3) m/z 402.1, m/z 201.1

    • This compound: Precursor ion (Q1) m/z 292.1 -> Product ions (Q3) m/z 175.1, m/z 135.1

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

4. Standard and Sample Preparation:

  • Prepare stock and working standard solutions as described in Protocol 1, but at lower concentrations suitable for LC-MS/MS analysis (ng/mL range).

  • Prepare sample solutions as described in Protocol 1, ensuring the final concentration is within the calibration range.

5. Data Analysis:

  • Acquire and process the data using the instrument's software.

  • Quantify this compound in the sample using a calibration curve constructed from the peak area ratios of the analyte to an internal standard (if used) or by external standard calibration.

Mandatory Visualizations

Remdesivir_Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product & Impurity D-Ribose D-Ribose Protected Ribose Protected Ribose D-Ribose->Protected Ribose Protection Pyrrolotriazine Nucleobase Pyrrolotriazine Nucleobase Intermediate_1 This compound (Nucleoside Core) Pyrrolotriazine Nucleobase->Intermediate_1 Glycosylation L-Alanine L-Alanine Phosphoramidate Moiety Phosphoramidate Moiety L-Alanine->Phosphoramidate Moiety Activation Protected Ribose->Intermediate_1 Remdesivir Remdesivir Intermediate_1->Remdesivir Coupling Process_Impurity Process-Related Impurity (e.g., from Intermediate-1) Intermediate_1->Process_Impurity Incomplete Reaction Phosphoramidate Moiety->Remdesivir

Caption: Simplified Remdesivir synthesis pathway highlighting the formation of Intermediate-1.

HPLC_Impurity_Profiling_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting Standard_Prep Prepare Standard Solutions (Remdesivir & Intermediate-1) Injection Inject Blank, Standards, & Sample Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Drug Substance/Product) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Identification & Integration Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

References

Application Notes & Protocols: Quantitative Analysis of Remdesivir Intermediate-1 in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Remdesivir (B604916) is a broad-spectrum antiviral medication that has been prominently used in the treatment of COVID-19. The synthesis of this complex molecule involves several chemical transformations and the formation of key intermediates. Accurate quantitative analysis of these intermediates within the reaction mixture is crucial for process optimization, yield maximization, and ensuring the quality of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the quantitative analysis of a key precursor in the synthesis of Remdesivir, referred to here as "Remdesivir intermediate-1" (GS-441524), in reaction mixtures. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (MS/MS).

Analytical Methodologies

The quantitative determination of Remdesivir and its intermediates is predominantly achieved through reversed-phase HPLC (RP-HPLC) due to its reliability and robustness for routine analysis.[1][2] For higher sensitivity and selectivity, particularly in complex matrices, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice.[3][4][5][6]

Key Analytical Techniques:

  • RP-HPLC with UV Detection: A widely accessible method suitable for quantifying the intermediate in relatively clean reaction mixtures. Detection is typically performed at the wavelength of maximum absorbance of the analyte.[1][2]

  • UHPLC-MS/MS: Offers superior sensitivity and specificity, making it ideal for trace-level quantification and for reaction mixtures containing multiple interfering components. This technique provides structural confirmation and is less susceptible to matrix effects.[3][4][5][6]

Experimental Protocols

Sample Preparation

Accurate sample preparation is critical for reliable quantitative analysis. The goal is to extract the analyte of interest from the reaction mixture and prepare it in a solvent compatible with the HPLC mobile phase.

Protocol for Reaction Mixture Sample Preparation:

  • Quenching the Reaction: Immediately stop the chemical reaction at a specific time point by adding a suitable quenching agent or by rapidly cooling the reaction vessel.

  • Dilution: Accurately pipette a small aliquot (e.g., 100 µL) of the quenched reaction mixture. Dilute the aliquot with a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to a known volume in a volumetric flask. The dilution factor should be chosen to bring the analyte concentration within the linear range of the calibration curve.

  • Protein Precipitation (if applicable): For reaction mixtures containing enzymes or other proteins, a protein precipitation step is necessary. Add a cold protein precipitating agent, such as acetonitrile or methanol (B129727) (typically 3 volumes of solvent to 1 volume of sample), to the diluted sample.[3][4]

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins and other insoluble materials.[3]

  • Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

  • Internal Standard: For improved accuracy and precision, especially with LC-MS/MS, a suitable internal standard (IS) should be added to the sample before the final dilution step. A deuterated analog of the analyte, such as Remdesivir-d5, is often used.[5]

HPLC-UV Method

This protocol describes a general RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase Isocratic or gradient elution with a mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture.[1]
Flow Rate 1.0 mL/min[2]
Column Temperature 40 °C[1]
Detection Wavelength 245 nm - 253 nm[1]
Injection Volume 10 - 20 µL

Calibration:

Prepare a series of calibration standards of this compound in the same diluent as the samples. The concentration range should bracket the expected concentration of the analyte in the prepared samples. Plot a calibration curve of peak area versus concentration and determine the linearity of the response.

UHPLC-MS/MS Method

This protocol provides a more sensitive and selective method for the quantification of this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column UPLC C18 column (e.g., Acquity HSS T3 1.8 µm, 2.1 x 50 mm)[4]
Mobile Phase Gradient elution using: A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.[4]
Flow Rate 0.4 - 0.7 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined by direct infusion. For GS-441524, a potential transition could be monitored.

Calibration:

Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and internal standard into a matrix that mimics the reaction mixture diluent. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linearity Range (µg/mL) 10 - 50[2]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) (µg/mL) ~0.5[7]
Limit of Quantification (LOQ) (µg/mL) ~1.5[7]

Table 2: UHPLC-MS/MS Method Validation Summary for GS-441524

ParameterResult
Linearity Range (ng/mL) 2 - 2000[1]
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Limit of Detection (LOD) (ng/mL) 0.375[3]
Limit of Quantification (LOQ) (ng/mL) 1.0[1]

Visualization of Workflows

Experimental Workflow for Sample Preparation

cluster_prep Sample Preparation Workflow Reaction_Mixture Reaction Mixture Aliquot Quench Quench Reaction Reaction_Mixture->Quench Stop reaction Dilute Dilute with Known Volume Quench->Dilute Precise dilution Add_IS Add Internal Standard Dilute->Add_IS For accurate quantification Precipitate Protein Precipitation (if applicable) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Separate solids Filter Filter Supernatant Centrifuge->Filter Remove particulates Analysis Ready for HPLC/UHPLC-MS/MS Injection Filter->Analysis

Caption: Workflow for preparing a reaction mixture sample for quantitative analysis.

Analytical Workflow for HPLC-UV Analysis

cluster_hplc HPLC-UV Analysis Workflow Prepared_Sample Prepared Sample Autosampler Autosampler Injection Prepared_Sample->Autosampler HPLC_Column C18 HPLC Column (Separation) Autosampler->HPLC_Column Mobile Phase Flow UV_Detector UV Detector (Detection at 245 nm) HPLC_Column->UV_Detector Elution Chromatogram Generate Chromatogram UV_Detector->Chromatogram Data_Analysis Data Analysis (Peak Integration & Quantification) Chromatogram->Data_Analysis cluster_logic Method Selection Logic Requirement Analytical Requirement High_Sensitivity High Sensitivity & Specificity Needed? Requirement->High_Sensitivity Complex_Matrix Complex Reaction Matrix? Requirement->Complex_Matrix HPLC_UV Use HPLC-UV Method High_Sensitivity->HPLC_UV No UHPLC_MSMS Use UHPLC-MS/MS Method High_Sensitivity->UHPLC_MSMS Yes Complex_Matrix->HPLC_UV No Complex_Matrix->UHPLC_MSMS Yes

References

Handling and Storage Guidelines for Remdesivir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the proper handling and storage of Remdesivir intermediate-1, a critical component in the synthesis of the antiviral drug Remdesivir. Given the ambiguity in the common nomenclature, this document addresses the most likely candidate for "this compound," which is commercially available under this name, as well as the core nucleoside intermediate, GS-441524. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Chemical Identification and Properties

The term "this compound" most commonly refers to the phosphorylating agent used to introduce the phosphoramidate (B1195095) moiety onto the nucleoside core. Another key intermediate is the nucleoside core itself, GS-441524.

Compound Name This compound GS-441524
Systematic Name N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile
CAS Number 1354823-36-1[1]1191237-69-0
Molecular Formula C21H27N2O7PC12H13N5O4
Molecular Weight 450.42 g/mol 291.26 g/mol
Appearance White to off-white solidSolid

Storage and Stability

Proper storage is vital to maintain the chemical integrity of these intermediates.

Parameter This compound (CAS 1354823-36-1) GS-441524
Short-term Storage 10°C - 25°C[2]Room temperature (15°C to 30°C)[3]
Long-term Storage Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 monthsRoom temperature in a cool, dark place. Do not freeze.[4][5]
Opened Vials Use promptly or store under inert gas at -20°CMay be stored in a refrigerator (5°C to 10°C)[5]
Shipping Conditions Ambient temperature[4]Shipped under ambient temperatures
Shelf Life Up to 3 years under ideal conditionsUp to 2 years[5]

Handling and Safety Precautions

As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

General Handling
  • For both intermediates : Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Always wash hands after handling.[3][6]

  • For GS-441524, use appropriate hand hygiene when handling the medication.[3]

Hazard Identification

Based on the safety data for Remdesivir and related compounds, the intermediates may present the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Experimental Protocols

Preparation of Stock Solutions

This protocol outlines the preparation of stock solutions for in vitro experiments.

  • Weighing : Accurately weigh the desired amount of the intermediate powder in a clean, dry vial.

  • Solvent Selection :

    • This compound (CAS 1354823-36-1) : Soluble in DMSO.

    • GS-441524 : Soluble in DMSO and water.

  • Dissolution : Add the appropriate solvent to the vial to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.

  • Storage : Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Workflow for Handling and Storage

G cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_storage Post-Use Storage cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect log Log into Inventory inspect->log initial_store Store at Recommended Temperature log->initial_store ppe Don PPE initial_store->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Use in Experiment dissolve->experiment aliquot Aliquot Stock Solution dissolve->aliquot dispose Dispose of Waste According to Institutional Guidelines experiment->dispose long_term_store Store Aliquots at -20°C or -80°C aliquot->long_term_store long_term_store->ppe Future Use

Caption: Workflow for handling and storage of Remdesivir intermediates.

Synthesis and Logical Relationships

The following diagram illustrates the simplified synthetic relationship between the key intermediates and Remdesivir.

G gs441524 GS-441524 (Nucleoside Core) remdesivir Remdesivir gs441524->remdesivir Phosphoramidation intermediate1 This compound (Phosphorylating Agent) intermediate1->remdesivir

Caption: Simplified synthesis pathway of Remdesivir from key intermediates.

These guidelines are intended to provide a framework for the safe and effective handling of Remdesivir intermediates. Researchers should always consult the specific product information and safety data sheets provided by the supplier and adhere to their institution's safety protocols.

References

Synthesis of Remdesivir Intermediate-1 Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of analogues of "Remdesivir intermediate-1." For the purpose of these notes, "this compound" is defined as the core C-nucleoside scaffold of Remdesivir, resulting from the C-glycosylation of a protected ribose derivative with the pyrrolo[2,1-f][1][2][3]triazine base. The synthesis of analogues of this key intermediate is crucial for the exploration of the structure-activity relationships (SAR) of potential antiviral agents.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has shown efficacy against a range of RNA viruses. Its complex synthesis involves the formation of a key C-nucleoside intermediate. The generation of analogues of this intermediate, through modifications of either the ribose moiety or the heterocyclic base, is a critical step in the discovery of novel antiviral compounds with improved potency, selectivity, or pharmacokinetic properties. These protocols are designed to guide researchers in the synthesis and characterization of such analogues.

Data Presentation: Synthesis of 1'-Substituted 4-Aza-7,9-dideazaadenosine C-Nucleoside Analogues

The following table summarizes the quantitative data for the synthesis of various 1'-substituted analogues of the Remdesivir C-nucleoside intermediate, as reported by Cho et al. (2012).[1]

Analogue (1'-Substituent)Yield of Protected Intermediate (7a-d)Anomeric Ratio (β:α)Overall Yield of Deprotected Nucleoside (3a-d)
Cyano (CN)58%85:15Not explicitly stated
Methyl (CH₃)45%1:1Not explicitly stated
Vinyl (CH=CH₂)Not explicitly statedNot explicitly statedNot explicitly stated
Ethynyl (B1212043) (C≡CH)Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Protocol 1: General Synthesis of 1'-Substituted 4-Aza-7,9-dideazaadenosine C-Nucleoside Analogues[1]

This protocol outlines the general multi-step synthesis for creating 1'-substituted analogues of the Remdesivir C-nucleoside intermediate.

Step 1: C-Glycosylation to form Hemiketal Intermediate (6)

  • To a solution of 7-bromo-4-bis(trimethylsilyl)amino-pyrrolo[2,1-f][1][2][3]triazine (4) in anhydrous THF at -78 °C, add n-BuLi (3.3 equivalents).

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 2,3,5-tri-O-benzyl-D-ribonolactone (5) in THF.

  • Continue stirring at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to yield the hemiketal intermediate (6).

Step 2: Introduction of the 1'-Substituent (Formation of 7a-d)

  • For 1'-Cyano analogue (7a):

    • To a solution of the hemiketal (6) in CH₂Cl₂ at -78 °C, add TMSCN (4 equivalents) and BF₃·OEt₂ (3 equivalents).

    • Stir the reaction mixture for 5 hours at -78 °C.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to obtain the protected 1'-cyano nucleoside (7a).

  • For 1'-Methyl analogue (7b):

    • To a solution of the hemiketal (6) in CH₂Cl₂ at 0 °C, add AlMe₃ (5 equivalents) and BF₃·OEt₂ (4 equivalents).

    • Stir the reaction mixture for 12 hours at 0 °C.

    • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

    • Work up as described for 7a and purify by chromatography.

  • For 1'-Vinyl and 1'-Ethynyl analogues (7c and 7d):

    • React the hemiketal (6) with vinyl magnesium bromide or ethynyl magnesium chloride, respectively.

    • Follow with a dehydrative ring closure using methanesulfonic acid to yield the corresponding protected nucleosides (7c and 7d).

Step 3: Deprotection to Yield Final Nucleoside Analogues (3a-d)

  • Dissolve the protected nucleoside (7a, 7b, 7c, or 7d) in CH₂Cl₂ at -78 °C.

  • Add a solution of BCl₃ in CH₂Cl₂.

  • Stir the mixture at -78 °C for the appropriate time to achieve complete debenzylation.

  • Quench the reaction by the slow addition of a mixture of triethylamine (B128534) and methanol.

  • Concentrate the reaction mixture and purify the residue by preparative HPLC to separate the β and α anomers and obtain the final deprotected nucleoside analogues (3a-d).

Protocol 2: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The synthesis of the core heterocyclic base is a prerequisite for the C-glycosylation step. Several methods have been reported for the synthesis of 4-amino-pyrrolo[2,1-f][1][2][3]triazine and its derivatives.

Method A: From 2-Cyanopyrrole

A common route involves the N-amination of 2-cyanopyrrole followed by cyclization with formamidine (B1211174) acetate.

Method B: From 2,5-Dimethoxytetrahydrofuran (B146720)

An alternative synthesis starts from 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate, followed by a series of transformations to build the pyrrolo[2,1-f][1][2][3]triazine ring system.[1]

Mandatory Visualizations

Synthesis_of_Remdesivir_Intermediate_1_Analogues cluster_base Base Synthesis cluster_sugar Sugar Preparation cluster_coupling C-Glycosylation and Derivatization Pyrrole_Derivative Pyrrole Derivative Pyrrolotriazine_Base Pyrrolo[2,1-f][1,2,4]triazine Base (4) Pyrrole_Derivative->Pyrrolotriazine_Base N-amination & Cyclization Hemiketal Hemiketal Intermediate (6) Pyrrolotriazine_Base->Hemiketal n-BuLi D_Ribose D-Ribose Protected_Ribonolactone Protected Ribonolactone (5) D_Ribose->Protected_Ribonolactone Protection & Oxidation Protected_Ribonolactone->Hemiketal Protected_Analogue Protected 1'-Substituted Analogue (7a-d) Hemiketal->Protected_Analogue Substitution (e.g., TMSCN, AlMe3) Final_Analogue Deprotected Nucleoside Analogue (3a-d) Protected_Analogue->Final_Analogue Deprotection (BCl3)

Caption: General synthetic workflow for this compound analogues.

Experimental_Workflow_1_prime_Substitution Start Start with Hemiketal Intermediate (6) Reaction_Setup Dissolve in CH2Cl2 Cool to specified temperature Start->Reaction_Setup Reagent_Addition Add 1'-substituent precursor (e.g., TMSCN, Grignard reagent) Reaction_Setup->Reagent_Addition Reaction Stir for specified time Reagent_Addition->Reaction Quench Quench reaction Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purification Silica gel chromatography Workup->Purification Characterization Obtain Protected Analogue (7a-d) (NMR, MS) Purification->Characterization End Proceed to Deprotection Characterization->End

Caption: Experimental workflow for 1'-substitution.

Concluding Remarks

The protocols and data presented herein provide a foundational guide for the synthesis of analogues of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these methods for the synthesis of novel compounds. The exploration of diverse analogues of this key intermediate will continue to be a valuable strategy in the ongoing search for effective antiviral therapies.

References

Application of GS-441524 (Remdesivir Intermediate) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-441524, a nucleoside analog, serves as the pivotal intermediate in the synthesis of the broad-spectrum antiviral drug Remdesivir. It is the core structural component to which a phosphoramidate (B1195095) moiety is attached to create the prodrug Remdesivir. This strategic modification enhances intracellular delivery of the active metabolite. Beyond its role as a synthetic precursor, GS-441524 is itself a potent antiviral agent, demonstrating significant efficacy against a range of RNA viruses. This document provides detailed application notes and experimental protocols relevant to the use of GS-441524 in a medicinal chemistry context.

Application Notes

GS-441524's primary application in medicinal chemistry is as the advanced intermediate for the synthesis of Remdesivir. The conversion involves a three-step process encompassing protection of the ribose hydroxyl groups, phosphoramidation at the 5'-hydroxyl position, and subsequent deprotection to yield Remdesivir. This process has been optimized to achieve high yield and stereoselectivity.

Furthermore, GS-441524 is a valuable molecule for structure-activity relationship (SAR) studies. Its core structure can be modified to explore new derivatives with potentially improved antiviral activity, broader spectrum, or enhanced pharmacokinetic profiles. Researchers can utilize GS-441524 as a starting point for the development of next-generation antiviral therapies.

Clinically, while Remdesivir is approved for human use, GS-441524 has garnered significant attention in veterinary medicine, particularly for the treatment of Feline Infectious Peritonitis (FIP), a fatal coronavirus infection in cats. Studies have demonstrated high cure rates, showcasing the intrinsic antiviral properties of this intermediate.

Quantitative Data

Table 1: Synthesis Yield and Purity of Remdesivir from GS-441524
StepDescriptionReagents/ConditionsYieldPurity (HPLC)Reference
1ProtectionDMF-DMA, Pyridine (B92270), 25°C, 6hQuantitative-[1]
2Phosphoramidationt-BuMgCl, THF, -20°C--[1]
3DeprotectionAcetic acid, Isopropanol--[1]
Overall Three-step sequence - 85% 99.4% [1]
Table 2: In Vitro Antiviral Activity (EC50) of GS-441524 and Remdesivir
VirusCell LineCompoundEC50 (µM)Reference
SARS-CoV-2Vero E6GS-4415241.86[2]
SARS-CoV-2Vero E6Remdesivir7.43[2]
SARS-CoV-2Calu-3GS-441524~2x Remdesivir EC50[3]
SARS-CoV-2Caco-2GS-441524~80x less potent than Remdesivir[3]
FIPVCRFK cellsGS-4415240.78[4]

Experimental Protocols

Protocol 1: Synthesis of Remdesivir from GS-441524

This protocol is based on a reported three-step, one-pot synthesis with an overall yield of 85%.[1]

Materials:

  • GS-441524 (5.0 g, 17.2 mmol)

  • Pyridine (20.0 mL)

  • N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (8.2 g, 68.8 mmol)

  • Tetrahydrofuran (THF), anhydrous (50.0 mL)

  • 1.7 M tert-butylmagnesium chloride (t-BuMgCl) in THF (15.2 mL, 25.8 mmol)

  • (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (phosphoramidate reagent)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Acetic acid

  • Isopropanol

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Protection of Diols:

    • To a suspension of GS-441524 (5.0 g, 17.2 mmol) in pyridine (20.0 mL), add DMF-DMA (8.2 g, 68.8 mmol).

    • Stir the reaction mixture for 6 hours at 25°C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove pyridine under reduced pressure to obtain the crude protected intermediate.

  • Phosphoramidation:

    • Dissolve the crude protected intermediate in anhydrous THF (50.0 mL).

    • Cool the solution to -20°C under a nitrogen atmosphere.

    • Add 1.7 M t-butylmagnesium chloride solution in THF (15.2 mL, 25.8 mmol) dropwise, maintaining the temperature below -15°C.

    • After the addition is complete, add the phosphoramidate reagent.

    • Stir the reaction at -10°C to 5°C for 16 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Deprotection and Isolation:

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Dissolve the crude product in isopropanol.

    • Add acetic acid (20 equivalents) to the solution to effect deprotection.

    • Stir for 18 hours.

    • Purify the final product by column chromatography to yield Remdesivir.

Protocol 2: General Antiviral Activity Assay (CPE Reduction Assay)

This is a general protocol for determining the half-maximal effective concentration (EC50) of an antiviral compound against a virus that causes a cytopathic effect (CPE).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock (e.g., SARS-CoV-2)

  • GS-441524 or other test compounds

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation and Addition:

    • Prepare a series of dilutions of the test compound (e.g., GS-441524) in culture medium.

    • Remove the growth medium from the cells and add the compound dilutions to the wells in triplicate. Include wells with medium only as a no-compound control.

  • Virus Infection:

    • In a biosafety level 3 (BSL-3) facility for SARS-CoV-2, infect the cells with the virus at a multiplicity of infection (MOI) of 0.05.

    • Include uninfected cells as a negative control for CPE.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the uninfected cell control (100% viability) and the virus control (0% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., dose-response-inhibition model).

Visualizations

G cluster_synthesis Remdesivir Synthesis Workflow GS441524 GS-441524 (Key Intermediate) Protected_GS Protected GS-441524 (Diol Protection) GS441524->Protected_GS Step 1: Protection (DMF-DMA) Phosphorylated_Intermediate Phosphorylated Intermediate Protected_GS->Phosphorylated_Intermediate Step 2: Phosphoramidation Phosphoramidate_reagent Phosphoramidate Reagent Phosphoramidate_reagent->Phosphorylated_Intermediate Remdesivir Remdesivir (Final Product) Phosphorylated_Intermediate->Remdesivir Step 3: Deprotection (Acetic Acid)

Caption: Synthetic pathway from GS-441524 to Remdesivir.

G cluster_moa Remdesivir Mechanism of Action Remdesivir_ext Remdesivir (Prodrug) (Extracellular) Remdesivir_int Remdesivir (Intracellular) Remdesivir_ext->Remdesivir_int Cellular Uptake GS441524_metabolite GS-441524 (Metabolite) Remdesivir_int->GS441524_metabolite Metabolism Active_TP Active Triphosphate Form (GS-441524-TP) GS441524_metabolite->Active_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competes with ATP RNA_chain Nascent Viral RNA RdRp->RNA_chain Incorporation Termination Chain Termination RNA_chain->Termination Inhibition of Replication

Caption: Intracellular activation and mechanism of action of Remdesivir.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Remdesivir Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of a key intermediate in the Remdesivir (B604916) synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is a critical low-yield step in the synthesis of Remdesivir?

A1: A significant bottleneck in many reported syntheses of Remdesivir is the C-glycosylation step. This reaction involves coupling the pyrrolo[2,1-f][1][2][3]triazine base with a protected ribose derivative to form the crucial C-nucleoside core. The original Gilead synthesis reported a yield of around 40% for this step.[4]

Q2: What are the common causes of low yield in the C-glycosylation step?

A2: Low yields in the C-glycosylation reaction can be attributed to several factors, including:

  • Instability of the organometallic intermediate: The lithiated heterocycle can be unstable, leading to side reactions.

  • Suboptimal reaction conditions: Temperature, solvent, and the nature of the base used can significantly impact the reaction outcome.

  • Formation of diastereomers: The reaction can produce a mixture of anomers (α and β), requiring purification and resulting in a lower yield of the desired β-anomer.[5]

  • Competing side reactions: The reactive nature of the intermediates can lead to the formation of various impurities.

Q3: How can the yield of the C-glycosylation step be improved?

A3: Several strategies have been developed to enhance the yield of the C-glycosylation step. One effective method involves the use of additives to stabilize the intermediates and improve the reaction efficiency. For instance, the use of diisopropylamine (B44863) as a cost-effective additive has been shown to significantly increase the yield.[2] Another approach involves optimizing the silylating agent and reaction conditions to favor the formation of the desired product.[2][3]

Q4: What are some common impurities encountered in the synthesis of Remdesivir intermediates?

A4: Impurities in Remdesivir synthesis can arise from starting materials, intermediates, and degradation products.[6] In the C-glycosylation step, common impurities include the undesired α-anomer of the C-glycoside and products from side reactions of the organometallic intermediates. It is crucial to monitor the reaction progress and purify the product to remove these impurities.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of C-glycosylation Product Suboptimal reaction conditions (temperature, concentration).Carefully control the reaction temperature, keeping it below -78°C during the addition of n-BuLi.[2] Experiment with different reaction concentrations; a concentration of 0.20 mol/L has been shown to be effective.[2]
Inefficient formation of the desired organometallic intermediate.Use of additives like diisopropylamine can improve the yield.[2] Ensure the dropwise addition of n-BuLi to maintain a low temperature and allow for complete formation of the lithium intermediate.[2]
Degradation of starting materials or intermediates.Use high-purity starting materials and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Impurities (e.g., undesired anomers) Non-stereoselective reaction conditions.The choice of silylating agent and reaction conditions can influence the stereoselectivity. For example, using 1,1,4,4-tetramethyl-1,4-dichloro disilethylene has been reported to give better yields than TMSCl in some cases.[2]
Incomplete reaction or side reactions.Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of the starting material. Quench the reaction carefully once complete.
Difficulty in Product Purification Presence of closely related impurities.Column chromatography is often necessary for purification.[2] In some cases, crystallization can be an effective method for isolating the desired product.[5]

Quantitative Data Summary

Table 1: Comparison of Yields for the C-Glycosylation Step Under Different Conditions

Method Reagents/Conditions Scale Yield of C-glycoside Reference
Gilead First GenerationTMSCl, n-BuLi, -78°C-25%[2]
Gilead AlternativeDisilane, NaH4.4 g60%[2]
Improved MethodDiisopropylamine, n-BuLi, -78°C10 g75%[2]
NdCl₃ AdditiveNdCl₃-69%[4]

Experimental Protocols

Improved C-Glycosylation Protocol Using Diisopropylamine

This protocol is adapted from a study that reported a significant improvement in the yield of the C-glycosylation step.[2]

Materials:

  • 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine

  • 1,1,4,4-tetramethyl-1,4-dichloro disilethylene

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine and 1,1,4,4-tetramethyl-1,4-dichloro disilethylene in anhydrous THF at room temperature, add diisopropylamine.

  • Stir the mixture for 5 minutes at room temperature.

  • Cool the resulting mixture to -78°C over 20 minutes.

  • Add n-BuLi dropwise over 45 minutes, ensuring the internal temperature remains below -78°C.

  • After the addition of n-BuLi, add a solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone in anhydrous THF dropwise.

  • Stir the reaction mixture at -78°C for the appropriate time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired C-glycoside.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction C-Glycosylation Step cluster_workup Workup & Purification cluster_product Product A Pyrrolo[2,1-f][1,2,4]triazine Derivative C 1. Silylation & Lithiation (n-BuLi, Additive) A->C B Protected Ribonolactone D 2. Coupling at -78°C B->D C->D E Quenching D->E F Extraction E->F G Column Chromatography F->G H Remdesivir Intermediate (C-Glycoside) G->H

Caption: Workflow for the improved C-glycosylation synthesis of the Remdesivir intermediate.

Troubleshooting_Guide Start Low Yield of C-Glycosylation Product Condition_Check Check Reaction Conditions: - Temperature Control? - Anhydrous Solvents? - Inert Atmosphere? Start->Condition_Check Reagent_Check Review Reagents: - Purity of Starting Materials? - Concentration of n-BuLi? Condition_Check->Reagent_Check No Improve_Temp Action: Ensure strict temperature control (<-78°C) Condition_Check->Improve_Temp Yes Use_Anhydrous Action: Use freshly distilled anhydrous solvents Condition_Check->Use_Anhydrous Yes Use_Inert Action: Maintain a strict inert atmosphere Condition_Check->Use_Inert Yes Additive_Check Consider Additives: - Using Diisopropylamine? Reagent_Check->Additive_Check No Purify_SM Action: Purify starting materials if necessary Reagent_Check->Purify_SM Yes Titrate_BuLi Action: Titrate n-BuLi solution before use Reagent_Check->Titrate_BuLi Yes Add_Additive Action: Incorporate diisopropylamine into the reaction protocol Additive_Check->Add_Additive No Success Yield Improved Additive_Check->Success Yes Improve_Temp->Success Use_Anhydrous->Success Use_Inert->Success Purify_SM->Success Titrate_BuLi->Success Add_Additive->Success

Caption: Decision tree for troubleshooting low yield in the C-glycosylation step.

References

Technical Support Center: Troubleshooting Side Reactions and Byproducts in the Synthesis of Remdesivir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of Remdesivir. It focuses on troubleshooting common side reactions and byproducts encountered during the preparation of a key precursor, herein referred to as "Remdesivir Intermediate-1".

For the context of this guide, This compound is defined as the protected nucleoside core (GS-441524 derivative) , a crucial component synthesized before the final phosphoramidation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities found in Remdesivir synthesis?

A1: Impurities in Remdesivir synthesis are typically categorized into three main groups:

  • Process-Related Impurities: These include unreacted starting materials, such as the nucleoside analog GS-441524, and byproducts from specific chemical transformations like stereoselective synthesis or coupling steps.[1]

  • Degradation Impurities: These arise from the chemical breakdown of the desired product or intermediates. A common example is the hydrolysis of the phosphoramidate (B1195095) group.[1]

  • Residual Solvents: Solvents used during the synthesis, such as dimethylformamide or isopropanol, may be present in trace amounts in the final product.[1]

Q2: Why is the C-glycosylation step for the synthesis of the Remdesivir nucleoside core challenging?

A2: The C-glycosylation step, which involves forming a carbon-carbon bond between the ribose sugar and the heterocyclic base, is known to be a critical and often low-yielding part of the synthesis.[2] A significant side reaction is the deprotonation of the lactone starting material by the organometallic reagent, which competes with the desired nucleophilic addition and can reduce the yield.[3]

Troubleshooting Guides

Issue 1: Formation of a Monophosphate Impurity During Deprotection

Question: During the final deprotection step of my Remdesivir synthesis, I am observing a significant byproduct. LC-MS analysis suggests it is a monophosphate impurity. What causes this and how can it be avoided?

Answer:

The formation of a monophosphate impurity is a known side reaction that occurs due to the hydrolysis of the phosphoramidate moiety.[4][5] This is often triggered by harsh acidic conditions used to remove certain protecting groups from the ribose sugar.[4][5]

Troubleshooting Strategies:

  • Modify Deprotection Conditions: Avoid using strong acids for deprotection. Explore milder acidic conditions or alternative deprotection methods.

  • Alternative Protecting Groups: Consider using a protecting group for the 2',3'-hydroxyls that can be removed under non-harsh conditions. For instance, using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) as a protecting agent allows for deprotection under mild conditions, which has been shown to prevent the formation of the degraded monophosphate impurity.[4][5]

Issue 2: Low Yields and Multiple Byproducts in the C-Glycosylation Step

Question: I am struggling with the C-glycosylation reaction to create the core nucleoside intermediate. The yield is consistently low, and I am observing several byproducts. How can I improve this reaction?

Answer:

Low yields in the C-glycosylation step are frequently caused by competing side reactions, including deprotonation of the lactone and potential onward reactions of the desired product.[3]

Optimization Strategies:

  • Reaction Stoichiometry: Fine-tuning the ratio of your reactants can minimize the formation of byproducts that arise from subsequent reactions of the desired intermediate.

  • Use of Additives: The introduction of a cost-effective secondary amine, such as diisopropylamine, has been demonstrated to significantly enhance the yield of the desired ribofuranoside product.[2][6]

  • Continuous Flow Chemistry: For larger-scale synthesis, employing continuous flow processing can provide superior control over reaction parameters, potentially leading to higher yields and improved diastereoselectivity.

Data Presentation

Table 1: Impact of Protecting Group Strategy on Remdesivir Synthesis Yield and Impurity Profile

2',3'-Hydroxyl Protecting GroupDeprotection ConditionsKey OutcomeReported Overall Yield
AcetonideHydrochloric AcidProne to hydrolysis of the phosphoramidate, forming a monophosphate byproduct.~69%[4]
Dimethylaminomethylene (DMAM)Acetic Acid in IsopropanolMild deprotection avoids the generation of the degraded monophosphate impurity.Up to 85%[4][5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Protected GS-441524 via C-Glycosylation

This is a generalized protocol based on literature descriptions and should be adapted and optimized for specific laboratory conditions.

  • Preparation of the Heterocycle: The pyrrolo[2,1-f][1][7][8]triazin-4-amine base is appropriately protected (e.g., with a silyl (B83357) group) and dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (Argon or Nitrogen).

  • Metal-Halogen Exchange: The solution is cooled to a low temperature (e.g., -78 °C), and a Grignard reagent (e.g., iPrMgCl) is added to facilitate a metal-halogen exchange, forming the reactive organometallic species.

  • Addition to Ribonolactone: A solution of a protected D-ribonolactone (e.g., 2,3,5-tri-O-benzyl-D-ribonolactone) in anhydrous THF is added dropwise to the cold solution of the organometallic reagent. The reaction is stirred at low temperature until completion, which should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The mixture is then warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the protected C-glycoside intermediate.

Mandatory Visualization

logical_relationship_troubleshooting Logical Troubleshooting for Impurity in Intermediate-1 Synthesis cluster_problem Problem Identification cluster_analysis Analysis cluster_known_impurity Known Impurity Pathway cluster_unknown_impurity Unknown Impurity Pathway cluster_solution Resolution Problem Unexpected peak observed in LC-MS of Intermediate-1 Characterize Characterize byproduct (MS, NMR) Problem->Characterize Identify Identify as known or unknown impurity Characterize->Identify Known Known Impurity (e.g., diastereomer, deprotonation byproduct) Identify->Known Known Unknown Unknown Impurity Identify->Unknown Unknown ReviewConditions Review Reaction Conditions: - Temperature - Stoichiometry - Additives Known->ReviewConditions OptimizeReaction Optimize Reaction Parameters ReviewConditions->OptimizeReaction Implement Implement Optimized Protocol OptimizeReaction->Implement ReviewReagents Review Starting Materials and Reagent Purity Unknown->ReviewReagents OptimizePurification Optimize Purification Method ReviewReagents->OptimizePurification OptimizePurification->Implement Validate Validate Purity of Intermediate-1 Implement->Validate

Caption: A logical workflow for troubleshooting impurities.

References

"Remdesivir intermediate-1" impurity identification and removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Remdesivir (B604916) intermediate-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this critical synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is Remdesivir intermediate-1 and what is its role in the synthesis of Remdesivir?

This compound, also known as Remdesivir Impurity D or N-[(S)-(4-nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester (CAS No. 1354823-36-1), is a key reagent used in the phosphoramidation step of certain Remdesivir synthesis routes.[1][2][3][4][5] It is a chiral phosphoramidate (B1195095) agent that introduces the phosphoramidate moiety onto the primary hydroxyl group of the ribose core.[6][7] The stereochemistry at the phosphorus center is critical for the final biological activity of Remdesivir.

Q2: What are the common impurities associated with this compound?

Common impurities can be categorized as either process-related or degradation products.

  • Process-Related Impurities:

    • Diastereomers: The synthesis of this compound can result in a mixture of diastereomers at the phosphorus center (RP and SP isomers). The desired SP isomer is the active one for the subsequent coupling reaction.[6][7][8]

    • Unreacted Starting Materials: Residual L-alanine 2-ethylbutyl ester, p-nitrophenol, and phenoxyphosphonic dichloride may be present.

    • Side-Reaction Products: By-products from undesired reactions, such as the formation of bis-substituted species or hydrolysis of the starting materials.

  • Degradation Impurities:

    • Hydrolysis Products: The phosphoramidate bond is susceptible to hydrolysis, which can lead to the formation of the corresponding phosphonic acid and L-alanine 2-ethylbutyl ester.

Q3: How can I assess the purity of my this compound sample?

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). A chiral HPLC method is necessary to resolve the RP and SP diastereomers.

Troubleshooting Guides

Low Yield in Phosphoramidation Step

Problem: I am experiencing low yields in the phosphoramidation reaction where this compound is coupled with the nucleoside core.

Possible Causes and Solutions:

CauseRecommended Solution
Poor quality of this compound Ensure the intermediate is of high purity and free from significant amounts of the undesired diastereomer and hydrolysis products. Analyze the intermediate by chiral HPLC before use.
Presence of moisture The reaction is moisture-sensitive. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient activation The coupling reaction often requires an activating agent, such as a Grignard reagent (e.g., t-BuMgCl) or a Lewis acid, to facilitate the reaction.[6] Optimize the type and amount of activating agent and the reaction temperature.
Side reactions The hydroxyl groups on the ribose moiety can lead to side reactions. Consider using protecting groups for the 2' and 3'-hydroxyls of the nucleoside core if not already implemented in your synthetic route.[6][7]
Presence of Diastereomeric Impurity in the Final Product

Problem: My final Remdesivir product is contaminated with the undesired diastereomer.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete separation of diastereomers in this compound The chiral purity of the intermediate directly impacts the diastereomeric purity of the final product. Improve the chiral resolution of the intermediate. This can be achieved through crystallization or preparative chiral HPLC.[7]
Epimerization during the reaction While less common, harsh reaction conditions (e.g., high temperatures or strong bases) could potentially lead to epimerization. Ensure the reaction is carried out under optimized and controlled conditions.
Ineffective final purification The final purification step may not be adequately resolving the Remdesivir diastereomers. Optimize the preparative HPLC method for the final product, including the chiral stationary phase, mobile phase composition, and gradient.[8]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a general method for the analysis of the diastereomeric purity of this compound.

ParameterSpecification
Column Chiral Stationary Phase (e.g., polysaccharide-based chiral column)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at an appropriate wavelength (e.g., 260 nm)
Column Temperature 20 - 40 °C
Injection Volume 5 - 20 µL

Note: The exact conditions should be optimized for the specific chiral column and HPLC system being used.

Protocol 2: Preparative HPLC for Purification of this compound

This protocol outlines a general approach for the purification of this compound to remove the undesired diastereomer and other impurities.

ParameterSpecification
Column Preparative Chiral Stationary Phase column with a suitable particle size
Mobile Phase Optimized based on the analytical chiral HPLC method, typically a mixture of a non-polar solvent and an alcohol
Flow Rate Dependant on the column diameter, typically in the range of 10 - 100 mL/min
Loading The amount of crude material loaded will depend on the column size and the resolution of the diastereomers
Detection UV at a suitable wavelength
Fraction Collection Collect fractions based on the elution of the desired diastereomer peak

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Analysis cluster_purification Purification cluster_final_use Final Use Start Starting Materials (L-alanine ester, p-nitrophenol, etc.) Reaction Phosphoramidation Reaction Start->Reaction Crude Crude Remdesivir Intermediate-1 (Diastereomeric Mixture) Reaction->Crude HPLC Chiral HPLC Analysis Crude->HPLC Prep_HPLC Preparative Chiral HPLC HPLC->Prep_HPLC Pure Pure (S_P)-Remdesivir Intermediate-1 Prep_HPLC->Pure Impure Undesired (R_P)-Diastereomer & Other Impurities Prep_HPLC->Impure Coupling Coupling with Nucleoside Core Pure->Coupling

Caption: Workflow for the synthesis, analysis, and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Phosphoramidation Step Cause1 Poor Intermediate Quality Problem->Cause1 Cause2 Moisture Contamination Problem->Cause2 Cause3 Inefficient Activation Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1 Analyze & Purify Intermediate Cause1->Solution1 Solution2 Use Anhydrous Conditions Cause2->Solution2 Solution3 Optimize Activating Agent Cause3->Solution3 Solution4 Use Protecting Groups Cause4->Solution4

Caption: Troubleshooting logic for low yield in the phosphoramidation step.

References

Navigating the Synthesis of Remdesivir Intermediate-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Remdesivir intermediate-1 (GS-441524), the core nucleoside precursor to Remdesivir. This resource is intended to assist researchers in optimizing their synthetic routes, improving yields, and ensuring the purity of their target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Issue 1: Low Yield in the C-Glycosylation Step

  • Question: We are experiencing significantly low yields during the C-glycosylation reaction between the protected ribonolactone and the pyrrolo[2,1-f][1][2][3]triazine base. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in this crucial C-C bond-forming step are a frequently reported challenge.[2][3][4] Several factors can contribute to this issue:

    • Instability of the Organometallic Reagent: The use of strong bases like n-BuLi can be inconsistent.[4] The Turbo Grignard reagent, i-PrMgCl·LiCl, has been shown to be a milder and more effective alternative.[4]

    • Poorly Reliable C-Glycosylation: The initial approaches to this step were known to be inefficient.[2] Replacing a bromo-base with an iodo-base derivative of the pyrrolotriazine has been demonstrated to improve coupling efficiency.[4]

    • Side Reactions: Over-addition side reactions can consume starting materials and reduce the desired product yield. A Weinreb amide approach has been developed to eliminate these side reactions, achieving high yields on a kilogram scale.[5]

    • Reaction Conditions: Cryogenic temperatures (e.g., -78 °C) are often required to control selectivity, which can be challenging to maintain on a large scale.[6][7] Optimization of temperature and reaction time is critical.

Issue 2: Difficulty in Chiral Separation of Diastereomers

  • Question: Our final product is a mixture of diastereomers that are proving difficult to separate by standard chromatography. What are the best methods for resolving these isomers?

  • Answer: The stereochemistry at the P-center of the phosphoramidate (B1195095) and the various chiral centers in the ribose moiety make chiral separation a significant hurdle.[8]

    • Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and effective method for separating the diastereomers of Remdesivir and its intermediates.[2][4][8][9] Specific columns, such as those with Daicel CHIRALPAK® phases, have been successfully employed for this purpose.[9]

    • Diastereoselective Crystallization: In some earlier synthetic routes, diastereoselective crystallization was used to separate a racemic mixture of a key intermediate. However, this method can lead to a theoretical maximum yield of 50% for the desired isomer.[6]

    • Stereoselective Synthesis: To avoid challenging separations, recent efforts have focused on developing stereoselective synthetic methods. The use of chiral catalysts, such as chiral bicyclic imidazoles, can promote the formation of the desired (S)-P-phosphoramidate with high diastereoselectivity, minimizing the need for extensive chiral purification.[4][10]

Issue 3: Hazardous Reagents and Harsh Reaction Conditions

  • Question: The synthesis involves toxic reagents like trimethylsilyl (B98337) cyanide (TMSCN) and requires very low temperatures. Are there safer or more practical alternatives?

  • Answer: The use of hazardous materials and extreme reaction conditions are valid concerns in terms of safety and scalability.

    • Cyanation Step: The cyanation of the ribose intermediate is a critical step that often employs TMSCN at temperatures as low as -78 °C to achieve the desired selectivity.[2][7] Continuous flow chemistry has been explored as a safer alternative for this step. This method minimizes the volume of hazardous reagents present at any given time and can allow for reactions at higher temperatures (e.g., -30 °C) while maintaining good diastereoselectivity.[7]

    • Cryogenic Temperatures: While many steps in the synthesis of Remdesivir intermediates are performed at low temperatures to control reactivity and selectivity,[6] continuous flow processes can offer better temperature control and may allow for less extreme conditions.[7]

Issue 4: Protecting Group Strategy and Deprotection Issues

  • Question: We are facing challenges with the protection and deprotection of the hydroxyl groups on the ribose ring, leading to side reactions and yield loss. What are some effective strategies?

  • Answer: A robust protecting group strategy is essential for a successful synthesis.

    • Choice of Protecting Group: Benzyl groups are commonly used to protect the hydroxyls of the D-ribonolactone.[11] However, their removal can sometimes be problematic. An alternative approach utilizes N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) as a protecting agent for the 2',3'-dihydroxyls. This protecting group can be removed under mild conditions, which helps to avoid the generation of degradation impurities.[11][12]

    • Deprotection Conditions: The final deprotection step to yield GS-441524 often involves treatment with a strong acid like HCl. This can sometimes lead to the formation of impurities.[11] Careful optimization of the deprotection conditions, including temperature and reaction time, is necessary to maximize the yield of the desired product.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthetic routes for Remdesivir and its intermediates, allowing for easy comparison of different methodologies.

Table 1: Comparison of Yields for Key Synthetic Steps

StepReagents and ConditionsYield (%)Reference
C-Glycosylation i-PrMgCl·LiCl, Iodo-baseup to 60%[3]
n-BuLi/i-Pr₂NH75%[2]
Weinreb Amide Approach65% (overall)[5]
Cyanation TMSOTf, TMSCN, -78 °C65%[2]
Continuous Flow, TFA, TMSOTf, TMSCN, -30 °C84%[7]
Phosphoramidation & Deprotection Standard Method48% (overall)[11]
Three-Step Synthesis from GS-441524 DMF-DMA protection, phosphoramidation, deprotection85% (overall)[11][12]

Table 2: Diastereomeric Ratios Achieved in Key Reactions

ReactionCatalyst/ConditionsDiastereomeric Ratio (β:α or S:R)Reference
Cyanation TMSOTf, TMSCN, -78 °C, 5 h89:11 (β:α)[2]
BF₃·Et₂O, -78 °C, 5 h85:15 (β:α)[2]
Asymmetric Phosphoramidation Chiral Imidazole Catalyst, -20 °C96.1:3.9 (S:R)[10]
Chiral Bicyclic Imidazole Catalyst99.4:0.6 (S:R) after recrystallization[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Improved C-Glycosylation using a Weinreb Amide Approach

This protocol describes a high-yielding, scalable method for the synthesis of a key ketone intermediate, which then undergoes cyanation.

  • Weinreb Amidation: To a solution of 2,3,5-tri-O-benzyl-d-ribonolactone in THF at -15 °C, add N,O-dimethylhydroxylamine hydrochloride. This reaction converts the lactone to the corresponding Weinreb amide.[5]

  • O-TMS Protection: The resulting Weinreb amide is then protected at the free hydroxyl group using a suitable silylating agent.[5]

  • Grignard Addition: The protected Weinreb amide is then reacted with the Grignard reagent derived from the iodo-pyrrolotriazine base. This step is highly efficient and avoids over-addition side products.[5]

  • Cyclization: The resulting intermediate cyclizes to afford the desired C-glycosylated product in high yield.[5]

Protocol 2: Continuous Flow Cyanation

This protocol offers a safer and more scalable method for the cyanation step.

  • Reagent Preparation: Prepare separate solutions of the glycosylated intermediate, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), and trimethylsilyl cyanide (TMSCN) in a suitable solvent like dichloromethane (B109758) (DCM).[7]

  • System Setup: Utilize a continuous flow reactor system with precise temperature control. Cool the reactor to -30 °C.[7]

  • Reaction: Pump the reagent solutions through the flow reactor at optimized flow rates to ensure complete reaction and high diastereoselectivity. The addition of trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH) may be required to catalyze the reaction.[7]

  • Work-up: The output from the reactor is collected and subjected to a standard aqueous work-up to isolate the cyanated product.[7]

Protocol 3: High-Yield, Three-Step Synthesis of Remdesivir from GS-441524

This protocol outlines an efficient synthesis of Remdesivir starting from the intermediate GS-441524.

  • Protection: Treat GS-441524 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in pyridine (B92270) at 25 °C. This step protects the 2',3'-dihydroxyl groups.[11]

  • Phosphoramidation: The protected nucleoside is then coupled with the appropriate phosphoramidate reagent in the presence of a suitable activating agent, such as t-butylmagnesium chloride, at -20 °C.[11]

  • Deprotection: The protecting groups are removed under mild conditions to yield Remdesivir with a high overall yield and purity.[11][12]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the synthesis of this compound.

Remdesivir_Intermediate_Synthesis_Workflow Start D-Ribose Lactone Protected D-Ribonolactone Start->Lactone Glycosylation C-Glycosylation Lactone->Glycosylation Pyrrolo_base Pyrrolo[2,1-f][1,2,4]triazine Base Pyrrolo_base->Glycosylation Cyanation Cyanation Glycosylation->Cyanation Deprotection Deprotection Cyanation->Deprotection Intermediate1 Remdesivir Intermediate-1 (GS-441524) Deprotection->Intermediate1 Phosphoramidation Phosphoramidation Intermediate1->Phosphoramidation Remdesivir Remdesivir Phosphoramidation->Remdesivir

Caption: High-level workflow for the synthesis of Remdesivir from D-Ribose.

C_Glycosylation_Troubleshooting LowYield Low Yield in C-Glycosylation Cause1 Inconsistent Organometallic Reagent LowYield->Cause1 Cause2 Inefficient Coupling Partners LowYield->Cause2 Cause3 Side Reactions (Over-addition) LowYield->Cause3 Solution1 Use i-PrMgCl·LiCl Cause1->Solution1 Solution2 Use Iodo-base Cause2->Solution2 Solution3 Weinreb Amide Approach Cause3->Solution3

Caption: Troubleshooting logic for low yields in the C-Glycosylation step.

Chiral_Separation_Strategies DiastereomerMix Diastereomeric Mixture Strategy Separation Strategy DiastereomerMix->Strategy Avoidance Avoid Separation DiastereomerMix->Avoidance HPLC Chiral HPLC Strategy->HPLC Crystallization Diastereoselective Crystallization Strategy->Crystallization Stereoselective Stereoselective Synthesis Avoidance->Stereoselective

Caption: Decision pathway for handling diastereomeric mixtures.

References

"Remdesivir intermediate-1" reaction parameter optimization (temp, time)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Remdesivir (B604916) intermediate-1, identified as N-[(S)-(4-nitrophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester (CAS: 1354823-36-1) . This crucial intermediate is a phosphoramidate (B1195095) fragment used in the synthesis of the antiviral drug Remdesivir.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of "Remdesivir intermediate-1"?

A1: "this compound" refers to N-[(S)-(4-nitrophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester, with the Chemical Abstracts Service (CAS) number 1354823-36-1. It is a key phosphoramidate precursor in the synthesis of Remdesivir.

Q2: What are the critical parameters to control during the synthesis of this intermediate?

A2: The critical parameters include reaction temperature, reaction time, stoichiometry of reactants, and the purity of starting materials and solvents. Temperature control is crucial for managing stereoselectivity and minimizing side reactions. Reaction time influences the conversion of reactants and the formation of impurities.

Q3: What are the common impurities observed during the synthesis and coupling of this compound?

A3: Common impurities include the undesired (R_P)-diastereomer of the phosphoramidate, hydrolyzed byproducts where the phosphoramidate bond is cleaved, and unreacted starting materials. Impurities can also arise from side reactions with residual moisture.[1]

Q4: How can the stereoselectivity of the phosphoramidation be controlled?

A4: Stereoselectivity at the phosphorus center is a significant challenge. It is often controlled by using chiral catalysts or by separating the desired (S_P)-diastereomer from a racemic mixture through crystallization or chiral chromatography.[2] Reaction temperature also plays a role, with lower temperatures generally favoring higher stereoselectivity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its subsequent coupling reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired (S_P)-Diastereomer 1. Inadequate temperature control, leading to poor stereoselectivity.2. Racemization of the phosphorus center.3. Inefficient separation of diastereomers.1. Maintain a low reaction temperature, typically between -20 °C and 0 °C, during the phosphoramidation step.[3]2. Use a chiral catalyst to promote the formation of the desired stereoisomer.3. Optimize the crystallization solvent and conditions to selectively precipitate the (S_P)-isomer.
Presence of Hydrolysis Impurities 1. Presence of water in the reaction mixture.2. Extended reaction times or harsh work-up conditions.1. Ensure all solvents and reagents are anhydrous.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Minimize the reaction time and use a mild aqueous work-up.
Incomplete Reaction Conversion 1. Insufficient reaction time.2. Low reaction temperature.3. Inadequate activation of the phosphoramidate or the nucleoside.1. Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary.2. Gradually increase the reaction temperature, while monitoring for byproduct formation.3. Ensure the use of an appropriate activating agent, such as a Grignard reagent (e.g., t-BuMgCl), to facilitate the coupling.[4]
Formation of Unidentified Byproducts 1. Impure starting materials or reagents.2. Side reactions due to incorrect stoichiometry.3. Degradation of the product under the reaction or work-up conditions.1. Verify the purity of all starting materials before use.2. Carefully control the stoichiometry of the reactants.3. Analyze the byproducts by LC-MS or NMR to identify their structures and understand their formation mechanism.

Reaction Parameter Summary

The following table summarizes typical reaction conditions for the phosphoramidation step in Remdesivir synthesis, based on literature reports. Note that optimal conditions may vary depending on the specific synthetic route and scale.

ParameterTypical Range/ValueNotes
Temperature -20 °C to 25 °CLower temperatures (e.g., -20 °C) are often used to enhance stereoselectivity.[3] Reactions may be slowly warmed to room temperature.
Time 1 hour to 16 hoursReaction progress should be monitored to determine the optimal time.[2]
Solvent Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM)Anhydrous solvents are critical to prevent hydrolysis.
Activating Agent t-BuMgCl, MgCl₂/DIPEAUsed to facilitate the coupling of the phosphoramidate with the nucleoside.[3][4]

Experimental Protocols

Protocol 1: Synthesis of N-[(S)-(4-nitrophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester (Diastereomeric Mixture)

This protocol is a general representation and may require optimization.

  • To a solution of L-alanine 2-ethylbutyl ester hydrochloride in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (B128534) dropwise.

  • In a separate flask, dissolve phenyl phosphorodichloridate in anhydrous DCM and cool to 0 °C.

  • Slowly add the L-alanine 2-ethylbutyl ester solution to the phenyl phosphorodichloridate solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • In a separate flask, dissolve 4-nitrophenol (B140041) and triethylamine in anhydrous DCM.

  • Cool the reaction mixture from step 4 to 0 °C and slowly add the 4-nitrophenol solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or HPLC for the formation of the product.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

Protocol 2: Coupling of Phosphoramidate Intermediate with Nucleoside Core (GS-441524 derivative)

This protocol describes the coupling step, which is critical for the synthesis of Remdesivir.

  • Dissolve the protected nucleoside core (e.g., 2',3'-acetonide protected GS-441524) in anhydrous THF under an inert atmosphere and cool the solution to -20 °C.

  • Slowly add a solution of t-butylmagnesium chloride (t-BuMgCl) in THF to the nucleoside solution and stir for 30 minutes at -20 °C.

  • In a separate flask, dissolve the N-[(S)-(4-nitrophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester in anhydrous THF.

  • Slowly add the phosphoramidate solution to the activated nucleoside solution at -20 °C.

  • Allow the reaction to stir at -20 °C for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Warm the mixture to room temperature and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the protected Remdesivir.

Visualizations

experimental_workflow Workflow for Synthesis and Coupling of this compound cluster_synthesis Synthesis of Phosphoramidate Intermediate cluster_coupling Coupling with Nucleoside Core start_synthesis Start: L-alanine derivative & Phenyl phosphorodichloridate react1 Reaction 1: Formation of Phosphorochloridate start_synthesis->react1 DCM, 0°C to RT react2 Reaction 2: Addition of 4-nitrophenol react1->react2 DCM, 0°C to RT workup_synthesis Aqueous Work-up react2->workup_synthesis Stir overnight product_intermediate Product: Diastereomeric Mixture of Intermediate-1 workup_synthesis->product_intermediate coupling Coupling Reaction product_intermediate->coupling start_coupling Start: Protected Nucleoside Core & Intermediate-1 activation Activation of Nucleoside with t-BuMgCl start_coupling->activation THF, -20°C activation->coupling THF, -20°C workup_coupling Aqueous Work-up & Extraction coupling->workup_coupling 2-4 hours purification Purification workup_coupling->purification final_product Product: Protected Remdesivir purification->final_product

Caption: Synthetic workflow for this compound and its coupling.

troubleshooting_logic Troubleshooting Logic for Low Yield in Coupling Reaction cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Protected Remdesivir cause1 Incomplete Reaction problem->cause1 cause2 Poor Stereoselectivity problem->cause2 cause3 Product Degradation problem->cause3 cause4 Impure Reactants problem->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution2a Lower Reaction Temperature (e.g., to -20°C or below) cause2->solution2a solution2b Use Chiral Catalyst cause2->solution2b solution3a Use Anhydrous Conditions cause3->solution3a solution3b Mild Work-up Procedure cause3->solution3b solution4a Purify Starting Materials cause4->solution4a

Caption: Troubleshooting logic for low yield in the coupling reaction.

References

"Remdesivir intermediate-1" catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization in the synthesis of Remdesivir intermediate-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis critical?

A1: this compound refers to the protected phosphoramidate (B1195095) species formed during the synthesis of Remdesivir, prior to the final deprotection step. The stereoselective formation of this intermediate is a crucial and challenging step in the overall synthesis of Remdesivir.[1][2] The phosphorus center of the phosphoramidate is chiral, and only the (Sp) diastereomer is active. Therefore, achieving high diastereoselectivity at this stage is paramount for the efficacy of the final drug and to avoid difficult purification steps.[1]

Q2: What are the most effective catalysts for the synthesis of this compound?

A2: Chiral bicyclic imidazole (B134444) derivatives have been identified as highly effective organocatalysts for the asymmetric phosphoramidation step in Remdesivir synthesis.[1][2][3] Specifically, carbamate-type chiral bicyclic imidazole catalysts, such as those derived from cinnamaldehyde, have demonstrated excellent performance in achieving high yields and diastereoselectivity.[4] These catalysts facilitate a dynamic kinetic asymmetric transformation (DyKAT), allowing for the conversion of a racemic mixture of phosphorylating agents to the desired (Sp)-diastereomer of the Remdesivir intermediate.[2][5]

Q3: What is a dynamic kinetic asymmetric transformation (DyKAT) and why is it important in this synthesis?

A3: A dynamic kinetic asymmetric transformation (DyKAT) is a process in which a racemic starting material is converted into a single enantiomer or diastereomer of the product. In the context of Remdesivir synthesis, a racemic mixture of the P-chiral phosphoryl chloride is used. The chiral bicyclic imidazole catalyst not only selectively catalyzes the reaction of one enantiomer but also facilitates the rapid racemization of the unreacted enantiomer. This allows for a theoretical maximum yield of 100% of the desired diastereomer, making the process highly efficient.[2][5]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (d.r.) in the Phosphoramidation Step

Possible Cause Suggested Solution
Suboptimal Catalyst The choice of chiral catalyst is critical. Ensure you are using a suitable chiral bicyclic imidazole catalyst. Catalysts with bulky carbamate (B1207046) substituents have shown high stereoselectivity.[3][5]
Incorrect Reaction Temperature Temperature has a significant impact on diastereoselectivity. Reactions are typically run at low temperatures (e.g., -20°C to -40°C) to enhance stereochemical control.[2][4] Increasing the temperature can lead to a decrease in the diastereomeric ratio.
Inappropriate Solvent The reaction is commonly performed in dichloromethane (B109758) (DCM). Using other solvents may affect the catalyst's performance and the reaction's stereoselectivity.
Presence of Moisture The reaction is sensitive to moisture. Ensure all reagents and glassware are thoroughly dried before use. The presence of water can lead to side reactions and lower selectivity.

Problem 2: Low Yield of this compound

Possible Cause Suggested Solution
Insufficient Catalyst Loading A sufficient amount of catalyst is necessary to drive the reaction to completion. Catalyst loadings of 10-20 mol% are commonly reported to be effective.[2][4]
Incomplete Reaction Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). If the reaction is stalling, consider extending the reaction time. Reactions can take up to 48 hours to reach high conversion.[2]
Side Reactions The presence of impurities in the starting materials or reagents can lead to side reactions. Ensure the purity of the nucleoside (GS-441524) and the phosphorylating agent.
Inefficient Work-up and Purification The work-up and purification steps should be performed carefully to avoid product loss. Column chromatography is a common method for purification.

Problem 3: Difficulty in Scaling Up the Reaction

Possible Cause Suggested Solution
Poor Mixing As the reaction scale increases, efficient mixing becomes more critical. Ensure adequate stirring to maintain a homogeneous reaction mixture.
Heat Transfer Issues The phosphoramidation reaction is often exothermic. On a larger scale, it is important to have an efficient cooling system to maintain the optimal reaction temperature.
Reagent Addition Rate The rate of addition of the phosphorylating agent can influence the reaction outcome. A slow, controlled addition is often preferred for large-scale reactions.

Catalyst Performance Data

The following table summarizes the performance of different chiral bicyclic imidazole catalysts in the asymmetric phosphoramidation for the synthesis of this compound.

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Diastereomeric Ratio (Sp:Rp)Yield (%)Reference
Chiral Imidazole-Cinnamaldehyde-derived Carbamate20-20Not Specified>9796.1:3.997[4]
Chiral Bicyclic Imidazole (Ad-DPI)10-40489622:1Not Specified[2]
Chiral Bicyclic Imidazole (C14)20Not SpecifiedNot SpecifiedNot Specified99.4:0.6 (after recrystallization)73[4]

Experimental Protocols

Protocol 1: Synthesis of Chiral Bicyclic Imidazole Catalyst (General Procedure)

The synthesis of chiral bicyclic imidazole catalysts generally involves the reaction of imidazole with an α,β-unsaturated aldehyde (e.g., acrolein) to form a racemic alcohol intermediate. This racemic mixture is then resolved, often through enzymatic kinetic resolution, to obtain the desired enantiomer. The resolved alcohol is then further functionalized, for instance, by reacting with an isocyanate to form a carbamate, to yield the final chiral catalyst.[3]

Protocol 2: Asymmetric Phosphoramidation for this compound

  • Materials:

    • Protected nucleoside GS-441524

    • Racemic P-chiral phosphoryl chloride

    • Chiral bicyclic imidazole catalyst (e.g., 10-20 mol%)

    • A suitable base (e.g., 2,6-lutidine)

    • Anhydrous dichloromethane (DCM) as solvent

  • Procedure:

    • To a solution of the protected nucleoside GS-441524 and the chiral bicyclic imidazole catalyst in anhydrous DCM at the specified low temperature (e.g., -40°C), add the base.

    • Slowly add a solution of the racemic P-chiral phosphoryl chloride in anhydrous DCM to the reaction mixture.

    • Stir the reaction mixture at the low temperature for the specified time (e.g., 48 hours), monitoring the reaction progress by HPLC or TLC.

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).

    • Allow the mixture to warm to room temperature and perform an aqueous work-up.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired (Sp)-diastereomer of this compound.[2]

Visualizations

Catalyst_Selection_Workflow cluster_problem Problem Definition cluster_screening Catalyst Screening cluster_optimization Optimization of Reaction Conditions cluster_validation Validation & Scale-up Start Goal: High Yield & Diastereoselectivity for this compound Catalyst_Class Select Catalyst Class: Chiral Bicyclic Imidazoles Start->Catalyst_Class Catalyst_Synthesis Synthesize Catalyst Library (Varying Steric & Electronic Properties) Catalyst_Class->Catalyst_Synthesis Initial_Screening Initial Small-Scale Screening (Fixed Conditions) Catalyst_Synthesis->Initial_Screening Optimization Parameter Optimization: - Temperature - Catalyst Loading - Solvent - Base Initial_Screening->Optimization Select Lead Catalyst(s) Analysis Analyze Yield & d.r. (HPLC, NMR) Optimization->Analysis Analysis->Optimization Iterate Scale_up Scale-up Synthesis Analysis->Scale_up Optimized Conditions End Optimized Protocol Scale_up->End Troubleshooting_Workflow cluster_dr Low Diastereoselectivity cluster_yield Low Yield Start Issue Encountered (e.g., Low Yield, Poor d.r.) Identify_Symptom Identify Specific Symptom Start->Identify_Symptom Check_Temp Verify Reaction Temperature (-20°C to -40°C) Identify_Symptom->Check_Temp Poor d.r. Check_Loading Verify Catalyst Loading (10-20 mol%) Identify_Symptom->Check_Loading Low Yield Check_Catalyst Confirm Catalyst Structure & Purity Check_Temp->Check_Catalyst Check_Moisture Ensure Anhydrous Conditions Check_Catalyst->Check_Moisture Implement_Solution Implement Corrective Action Check_Moisture->Implement_Solution Check_Time Monitor Reaction to Completion Check_Loading->Check_Time Check_Purity Check Starting Material Purity Check_Time->Check_Purity Check_Purity->Implement_Solution End Problem Resolved Implement_Solution->End

References

Technical Support Center: Purification of Remdesivir Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of critical Remdesivir intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of Remdesivir intermediates?

A1: Impurities in Remdesivir intermediates can be broadly categorized into three groups:

  • Process-Related Impurities: These include unreacted starting materials, reagents, and by-products from preceding synthetic steps.

  • Degradation Products: Intermediates can degrade under certain conditions (e.g., pH, temperature), leading to impurities. For instance, the phosphoramidate (B1195095) moiety can be susceptible to hydrolysis.

  • Stereoisomers: The synthesis of Remdesivir involves chiral centers, leading to the formation of diastereomers (e.g., the Sp and Rp isomers of the phosphoramidate intermediate) that require separation.

Q2: Which analytical techniques are most suitable for assessing the purity of Remdesivir intermediate-1?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment. Specifically:

  • Reverse-Phase HPLC (RP-HPLC): Effective for separating the main intermediate from most process-related impurities and degradation products.

  • Chiral HPLC: Essential for separating diastereomers and ensuring the stereochemical purity of the desired intermediate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.

Q3: What are the key challenges in the crystallization of Remdesivir intermediates?

A3: The primary challenges include:

  • Polymorphism: Remdesivir and its intermediates can exist in multiple crystalline forms (polymorphs), which may have different stabilities and physicochemical properties.[1] It is crucial to control the crystallization process to obtain the desired, stable polymorph.

  • Solvent Selection: Identifying a suitable solvent system that provides good solubility at higher temperatures and low solubility at lower temperatures for efficient crystallization and high yield can be challenging.

  • Impurity Rejection: Structurally similar impurities may co-crystallize with the desired product, making their removal difficult.

  • Nucleation and Crystal Growth Control: Spontaneous or uncontrolled nucleation can lead to small, impure crystals. Controlling the rate of supersaturation is key to growing larger, purer crystals.

Troubleshooting Guides

Chiral HPLC Separation of Phosphoramidate Diastereomers

Issue: Poor resolution or co-elution of Sp and Rp isomers.

Troubleshooting TipDetailed Solution & Rationale
Optimize Mobile Phase Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane). Small changes can significantly impact selectivity. The addition of additives like ethanolamine (B43304) and formic acid can improve peak shape for compounds with both basic and acidic functional groups.[2]
Select Appropriate Chiral Stationary Phase (CSP) Polysaccharide-based CSPs are commonly effective. CHIRALPAK® IA-3 and CHIRALPAK® IG-U have shown good performance in separating Remdesivir intermediates.[2]
Adjust Flow Rate Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, albeit with longer run times.
Control Column Temperature Temperature affects the thermodynamics of the chiral recognition process. Experiment with temperatures between 25°C and 40°C to find the optimal balance between resolution and analysis time.[3]

Experimental Protocol: Chiral HPLC Separation of a Phosphoramidite (B1245037) Intermediate

This protocol is a representative method for the analytical separation of phosphoramidite diastereomers.

  • Column: CHIRALPAK® IA-3 (250 mm x 4.6 mm i.d.)

  • Mobile Phase: n-Hexane/Isopropanol (IPA) (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25°C

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase.

  • Injection Volume: 10 µL

Crystallization of the Nucleoside Intermediate (GS-441524)

Issue: Failure to crystallize, formation of an oil, or low purity of the crystalline product.

Troubleshooting TipDetailed Solution & Rationale
Solvent/Antisolvent System Selection A good solvent should dissolve the intermediate at a higher temperature, while an antisolvent should be miscible with the solvent but cause the intermediate to precipitate. Common solvents for polar intermediates like GS-441524 include alcohols (e.g., isopropanol) and esters (e.g., ethyl acetate), with non-polar solvents like heptane (B126788) or methyl tert-butyl ether (MTBE) as potential antisolvents.[4]
Control Supersaturation Rate Avoid rapid cooling or fast addition of an antisolvent, as this can lead to oiling out or the formation of small, impure crystals. A slow, controlled change in conditions is crucial for growing larger, higher-purity crystals.
Utilize Seeding Introducing a small quantity of high-purity seed crystals of the desired polymorph can direct the crystallization process, prevent the formation of unstable polymorphs, and improve batch-to-batch consistency.[5] Seeding is effective in reducing batch-to-batch variations and can increase the average size of the final particles.
Purify the Crude Material If the crude intermediate contains a high level of impurities, it may inhibit crystallization. Consider a preliminary purification step, such as silica (B1680970) gel chromatography, before attempting crystallization.[3][6]

Experimental Protocol: Purification of GS-441524 by Silica Gel Chromatography

This protocol describes a typical column chromatography purification for the crude nucleoside intermediate.

  • Slurry Preparation: Dissolve the crude GS-441524 in a minimal amount of a polar solvent like methanol.

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., dichloromethane).

  • Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., methanol). A common gradient is from 100:0 to 20:1 dichloromethane:methanol.[6]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified GS-441524.

Data Presentation

Table 1: HPLC Conditions for Purity Analysis of Remdesivir Intermediates

ParameterMethod 1 (RP-HPLC)Method 2 (Chiral HPLC)Method 3 (RP-HPLC)
Column Kinetex® C18, 2.6 µm, 100 x 4.6 mmLux® Cellulose-2Agilent Zorbax Eclipse SB-C18, 5 µm, 250 x 4.6 mm
Mobile Phase Gradient of acetonitrile (B52724) and waterIsocratic: 95% acetonitrile / 5% methanolIsocratic: 55% acetonitrile / 45% water (pH 4 with orthophosphoric acid)
Flow Rate Not specifiedNot specified1.0 mL/min
Detection UVUVDAD at 240 nm and Fluorescence (Ex: 245 nm, Em: 390 nm)
Reference [7][7][4]

Visualizations

Purification_Workflow Purification Workflow for Chiral Remdesivir Intermediate cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Intermediate (Mixture of Diastereomers) Chromatography Column Chromatography (Optional Pre-purification) Crude_Product->Chromatography High impurity load Crystallization Crystallization Crude_Product->Crystallization Moderate impurity load Chiral_HPLC Preparative Chiral HPLC Crude_Product->Chiral_HPLC Difficult to crystallize Chromatography->Crystallization Purity_Check Purity & Diastereomeric Ratio Check (Analytical Chiral HPLC) Crystallization->Purity_Check Chiral_HPLC->Purity_Check Purity_Check->Crystallization Purity_Check->Chiral_HPLC Further separation needed Pure_Intermediate Pure Intermediate (Desired Stereoisomer) Purity_Check->Pure_Intermediate Purity & d.r. meet specification Troubleshooting_Crystallization Troubleshooting Crystallization Issues Start Crude Intermediate Solution Problem Crystallization Problem Start->Problem Oiling_Out Oiling Out / No Crystals Problem->Oiling_Out Observation Low_Purity Low Purity Problem->Low_Purity Observation Poor_Yield Poor Yield Problem->Poor_Yield Observation Solution1 Slow down cooling rate / antisolvent addition Oiling_Out->Solution1 Solution Solution2 Add seed crystals Oiling_Out->Solution2 Solution Solution3 Screen for alternative solvent/antisolvent systems Oiling_Out->Solution3 Solution Low_Purity->Solution1 Solution Low_Purity->Solution2 Solution Solution4 Pre-purify crude material (e.g., column chromatography) Low_Purity->Solution4 Solution Poor_Yield->Solution3 Solution Solution5 Optimize final temperature and crystallization time Poor_Yield->Solution5 Solution

References

Technical Support Center: Scale-Up Synthesis of Remdesivir Intermediate-1 (GS-441524)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Remdesivir intermediate-1, also known as GS-441524.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of GS-441524, focusing on the critical C-glycosylation and cyanation steps.

C-Glycosylation Step

Question 1: We are experiencing low yields in the C-glycosylation step when coupling the pyrrolo[2,1-f][1][2][3]triazin-4-amine base with the protected ribolactone. What are the potential causes and solutions?

Answer:

Low yields in the C-glycosylation step are a common challenge. Several factors can contribute to this issue:

  • Inefficient Protection of the Amine Group: The primary amine on the heterocyclic base requires protection to prevent side reactions. Incomplete protection can lead to a complex mixture of products and lower the yield of the desired C-glycoside.

    • Solution: Ensure complete silylation of the amine group. The use of reagents like 1,2-bis(chlorodimethylsilyl)ethane (B1585126) and a suitable base (e.g., NaH or n-BuLi/diisopropylamine) has been shown to be effective. The addition of diisopropylamine (B44863) can significantly improve reaction efficiency, with yields reportedly reaching up to 75% on a hectogram scale.

  • Side Reactions: Nucleophilic attack of the lithiated heterocycle on the silyl (B83357) protecting group of another molecule can lead to the formation of undesired side products.

    • Solution: Careful control of reaction temperature and addition rates is crucial. Employing a flash chemistry approach with organolithium reagents in a continuous flow setup can minimize the formation of these side products by ensuring rapid mixing and precise temperature control.

  • Suboptimal Reagents and Conditions: The choice of lithiating agent and reaction temperature is critical. Inconsistent yields have been reported with n-BuLi at cryogenic temperatures.

    • Solution: Consider using a Turbo Grignard reagent like i-PrMgCl·LiCl, which allows for more consistent yields at milder temperatures (-20 °C). Additionally, the use of lanthanide salts such as NdCl₃ has been shown to improve yields in large-scale synthesis.

Question 2: We are observing the formation of several impurities during the C-glycosylation reaction. How can we identify and minimize them?

Answer:

Common impurities in this step arise from the nucleophilic attack of the lithiated heterocycle on the silyl protecting groups. These can be identified by LC-MS analysis.

  • Minimization Strategies:

    • Optimized Reagent Addition: A stepwise analysis of the C-glycosylation reaction is recommended. Implementing a continuous flow process allows for precise control over the stoichiometry and addition sequence of reagents, which can significantly reduce impurity formation.

    • Alternative Synthetic Routes: A Weinreb amide approach has been reported to eliminate overaddition side reactions, leading to a cleaner reaction profile and a high yield (65%) on a kilogram scale.

Cyanation Step

Question 3: We are struggling to achieve high diastereoselectivity (β:α ratio) in the cyanation of the glycoside intermediate. What factors influence the stereochemical outcome?

Answer:

Achieving a high β:α ratio is critical for the efficiency of the overall synthesis. The following factors are key to controlling diastereoselectivity:

  • Reaction Temperature: This is one of the most critical parameters. Reactions carried out at lower temperatures generally favor the formation of the desired β-anomer. For instance, performing the reaction at -78 °C can significantly improve the β:α ratio to as high as 95:5.

  • Reagent Choice and Addition:

    • The combination of trimethylsilyl (B98337) cyanide (TMSCN) and a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is commonly used.

    • The addition of an acid, such as trifluoromethanesulfonic acid (TfOH) or trifluoroacetic acid (TFA), has been shown to be crucial for high yield and selectivity.

    • The order of reagent addition is also important. Pre-mixing TMSOTf and TMSCN before adding them to the substrate can be beneficial.

  • Continuous Flow Processing: A continuous flow setup for the cyanation step can improve control over reaction parameters, leading to increased diastereoselectivity (up to 96:4 β:α ratio).

Question 4: What are the primary safety concerns associated with the scale-up of the cyanation step, and how can they be mitigated?

Answer:

The primary safety concern is the potential liberation of highly toxic hydrogen cyanide (HCN) gas, especially in the presence of acids.

  • Mitigation Strategies:

    • Continuous Flow Chemistry: This is a highly effective method for mitigating risk. By using a continuous flow reactor, only small quantities of the hazardous reagents are present at any given time, significantly reducing the potential for exposure in case of a leak or quench failure.

    • Quenching Conditions: Employing a cold basic solution (e.g., KOH/H₂O at -10 °C) for quenching the reaction mixture prevents the formation of HCN gas.

    • Engineering Controls: All operations should be conducted in a well-ventilated fume hood with appropriate monitoring systems, including cyanide detectors.

    • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

    • Waste Treatment: All waste streams containing cyanide must be treated with a suitable oxidizing agent, such as bleach, to neutralize the cyanide before disposal.

Data Presentation

Table 1: Comparison of Reaction Conditions for the C-Glycosylation Step
MethodKey ReagentsTemperature (°C)ScaleReported Yield (%)
First Generationn-BuLi, TMSCl-78Gram25
First Generation (Modified)1,2-bis(chlorodimethylsilyl)ethane, NaH-784.4 g60
Second Generationi-PrMgCl·LiCl, TMSCl, PhMgCl-20Decagram40-42
Optimized Second Generationi-PrMgCl·LiCl, NdCl₃, n-Bu₄NCl-20282 kg69
Diisopropylamine Additiven-BuLi, Diisopropylamine-78Hectogram75
Weinreb Amide ApproachMeMgBr-Kilogram65
Table 2: Influence of Reaction Conditions on the Diastereoselectivity of the Cyanation Step
Lewis Acid / AdditiveTemperature (°C)Diastereomeric Ratio (β:α)Reported Yield (%)
TMSOTf/TMSCN057:4380
TMSOTf/TMSCN-7889:1165
BF₃·Et₂O-7885:1558
TMSOTf/TMSCN/TfOH-78>95:585
TMSOTf/TMSCN/TFA (Batch)-30Good-
TMSOTf/TMSCN/TfOH (Continuous Flow)-3096:478

Experimental Protocols

Protocol 1: Hectogram-Scale C-Glycosylation using Diisopropylamine
  • Reaction Setup: Under an inert argon atmosphere, charge a suitable reactor with 7-bromopyrrolo[2,1-f][1][2][3]triazin-4-amine and anhydrous tetrahydrofuran (B95107) (THF).

  • Silylation: Add a solution of 1,2-bis(chlorodimethylsilyl)ethane in anhydrous THF to the reactor and stir.

  • Amine Addition: Add diisopropylamine to the mixture.

  • Cooling: Cool the reaction mixture to -78 °C.

  • Lithiation: Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -75 °C. Stir for an additional 15 minutes at -78 °C.

  • Glycosylation: Add a solution of the protected ribolactone in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 2 hours at this temperature.

  • Workup: Allow the reaction to warm to 0 °C and then quench with 1 M citric acid. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, and then concentrate in vacuo.

  • Crystallization: Add tert-butyl methyl ether and evaporate to remove residual solvents. Add n-heptane, heat to 50 °C, and then cool to 0 °C to induce crystallization. Isolate the product by filtration.

Protocol 2: Batch-Mode Cyanation at -30 °C
  • Reaction Setup: In a reactor under an inert atmosphere, dissolve the glycoside intermediate in dichloromethane (B109758) (DCM).

  • Acid Addition: Cool the solution to -30 °C and add trifluoroacetic acid (TFA).

  • Reagent Preparation: In a separate vessel, prepare a pre-cooled (-30 °C) solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trimethylsilyl cyanide (TMSCN) in DCM.

  • Cyanation: Add the pre-cooled TMSOTf/TMSCN mixture to the reactor while maintaining the internal temperature at -30 °C.

  • Quenching: After the reaction is complete (monitored by HPLC), quench the reaction by transferring the mixture to a cold (-10 °C) aqueous solution of potassium hydroxide (B78521) (KOH).

  • Workup: Separate the organic layer, wash with water and brine, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system such as ethyl acetate/heptane.

Protocol 3: Analytical Method for Purity Assessment of GS-441524
  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient of Buffer (e.g., pH 5.0 phosphate (B84403) buffer) and acetonitrile (B52724) is commonly used. A typical gradient might be from 30:70 to 70:30 Buffer:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 253 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) to a known concentration.

  • Analysis: Inject the sample and compare the peak area of GS-441524 to that of a reference standard to determine purity. Impurities can be identified by their retention times relative to the main peak.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_glycosylation C-Glycosylation cluster_cyanation Cyanation cluster_deprotection Deprotection Pyrrolotriazine_Base Pyrrolo[2,1-f][1,2,4]triazin-4-amine Glycosylation_Step C-Glycosylation Pyrrolotriazine_Base->Glycosylation_Step Protected_Ribolactone Protected Ribolactone Protected_Ribolactone->Glycosylation_Step Glycoside_Intermediate Glycoside_Intermediate Glycosylation_Step->Glycoside_Intermediate Glycoside Intermediate Cyanation_Step Cyanation Protected_GS441524 Protected_GS441524 Cyanation_Step->Protected_GS441524 Protected GS-441524 Deprotection_Step Deprotection GS441524 GS441524 Deprotection_Step->GS441524 GS-441524 (this compound) Glycoside_Intermediate->Cyanation_Step Protected_GS441524->Deprotection_Step

Caption: Synthetic pathway for this compound (GS-441524).

Troubleshooting_Workflow Start Problem Encountered in Synthesis Identify_Step Identify Problematic Step (e.g., C-Glycosylation, Cyanation) Start->Identify_Step Low_Yield Low Yield? Identify_Step->Low_Yield Poor_Selectivity Poor Diastereoselectivity? Identify_Step->Poor_Selectivity Impurity_Formation High Impurity Levels? Identify_Step->Impurity_Formation Check_Reagents Verify Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Yes End Problem Resolved Low_Yield->End No Poor_Selectivity->End No Check_Temp Verify and Optimize Reaction Temperature (Lower Temp?) Poor_Selectivity->Check_Temp Yes Impurity_Formation->End No Analyze_Impurities Identify Impurities by LC-MS Impurity_Formation->Analyze_Impurities Yes Optimize_Conditions Optimize Temperature, Addition Rate, and Catalyst/Additive Check_Reagents->Optimize_Conditions Reagents OK Consider_Alternative Evaluate Alternative Synthetic Route Optimize_Conditions->Consider_Alternative Still Low Consider_Alternative->End Successful Check_Reagent_Order Verify Correct Reagent Addition Order Check_Temp->Check_Reagent_Order Temp OK Consider_Flow_Chem Implement Continuous Flow Processing Check_Reagent_Order->Consider_Flow_Chem Still Poor Consider_Flow_Chem->End Successful Adjust_Conditions Adjust Stoichiometry and Addition Protocol to Minimize Side Reactions Analyze_Impurities->Adjust_Conditions Impurities Identified Adjust_Conditions->End Successful

Caption: Troubleshooting workflow for the synthesis of GS-441524.

References

"Remdesivir intermediate-1" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Remdesivir (B604916) Intermediate-1. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and best practices for handling and preventing the degradation of this critical synthetic precursor.

A Note on "Remdesivir Intermediate-1": The synthesis of Remdesivir involves numerous intermediate compounds. For the purpose of this guide, "this compound" refers to the protected nucleoside core, GS-441524, prior to the final phosphorylation step. A common example is a GS-441524 derivative with protecting groups on the 2' and 3'-hydroxyl positions of the ribose sugar. The stability of this intermediate is paramount for ensuring high yield and purity in the final active pharmaceutical ingredient (API). Several synthetic routes note the instability of certain protected intermediates, often requiring their use in subsequent steps immediately after formation and without extensive purification[1][2].

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of Remdesivir and related nucleoside analogues, the primary degradation pathways for a protected intermediate are hydrolysis and oxidation.[3]

  • Hydrolysis: This is the most common pathway. Acidic or basic conditions can cleave the protecting groups on the ribose sugar or, more severely, the N-glycosidic bond between the ribose and the heterocyclic base. The presence of moisture is a key factor.

  • Oxidation: Exposure to oxidizing agents can lead to the formation of various impurities[3]. While often less common than hydrolysis under standard laboratory conditions, it is a potential pathway that must be controlled.

Q2: How can I detect degradation in my sample?

A2: The most effective method for detecting degradation is through chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or Mass Spectrometry (MS) detector.[4][5] The appearance of new peaks or a decrease in the area of the main peak corresponding to the intermediate indicates degradation. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessment during a reaction.

Q3: What are the optimal storage and handling conditions to prevent degradation?

A3: To minimize degradation, this compound should be stored under inert, anhydrous, and cold conditions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and exposure to moisture.

  • Temperature: Store at low temperatures, typically -20°C or below[6].

  • Solvents: If in solution, use high-purity, anhydrous solvents. Avoid protic solvents or those with acidic/basic contaminants. Studies on the final Remdesivir drug show it is relatively stable at high temperatures (50-60°C) for short periods when in a solid state, but solution stability is much lower[6][7].

Q4: Can photolytic (light-induced) or thermal stress degrade the intermediate?

A4: Studies on the final Remdesivir drug have shown it to be relatively stable under thermal and photolytic stress conditions when compared to hydrolysis or oxidation[3]. However, it is still best practice to protect sensitive intermediates from prolonged exposure to high temperatures and direct light.

Troubleshooting Guide

Problem: I see new, unexpected peaks in the HPLC chromatogram of my intermediate after working it up.

  • Possible Cause 1: Acidic or Basic Contamination. Residual acid or base from a previous step may be causing hydrolysis of the protecting groups. This is a significant cause of degradation for Remdesivir[3].

    • Solution: Ensure all workup steps include a thorough neutralization wash (e.g., with saturated sodium bicarbonate solution for acid, or a mild acid like dilute ammonium (B1175870) chloride for base). Dry the organic layers thoroughly with a drying agent like anhydrous sodium sulfate (B86663) before solvent removal.

  • Possible Cause 2: Presence of Water. Moisture can facilitate hydrolysis, especially at non-neutral pH.

    • Solution: Use anhydrous solvents for all extractions and reactions. If possible, perform reactions under an inert atmosphere. Dry glassware thoroughly before use.

Problem: The yield of my phosphorylation reaction is consistently low, even though NMR of the intermediate looks clean.

  • Possible Cause: In-situ Degradation. The intermediate may be degrading under the conditions of the phosphorylation reaction itself. Some phosphorylation reagents or bases used can be harsh enough to partially deprotect the intermediate, leading to side reactions and lower yields.

    • Solution:

      • Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of degradation.

      • Screen Reagents: Test alternative, milder bases or phosphorylation agents.

      • Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. Some synthetic routes emphasize using the unstable intermediate directly in the next step after a simple workup to avoid degradation[2].

Problem: How do I identify a suspected degradation product?

  • Solution: LC-MS/MS Analysis. The most powerful tool for identifying unknown products is Liquid Chromatography-Mass Spectrometry (LC-MS), ideally with tandem MS (MS/MS) capabilities[3]. By analyzing the mass of the parent ion and its fragmentation pattern, you can deduce the structure of the degradation product. For example, a mass loss corresponding to a protecting group is strong evidence of hydrolysis.

Quantitative Data: Stability Profile

While specific kinetic data for every synthetic intermediate is not publicly available, forced degradation studies on the final Remdesivir drug provide an excellent proxy for understanding the vulnerabilities of its core structure.

Table 1: Summary of Remdesivir Degradation under Forced Stress Conditions.

Stress Condition Reagent/Method Observation Degradation Level Reference
Acidic Hydrolysis 0.1 N HCl Significant degradation High [3]
Basic Hydrolysis 0.1 N NaOH Significant degradation High [3][6]
Neutral Hydrolysis Water Minor degradation Low to Moderate [3]
Oxidative Stress 3-5% H₂O₂ Moderate degradation Moderate [3]
Thermal Stress 60°C (Solid State) Stable for short durations Very Low [6]

| Photolytic Stress | UV/Visible Light | Generally stable | Very Low |[3] |

This table is compiled from data on the final drug, Remdesivir, and is intended to guide handling of its intermediates.

Detailed Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound.

Objective: To identify the primary degradation pathways and degradation products of the intermediate under various stress conditions.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • 0.1 N Hydrochloric Acid

  • 0.1 N Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • HPLC system with UV or MS detector

  • pH meter, thermostat-controlled water bath, UV chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the intermediate in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2-6 hours. Withdraw samples periodically, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1-4 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6-24 hours, protected from light. Withdraw samples and dilute.

    • Thermal Degradation: Store the solid intermediate in an oven at 60°C for 48 hours. Also, reflux the stock solution at 60°C for 6 hours.

    • Photolytic Degradation: Expose the solid intermediate and the stock solution to direct sunlight or a UV lamp (e.g., 254 nm) for 24-48 hours.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

    • Typical HPLC Method:

      • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[8].

      • Mobile Phase: A gradient of Buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile)[9].

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at an appropriate wavelength (e.g., 246 nm) or MS[7].

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. If using MS, analyze the mass-to-charge ratio of the new peaks to propose structures.

Visualizations

DegradationPathway cluster_main Hydrolytic Degradation of Protected Intermediate Intermediate This compound (2',3'-Protected GS-441524) Product GS-441524 (Deprotected Nucleoside) Intermediate->Product H+ or OH- H2O ProtectingGroup Protecting Group (e.g., Isopropylidene) Intermediate->ProtectingGroup Cleavage ExperimentalWorkflow cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Intermediate Stock Solution acid Acid (0.1N HCl, 60°C) start->acid base Base (0.1N NaOH, RT) start->base oxide Oxidation (3% H2O2, RT) start->oxide thermal Thermal (60°C) start->thermal neutralize Neutralize & Dilute Samples (as applicable) acid->neutralize base->neutralize oxide->neutralize thermal->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze compare Compare Stressed Samples to Unstressed Control analyze->compare identify Identify & Characterize Degradation Products compare->identify TroubleshootingLogic cluster_logic Troubleshooting Low Yield / Impurities start Low Yield or New Impurity Detected? check_storage Check Storage Conditions (Temp, Inert, Anhydrous?) start->check_storage Yes check_workup Review Workup Protocol (Neutralization Complete?) start->check_workup Yes check_reagents Review Reaction Conditions (Reagents too harsh?) start->check_reagents Yes sol_storage Solution: Store at -20°C under Argon/N2 check_storage->sol_storage No sol_workup Solution: Add Neutralizing Wash & Use Anhydrous Solvents check_workup->sol_workup No sol_reagents Solution: Lower Temp, Use Milder Reagents check_reagents->sol_reagents No

References

Technical Support Center: Synthesis of Remdesivir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the synthesis of Remdesivir (B604916) intermediate-1, identified here as 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Frequently Asked Questions (FAQs)

Q1: What is "Remdesivir intermediate-1"?

A1: In many synthetic routes towards Remdesivir, "this compound" refers to the core heterocyclic nucleobase, 4-aminopyrrolo[2,1-f][1][2][3]triazine.[2][3][4][5] This intermediate is crucial as it forms the foundational structure to which the ribose sugar mimic is attached.

Q2: What is the general synthetic strategy for 4-aminopyrrolo[2,1-f][1][2][3]triazine?

A2: A common and scalable approach involves a multi-step synthesis starting from pyrrole (B145914) derivatives.[3][5] A key method is the N-amination of 2-cyanopyrrole followed by cyclization with a formylating agent like formamidine (B1211174) acetate (B1210297).[2][3][4]

Q3: What are the critical reagents in this synthesis?

A3: The key reagents typically include 2-cyanopyrrole, a strong base such as sodium hydride (NaH), an aminating agent like monochloramine (NH₂Cl), and formamidine acetate for the final cyclization step.[3] The quality and handling of these reagents are critical for reaction success.

Q4: What is a typical yield for the synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine?

A4: Yields can vary significantly based on the specific process (batch vs. continuous flow) and optimization. Reported overall yields for the two-vessel process are in the range of 55-67%.[3] Individual step yields and purities are critical to achieving a high overall conversion.

Troubleshooting Guide for Low Conversion Rates

Low conversion rates in the synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine can often be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Incomplete Deprotonation of 2-Cyanopyrrole

Symptoms:

  • Low overall yield.

  • Presence of unreacted 2-cyanopyrrole in the reaction mixture (as determined by TLC or HPLC).

Possible Causes & Solutions:

CauseRecommended Action
Degraded or Low-Quality Sodium Hydride (NaH) Use fresh, high-purity NaH. Ensure it is stored under an inert atmosphere and handled in a glovebox or under a stream of dry nitrogen to prevent reaction with atmospheric moisture and oxygen.
Insufficient Amount of NaH Ensure an appropriate molar excess of NaH is used. A typical protocol uses a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.[3]
Presence of Moisture in the Solvent or Reagents Use anhydrous solvents (e.g., DMF, THF) and ensure all glassware is thoroughly dried. Moisture will quench the NaH and the pyrrole anion, preventing the subsequent reaction.
Low Reaction Temperature While the initial addition of NaH is often done at a reduced temperature (0-5 °C) for safety, ensure the reaction is allowed to proceed at the optimal temperature for deprotonation as per the protocol.[3]
Problem 2: Inefficient N-Amination

Symptoms:

  • Low yield of the N-aminated intermediate.

  • Formation of side products.

Possible Causes & Solutions:

CauseRecommended Action
Decomposition of Monochloramine (NH₂Cl) Monochloramine is unstable and should be prepared fresh in situ or used immediately after preparation. Ensure the preparation protocol for NH₂Cl is followed precisely.
Suboptimal Reaction Temperature The N-amination step is often temperature-sensitive. Maintain the recommended reaction temperature to ensure efficient amination and minimize side reactions.
Incorrect Stoichiometry Use the correct molar ratio of the pyrrole anion to monochloramine. An excess of either reagent can lead to side product formation.
Poor Mixing Ensure efficient stirring of the reaction mixture, especially during the addition of the monochloramine solution, to ensure homogeneity and maximize the reaction rate.
Problem 3: Low Yield in the Final Cyclization Step

Symptoms:

  • Low yield of the final product, 4-aminopyrrolo[2,1-f][1][2][3]triazine.

  • Presence of unreacted N-aminated intermediate or other byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Low Quality of Formamidine Acetate Use high-purity formamidine acetate. Impurities can interfere with the cyclization reaction.
Incorrect Reaction Temperature or Time The cyclization step often requires heating. Ensure the reaction is maintained at the specified temperature for a sufficient duration to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.
Suboptimal pH or Solvent Conditions The cyclization can be sensitive to the reaction medium. Ensure the correct solvent and any necessary additives are used as specified in the protocol.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of Remdesivir and its intermediates, providing a benchmark for expected outcomes.

Reaction StepReagents and ConditionsReported YieldReference
Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine 2-cyanopyrrole, NaH, NH₂Cl, formamidine acetate in a two-vessel batch process.67%[3]
C-Glycosylation (Improved Method) Iodo-pyrrolotriazine, protected ribolactone, i-PrMgCl·LiCl.40%[6]
C-Glycosylation with Neodymium Chloride Protected nucleobase, ribolactone, NdCl₃.69%[6]
Cyanation Step C-glycosylated intermediate, TMSCN, TMSOTf.85%[6]
Final Deprotection to Remdesivir Acetonide-protected intermediate, concentrated HCl in THF.69%[7]

Experimental Protocols

Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine (Batch Process)

This protocol is adapted from a reported scalable synthesis.[3]

Materials:

  • 2-cyanopyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Monochloramine (NH₂Cl) solution (freshly prepared)

  • Formamidine acetate

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

Procedure:

  • Deprotonation: To a stirred solution of anhydrous DMF (6.0 L) under a nitrogen atmosphere at 0–5 °C, add sodium hydride (0.29 kg, 7.17 mol). Stir the mixture for 20–30 minutes.

  • Slowly add 2-cyanopyrrole (0.60 kg, 6.52 mol) to the reaction mixture, maintaining the internal temperature between 5 and 10 °C. Stir for an additional 30–40 minutes at this temperature.

  • N-Amination: Add a freshly prepared solution of monochloramine to the reaction mixture at a controlled rate, ensuring the temperature is maintained.

  • Cyclization: After the N-amination is complete (monitor by TLC/HPLC), add formamidine acetate to the reaction mixture. Heat the mixture to the specified temperature and maintain for the required duration to complete the cyclization.

  • Work-up and Isolation: After cooling, quench the reaction with water. The product will precipitate. Isolate the solid by filtration.

  • Wash the filter cake with water and then with MTBE.

  • Dry the product under vacuum at 50–55 °C to a constant weight to yield 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Visualizations

Synthesis Pathway of 4-aminopyrrolo[2,1-f][1][2][3]triazine

Synthesis_Pathway A 2-Cyanopyrrole B Pyrrole Anion A->B  NaH, DMF (Deprotonation)   C N-amino-2-cyanopyrrole B->C  NH₂Cl (N-Amination)   D 4-aminopyrrolo[2,1-f][1,2,4]triazine (this compound) C->D  Formamidine Acetate (Cyclization)   Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents 1. Check Reagent Quality - Fresh NaH? - Anhydrous Solvents? - Fresh NH₂Cl? start->check_reagents check_reagents->start Reagents Faulty (Replace/Purify) check_conditions 2. Verify Reaction Conditions - Correct Temperatures? - Adequate Stirring? - Inert Atmosphere? check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect (Adjust) analyze_mixture 3. Analyze Reaction Mixture (TLC/HPLC) check_conditions->analyze_mixture Conditions OK unreacted_sm Unreacted Starting Material? analyze_mixture->unreacted_sm side_products Significant Side Products? unreacted_sm->side_products No deprotonation_issue Issue with Deprotonation - Improve NaH quality/quantity - Ensure anhydrous conditions unreacted_sm->deprotonation_issue Yes amination_issue Inefficient N-Amination - Use freshly prepared NH₂Cl - Optimize temperature side_products->amination_issue N-amination intermediate low cyclization_issue Cyclization Problem - Check formamidine acetate quality - Optimize temperature/time side_products->cyclization_issue Cyclization intermediate persists end Improved Conversion deprotonation_issue->end amination_issue->end cyclization_issue->end Parameter_Relationships ConversionRate High Conversion Rate ReagentQuality High Reagent Quality Deprotonation Complete Deprotonation ReagentQuality->Deprotonation NAmination Efficient N-Amination ReagentQuality->NAmination Cyclization Complete Cyclization ReagentQuality->Cyclization AnhydrousConditions Anhydrous Conditions AnhydrousConditions->Deprotonation OptimalTemp Optimal Temperature Control OptimalTemp->NAmination OptimalTemp->Cyclization InertAtmosphere Inert Atmosphere InertAtmosphere->Deprotonation Deprotonation->ConversionRate NAmination->ConversionRate Cyclization->ConversionRate

References

Technical Support Center: Remdesivir Intermediate-1 Diastereomeric Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the diastereomeric separation of Remdesivir intermediates.

Frequently Asked Questions (FAQs)

Q1: What is "Remdesivir intermediate-1" and why is its diastereomeric separation critical?

A1: In the synthesis of Remdesivir, a key step involves the coupling of a protected nucleoside analog with a phosphoramidate (B1195095) moiety.[1][2] This phosphoramidate precursor, which can be considered "this compound," often possesses two chiral centers, one at the phosphorus atom and another on the amino acid component.[3] This results in the formation of a mixture of diastereomers (e.g., Sp and Rp isomers). The final Remdesivir drug is a single diastereomer (the Sp-isomer).[1][2] Therefore, achieving a clean separation of these intermediate diastereomers is a critical step to ensure the stereochemical purity, efficacy, and safety of the final active pharmaceutical ingredient (API). The initial selection of the Sp-diastereomer was reportedly influenced by the difficulty in producing the pure Rp-diastereomer of the precursor.[4][5]

Q2: What makes the diastereomeric separation of Remdesivir intermediates challenging?

A2: Diastereomers are stereoisomers that are not mirror images of each other.[6] While they have different physical properties, these differences can be very subtle.[6] This makes their separation by standard chromatographic techniques challenging, often resulting in poor resolution where the peaks overlap significantly.[7][8] The synthesis of the phosphoramidate intermediate frequently yields an almost 1:1 mixture of diastereomers, necessitating a highly efficient and selective separation method to isolate the desired isomer.[1][9]

Q3: What are the primary chromatographic techniques for separating these diastereomers?

A3: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[3][7][10] Chiral Stationary Phases (CSPs), particularly those based on polysaccharide derivatives, are highly effective in providing the necessary selectivity to resolve the diastereomers.[3] Both normal-phase and reversed-phase HPLC modes have been successfully employed, with the choice depending on the specific intermediate and its properties.[3]

Troubleshooting & Optimization Guide

This guide addresses specific issues encountered during the chromatographic separation of this compound diastereomers.

Issue 1: Poor or No Resolution Between Diastereomer Peaks

Q: My chromatogram shows a single broad peak or two heavily overlapping peaks. How can I improve the resolution?

A: Poor resolution is the most common challenge. It indicates that the chromatographic conditions are not selective enough. The solution involves a systematic optimization of the stationary and mobile phases.

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The solvent system may not be providing enough selectivity.

    • Solution (Normal Phase HPLC): Systematically adjust the ratio of the polar modifier (e.g., isopropanol (B130326) or ethanol) in your non-polar solvent (e.g., n-hexane).[3] Small changes can have a significant impact on selectivity. Experiment with different alcohol modifiers, as changing from isopropanol to ethanol (B145695) can alter the separation.[8]

    • Solution (Reversed-Phase HPLC): If using a gradient, adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks. Experiment with different organic modifiers; for example, adding acetonitrile (B52724) to a water/methanol mobile phase has been shown to improve selectivity for some Remdesivir intermediates.[3]

    • Solution (SFC): In Supercritical Fluid Chromatography, optimize the percentage of the co-solvent (e.g., methanol) with the supercritical CO₂.[7]

  • Possible Cause 2: Inappropriate Stationary Phase. The column chemistry may not be suitable for this specific separation.

    • Solution: Column selection is often an empirical process.[7] It is highly recommended to screen a variety of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® series), have demonstrated excellent success in resolving Remdesivir intermediates.[3]

  • Possible Cause 3: Incorrect Temperature. Column temperature affects solvent viscosity and molecular interactions, which can influence resolution.

    • Solution: Optimize the column temperature. For HPLC, start at ambient temperature (e.g., 25°C) and evaluate the separation at higher or lower temperatures (e.g., in 5°C increments). In SFC, a typical starting point is 40°C.[7]

G cluster_0 Troubleshooting Workflow: Poor Resolution start Problem: Poor or No Resolution cause1 Suboptimal Mobile Phase? start->cause1 cause2 Inappropriate Stationary Phase? start->cause2 cause3 Incorrect Temperature? start->cause3 cause1->cause2 No sol1 Adjust Solvent Ratio & Additives cause1->sol1 Yes cause2->cause3 No sol2 Screen Different Chiral Columns cause2->sol2 Yes sol3 Optimize Column Temperature cause3->sol3 Yes

Caption: General troubleshooting workflow for poor peak resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The separated peaks are not symmetrical (showing tailing or fronting). What could be the cause and how can I fix it?

A: Asymmetrical peaks can compromise accurate quantification and indicate undesirable secondary interactions within the column.

  • Possible Cause 1: Secondary Interactions. Acidic or basic functional groups on the analyte can interact with the stationary phase, causing peak tailing. Remdesivir and its intermediates contain both acidic and basic moieties.[3]

    • Solution: Add a small amount of an acidic or basic modifier to the mobile phase to suppress these interactions. For example, adding a small percentage of o-phosphoric acid has been shown to significantly improve peak shape in reversed-phase separations.[3] In normal phase, adding both a basic (e.g., ethanolamine) and an acidic (e.g., formic acid) modifier can sharpen peaks for compounds with multiple functional groups.[3]

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.

    • Solution: Prepare a more dilute sample and re-inject. Dissolve the sample in the mobile phase to avoid solvent mismatch effects.[7]

  • Possible Cause 3: Column Degradation. A void at the head of the column or contamination can lead to distorted peak shapes.

    • Solution: First, try flushing the column with a strong solvent to remove contaminants. If the problem persists, using a guard column can help protect the analytical column from strongly retained impurities.[11] If a void has formed, the column may need to be replaced.[12]

Quantitative Data Summary

The following tables summarize starting conditions for HPLC methods that have been successfully used to separate key Remdesivir phosphoramidite (B1245037) intermediates.[3]

Table 1: HPLC Conditions for Pentafluoro Phosphoramidite Intermediate Separation [3]

ParameterValue
Column CHIRALPAK® IA-3 (250 mm x 4.6 mm i.d.)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Conc. 1.0 mg/mL in mobile phase

Table 2: HPLC Conditions for 4-Nitro Phosphoramidite Intermediate Separation [3]

ParameterValue
Column CHIRALPAK® IG-U (100 mm x 3.0 mm i.d.)
Mobile Phase A Water / Methanol (5:95, v/v) + 0.01% o-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)/%B: 0/0, ... (Optimized gradient required)
Temperature 25°C
Detection UV (Wavelength not specified)

Experimental Protocols

Protocol 1: General Sample Preparation
  • Dissolution: Accurately weigh and dissolve the diastereomeric mixture of the Remdesivir intermediate in the initial mobile phase to a concentration of approximately 1.0 mg/mL.[3] Using the mobile phase as the sample solvent prevents peak distortion caused by solvent incompatibility.[11]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.[7]

  • Injection: Inject the filtered sample into the chromatograph. The injection volume will depend on the column dimensions and method sensitivity (e.g., 10 µL for a 4.6 mm i.d. column).[3]

Protocol 2: Systematic Method Development Strategy

Developing a robust separation method requires a logical and systematic approach.

  • Column Selection: Begin by screening a set of chiral columns with different selectivities. Polysaccharide-based columns are a good starting point for Remdesivir intermediates.[3]

  • Mobile Phase Screening (Isocratic):

    • For normal phase, start with a standard mobile phase like 90:10 n-hexane/isopropanol.[3]

    • For reversed-phase, start with 50:50 water/acetonitrile or water/methanol.

  • Mobile Phase Optimization:

    • If partial separation is observed, fine-tune the solvent ratio. For example, change the hexane/isopropanol ratio in 5% increments (e.g., 95:5, 85:15).[7]

    • If peak shape is poor, introduce additives. Add 0.1% of an acid (formic acid, TFA) or a base (diethylamine) to the mobile phase to see the effect on peak symmetry.

  • Gradient Optimization (for Reversed-Phase): If an isocratic method does not provide adequate resolution within a reasonable time, develop a gradient method. Start with a broad, fast gradient to determine the elution range, then create a shallower gradient across that range to improve resolution.

  • Temperature and Flow Rate Tuning: Once a suitable mobile phase is found, fine-tune the column temperature and flow rate to achieve the best balance of resolution, peak shape, and analysis time.

G cluster_1 Method Development Logic start Start: Diastereomeric Mixture select_col 1. Select & Screen Chiral Columns (e.g., Polysaccharide CSPs) start->select_col screen_mp 2. Screen Mobile Phases (Normal & Reversed) select_col->screen_mp eval_res Partial Separation Achieved? screen_mp->eval_res eval_res->select_col No, Try New Column optimize_mp 3. Optimize Mobile Phase - Adjust Solvent Ratio - Add Modifiers (Acid/Base) eval_res->optimize_mp Yes eval_shape Good Peak Shape & Resolution? optimize_mp->eval_shape eval_shape->optimize_mp No, Continue Optimization optimize_params 4. Fine-Tune Parameters - Temperature - Flow Rate eval_shape->optimize_params Yes final Final Validated Method optimize_params->final

Caption: A logical workflow for developing a chiral separation method.

References

Technical Support Center: Remdesivir Intermediate-1 (GS-441524)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Remdesivir intermediate-1, also known as GS-441524. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected spectroscopic results and other common issues encountered during the synthesis and analysis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of "this compound"?

A1: "this compound" refers to the nucleoside core used in the synthesis of Remdesivir. Its chemical name is (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, commonly known as GS-441524.

Q2: What are the expected spectroscopic data for GS-441524?

A2: Expected spectroscopic data for GS-441524 are summarized in the tables below. Minor variations in chemical shifts can occur depending on the solvent and instrument used.

Q3: What are common impurities that might be observed in the spectroscopic analysis of GS-441524?

A3: Impurities in GS-441524 can arise from the synthetic process or degradation. One potential impurity is an oxidized form of GS-441524, which may result from the oxidation of the cyanide group to an amide or oxidation of the purine (B94841) ring. This impurity has a mass-to-charge ratio (m/z) of 328 g/mol .[4]

Troubleshooting Guides

Unexpected Signals in ¹H NMR Spectrum

Problem: I am observing unexpected peaks in the ¹H NMR spectrum of my GS-441524 sample.

Possible Causes and Solutions:

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) may be present.

    • Solution: Compare the chemical shifts of the unexpected peaks with known solvent peaks. Purify the sample further by recrystallization or column chromatography.

  • Presence of Impurities: Synthesis byproducts or degradation products can lead to extra signals.

    • Solution: Refer to the impurity profile of GS-441524. An impurity with a mass of 328 g/mol , potentially an oxidized form of GS-441524, has been reported.[4] HPLC analysis can help identify and quantify impurities.

  • Broadening of Peaks: Hydroxyl (-OH) and amine (-NH₂) protons can exhibit broad signals and their chemical shifts are concentration and temperature-dependent.

    • Solution: Perform a D₂O exchange experiment. The peaks corresponding to -OH and -NH₂ protons will disappear or significantly decrease in intensity. The peaks for GS-441524 are generally sharp, but slight broadening can occur at lower concentrations.[1]

Anomalous Mass Spectrometry (MS) Results

Problem: My mass spectrum of GS-441524 shows unexpected m/z values.

Possible Causes and Solutions:

  • Adduct Formation: In addition to the protonated molecule [M+H]⁺ (m/z 292), sodium [M+Na]⁺ (m/z 314) or other adducts with salts from the mobile phase or glassware can be observed.[1]

    • Solution: This is common in ESI-MS. Confirm the presence of the expected [M+H]⁺ peak. Using deionized water and high-purity solvents can minimize adduct formation.

  • Unexpected Fragmentation: The fragmentation pattern does not match the expected pattern for GS-441524.

    • Solution: Compare your fragmentation pattern with the reported fragmentation scheme (see Data Presentation section). The presence of impurities can lead to a complex fragmentation pattern.

  • Presence of Impurities: An m/z of 328 may indicate the presence of an oxidized impurity.[4]

    • Solution: Use a high-resolution mass spectrometer to obtain an accurate mass and predict the elemental composition of the unexpected ion. This can help in identifying the impurity.

Issues During Phosphoramidate (B1195095) Coupling with GS-441524

Problem: I am getting a low yield or unexpected side products during the phosphoramidate coupling step to synthesize Remdesivir from GS-441524.

Possible Causes and Solutions:

  • Hydrolysis of the Phosphoramidate Moiety: The phosphoramidate group is sensitive to acidic conditions and can hydrolyze, leading to the formation of a monophosphate impurity.[2]

    • Solution: Use mild deprotection conditions for the protecting groups on the 2' and 3'-hydroxyls of GS-441524.[2] N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) has been used as a protecting agent that can be removed under mild conditions.[2]

  • Side Reactions: Harsh reaction conditions can lead to the formation of degradation impurities.[2][3]

    • Solution: Optimize reaction conditions, including temperature, reaction time, and the choice of base and solvent. A detailed experimental protocol for an efficient synthesis is provided below.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for GS-441524 (in DMSO-d₆)[1]
Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.95sH-2
7.25sNH₂
6.88d4.5H-5'
6.80d4.5H-6'
6.13d5.92'-OH
5.93d6.53'-OH
5.15t5.35'-OH
4.51dd6.5, 5.0H-3'
4.16dd5.9, 5.0H-2'
3.93ddd10.0, 5.3, 4.7H-4'
3.69ddd12.0, 10.0, 4.7H-5'a
3.58ddd12.0, 10.0, 5.3H-5'b

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets

Table 2: ¹³C NMR Spectroscopic Data for GS-441524 (in DMSO-d₆)[1]
Chemical Shift (ppm)Assignment
156.6C-4
147.8C-2
145.8C-7a
123.7C-5
117.2CN
116.5C-6
99.8C-4a
86.8C-1'
82.5C-4'
79.5C-2'
70.3C-3'
61.3C-5'
Table 3: Mass Spectrometry Data for GS-441524[1][5]
Ionm/z
[M+H]⁺292.1
[M+Na]⁺314.0
[M-H]⁻290.0
Fragment ion163.0
Table 4: FT-IR Spectroscopic Data for GS-441524[1]
Wavenumber (cm⁻¹)Assignment
3200-3500N-H / O-H stretching
2244C≡N stretching

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and D₂O Exchange
  • Sample Preparation: Dissolve ~2 mg of the GS-441524 sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

  • D₂O Exchange: Add 1-2 drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.

  • Final Spectrum: Gently shake the tube and re-acquire the ¹H NMR spectrum. The signals corresponding to exchangeable protons (-OH and -NH₂) will either disappear or significantly reduce in intensity.

Protocol 2: Efficient Synthesis of Remdesivir from GS-441524[2]

This three-step protocol involves protection, phosphoramidation, and deprotection.

  • Protection of Diols: To a suspension of GS-441524 (1 equivalent) in pyridine (B92270), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4 equivalents). Stir the reaction mixture for 6 hours at 25 °C. Remove the pyridine under reduced pressure to obtain the crude protected intermediate.

  • Phosphoramidation: Dissolve the crude protected intermediate in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -20 °C. Add t-butylmagnesium chloride solution in THF (1.5 equivalents) dropwise under a nitrogen atmosphere, maintaining the temperature below -15 °C. After the addition is complete, add the phosphoramidate reagent (e.g., (S)-2-ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate) (1.2 equivalents). Stir the reaction for several hours at low temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Deprotection: Extract the product with an organic solvent and concentrate under reduced pressure. Dissolve the crude product in a solution of acetic acid in isopropanol. Heat the reaction mixture to 50 °C and stir for 18 hours under a nitrogen atmosphere. Monitor the reaction by TLC. Once the reaction is complete, concentrate the mixture and purify the crude product by silica (B1680970) gel column chromatography to yield Remdesivir.

Visualizations

experimental_workflow cluster_synthesis Remdesivir Synthesis from GS-441524 cluster_troubleshooting Spectroscopic Analysis & Troubleshooting GS441524 GS-441524 Protection Protection of 2',3'-diols (DMF-DMA, Pyridine) GS441524->Protection Phosphoramidation Phosphoramidation (Phosphoramidate reagent, t-BuMgCl, THF) Protection->Phosphoramidation Deprotection Deprotection (Acetic Acid, Isopropanol) Phosphoramidation->Deprotection Remdesivir Remdesivir Deprotection->Remdesivir Sample Crude or Purified Sample NMR NMR Analysis (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS FTIR FT-IR Analysis Sample->FTIR Expected Expected Spectroscopic Data NMR->Expected Match Unexpected Unexpected Results NMR->Unexpected Mismatch MS->Expected Match MS->Unexpected Mismatch FTIR->Expected Match FTIR->Unexpected Mismatch Troubleshoot Troubleshooting Guide Unexpected->Troubleshoot

Caption: Experimental workflow for the synthesis of Remdesivir from GS-441524 and subsequent troubleshooting of spectroscopic results.

logical_relationship cluster_cause Potential Causes of Unexpected Spectra cluster_observation Observed Spectroscopic Anomaly cluster_solution Troubleshooting Actions Impurity Chemical Impurities (e.g., Oxidized GS-441524) ExtraPeaksNMR Extra peaks in NMR Impurity->ExtraPeaksNMR WrongMS Incorrect m/z in MS Impurity->WrongMS Solvent Residual Solvents Solvent->ExtraPeaksNMR SideReaction Side Reactions (e.g., Hydrolysis) SideReaction->ExtraPeaksNMR SideReaction->WrongMS OptimizeConditions Optimize Reaction Conditions SideReaction->OptimizeConditions Adducts Ion Adducts (MS) Adducts->WrongMS Purification Purification (Chromatography, Recrystallization) ExtraPeaksNMR->Purification WrongMS->Purification HighResMS High-Resolution MS WrongMS->HighResMS ComplexPattern Complex fragmentation in MS BroadPeaks Broad NMR peaks D2O_Exchange D₂O Exchange (NMR) BroadPeaks->D2O_Exchange

Caption: Logical relationships between potential causes of unexpected spectroscopic results and corresponding troubleshooting actions.

References

Technical Support Center: Handling Moisture-Sensitive Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling of moisture-sensitive compounds, with a focus on intermediates that may be encountered during the synthesis of complex molecules like Remdesivir. While specific data on a designated "Remdesivir intermediate-1" is not publicly available, the following troubleshooting guides and FAQs are based on best practices for managing moisture-sensitive materials in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the general signs that a moisture-sensitive intermediate is degrading?

A1: Degradation of a moisture-sensitive intermediate can manifest in several ways, including:

  • Visual Changes: Clumping of powders, changes in color, or the appearance of an oily film.

  • Inconsistent Reaction Outcomes: Lower yields, the formation of unexpected byproducts, or complete reaction failure.

  • Analytical Discrepancies: Broadening of peaks in NMR spectra, the appearance of new peaks in HPLC or LC-MS analysis, or changes in melting point.

Q2: What are the primary storage recommendations for moisture-sensitive intermediates?

A2: To maintain the integrity of moisture-sensitive compounds, proper storage is crucial. General recommendations include:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[1][2]

  • Sealed Containers: Use well-sealed containers, preferably with pierceable septa for easy access without exposing the bulk material to the atmosphere.[3]

  • Desiccation: Store containers within a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide). For highly sensitive materials, a glovebox with a controlled, low-moisture atmosphere is ideal.[1][4]

  • Temperature Control: Store at the recommended temperature, which is often in a cool, dry place.[5]

Q3: What personal protective equipment (PPE) should be worn when handling moisture-sensitive compounds?

A3: Appropriate PPE is essential for safety. When handling moisture-sensitive and potentially reactive chemicals, it is recommended to wear:

  • A flame-resistant lab coat.[4]

  • Safety goggles with side protection.[4][5]

  • Chemical-resistant gloves (the specific type will depend on the solvents being used).[5]

  • Closed-toe shoes and long pants.[4]

Troubleshooting Guide

Issue 1: My reaction yield is significantly lower than expected when using a key intermediate.

  • Question: Could moisture be the cause of my low yield?

  • Answer: Yes, moisture can react with sensitive intermediates, leading to their degradation and a subsequent reduction in product yield. It is crucial to ensure all glassware is thoroughly dried, and solvents are anhydrous. Consider flame-drying glassware under vacuum for small-scale reactions or oven-drying for larger scales.[1]

Issue 2: I am observing unexpected byproducts in my reaction mixture.

  • Question: How can I confirm if the byproducts are due to moisture contamination of my intermediate?

  • Answer: To investigate the source of byproducts, you can run a control reaction where a fresh, unopened sample of the intermediate is used. Additionally, you can analyze a sample of the suspect intermediate using techniques like NMR or LC-MS to check for impurities that may have formed due to moisture exposure.

Issue 3: The physical appearance of my intermediate has changed upon storage.

  • Question: My powdered intermediate has become clumpy. Is it still usable?

  • Answer: Clumping is a strong indicator of moisture absorption. While the material may still contain some of the desired compound, its purity is compromised. It is highly recommended to use a fresh, uncontaminated batch for your reaction to ensure reproducibility and high yields. Proper storage in a desiccator or glovebox can prevent this issue.[1][4]

Data Presentation: Stability of Moisture-Sensitive Intermediates

To assist in tracking the stability of your moisture-sensitive intermediates, use the following table to record your observations.

Batch IDStorage ConditionInitial AppearanceAppearance after [Time]Purity (Initial)Purity after [Time]Notes
Desiccator (Silica)White Powder99.5% (HPLC)
Glovebox (N2)White Powder99.5% (HPLC)
Benchtop (Sealed)White Powder99.5% (HPLC)

Experimental Protocols

General Protocol for Handling a Moisture-Sensitive Solid Reagent:

  • Preparation: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator. For highly sensitive reactions, flame-drying the glassware under vacuum is recommended.[1]

  • Inert Atmosphere: Conduct all manipulations under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or within a glovebox.[1][6]

  • Reagent Transfer:

    • In a Glovebox: The most straightforward method is to weigh and transfer the solid inside a glovebox, which maintains a dry, inert atmosphere.[1]

    • Using a Schlenk Line: If a glovebox is not available, the reagent can be quickly weighed and transferred to a Schlenk flask. The flask should then be promptly sealed and purged with an inert gas.

  • Solvent Addition: Use anhydrous solvents, which are commercially available or can be prepared by drying over an appropriate agent. Transfer solvents using a syringe or cannula under a positive pressure of inert gas.[2][6]

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up: Quench the reaction carefully, considering that unreacted starting materials may still be moisture-sensitive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction prep1 Dry Glassware (Oven or Flame-Dry) handle1 Weigh Intermediate (Glovebox or Quick Transfer) prep1->handle1 prep2 Prepare Anhydrous Solvents react1 Add Anhydrous Solvent prep2->react1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Purge with Inert Gas handle2->handle3 handle3->react1 react2 Add Other Reagents react1->react2 react3 Monitor Reaction react2->react3

Caption: Workflow for handling a moisture-sensitive intermediate.

troubleshooting_workflow start Low Yield or Unexpected Byproducts q1 Was Glassware Thoroughly Dried? start->q1 sol1 Re-run with Properly Dried Glassware q1->sol1 No q2 Were Solvents Anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol2 Use Freshly Opened or Distilled Anhydrous Solvents q2->sol2 No q3 Was Intermediate Handled Under Inert Gas? q2->q3 Yes a2_yes Yes a2_no No sol3 Improve Inert Gas Technique (e.g., use glovebox) q3->sol3 No q4 Is the Intermediate from a Fresh Batch? q3->q4 Yes a3_yes Yes a3_no No sol4 Use a New, Unopened Batch of Intermediate q4->sol4 No end_node If issues persist, consider other reaction parameters. q4->end_node Yes a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for moisture-related issues.

References

"Remdesivir intermediate-1" reagent purity impact on synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Remdesivir, with a specific focus on the impact of intermediate purity on the final product.

Frequently Asked Questions (FAQs)

Q1: What is "Remdesivir intermediate-1" and why is its purity crucial?

A1: While the term "this compound" can vary between different synthetic routes, it generally refers to a key precursor molecule. For the widely discussed synthesis starting from GS-441524, this intermediate is the protected nucleoside analogue. Its purity is critical because impurities introduced at this early stage can be carried through subsequent steps, leading to the formation of difficult-to-remove related substances in the final active pharmaceutical ingredient (API). This can lower the overall yield and potentially impact the safety and efficacy of the drug.

Q2: What are the common types of impurities found in Remdesivir synthesis?

A2: Impurities in Remdesivir can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials (like GS-441524), intermediates from the phosphoramidate (B1195095) synthesis, and by-products from coupling or stereoselective steps.[1][2] Residual solvents are also a common process-related impurity.[1]

  • Degradation Impurities: These can form due to instability of the molecule under certain conditions. Examples include hydrolysis products (such as the loss of the phosphoramidate group), oxidation of the adenine (B156593) base or sugar moiety, and isomerization products.[1]

  • Elemental Impurities: Trace metals, such as palladium or tin, that may be used as catalysts in some synthetic steps can be present in the final product.[1]

Q3: How can the purity of intermediates be assessed?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for routine quantification and purity assessment of Remdesivir and its intermediates.[3] For more detailed analysis and identification of trace impurities and degradation products, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are employed.[3]

Q4: Can impurities in an intermediate affect the stereoselectivity of the synthesis?

A4: Yes, certain impurities can interfere with stereoselective reactions. For instance, in the phosphoramidation step, achieving high stereoselectivity is crucial for the final product's efficacy.[4][5] The presence of impurities could potentially hinder the performance of chiral catalysts or directing groups, leading to a less favorable diastereomeric ratio.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Remdesivir, with a focus on problems arising from intermediate purity.

Issue 1: Low Yield in the Phosphoramidation Step
  • Symptom: The coupling reaction of the nucleoside intermediate with the phosphoramidate reagent results in a lower than expected yield of the desired product.

  • Possible Cause:

    • Presence of Hydrophilic Impurities: Impurities with reactive hydroxyl or amine groups on the nucleoside intermediate can compete in the coupling reaction, consuming the phosphoramidate reagent and reducing the yield of the target molecule.

    • Degradation of the Intermediate: The protected nucleoside intermediate can be unstable under certain conditions.[4] Impurities could catalyze its degradation, reducing the amount of starting material available for the reaction.

  • Troubleshooting Steps:

    • Purity Analysis of the Intermediate: Analyze the purity of the nucleoside intermediate using HPLC or LC-MS to identify and quantify any impurities.

    • Recrystallization/Purification: If significant impurities are detected, purify the intermediate using an appropriate method such as column chromatography or recrystallization.

    • Anhydrous Reaction Conditions: Ensure strictly anhydrous conditions during the coupling reaction, as water can lead to hydrolysis of the phosphoramidate reagent.

Issue 2: Formation of Diastereomeric Impurities
  • Symptom: The final Remdesivir product shows a higher than acceptable level of the undesired diastereomer.

  • Possible Cause:

    • Impure Phosphoramidate Reagent: The stereochemical integrity of the chiral phosphorus center in the phosphoramidate reagent is critical. The presence of the wrong enantiomer as an impurity will directly lead to the formation of the undesired diastereomer of Remdesivir.[6]

    • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of activating agent can influence the stereoselectivity of the coupling reaction.[7]

  • Troubleshooting Steps:

    • Chiral Purity Analysis of Reagent: Verify the chiral purity of the phosphoramidate reagent using a suitable chiral chromatography method.

    • Optimize Coupling Conditions: Experiment with different activating agents (e.g., t-BuMgCl) and reaction temperatures to enhance the stereoselectivity of the reaction.[7]

    • Chiral Resolution: If the formation of the diastereomeric impurity cannot be completely avoided, a final purification step using chiral HPLC may be necessary to isolate the desired (SP)-isomer.[8][9]

Issue 3: Presence of a Monophosphate Impurity in the Final Product
  • Symptom: Analysis of the final product reveals the presence of a significant amount of the monophosphate degradation product.

  • Possible Cause:

    • Harsh Deprotection Conditions: The use of strong acidic conditions (e.g., hydrochloric acid) for the removal of protecting groups can cause hydrolysis of the phosphoramidate moiety, leading to the formation of the monophosphate impurity.[4][10]

  • Troubleshooting Steps:

    • Milder Deprotection: Employ milder deprotection conditions. For example, using a protecting group that can be removed under neutral or slightly acidic conditions can prevent the degradation of the phosphoramidate.[4][5]

    • Reaction Monitoring: Carefully monitor the deprotection reaction by TLC or HPLC to ensure the reaction is stopped as soon as the starting material is consumed, minimizing the time the product is exposed to harsh conditions.

Data and Protocols

Impact of Synthesis Strategy on Yield and Purity

The following table summarizes the impact of different synthetic strategies on the overall yield and purity of Remdesivir, highlighting the importance of avoiding harsh conditions and intermediate purification.

Synthesis ApproachKey FeatureOverall YieldFinal Purity (HPLC)Reference
Gilead Reported MethodHarsh deprotection with HCl~43%Not specified[4]
Optimized Three-Step SequenceMild deprotection, no intermediate purification85%99.4%[4][5][10]
Experimental Protocols

Protocol 1: Highly Efficient Synthesis of Remdesivir from GS-441524 [4]

This three-step synthesis avoids the purification of intermediates and uses a mild deprotection condition to minimize the formation of degradation impurities.

  • Protection of GS-441524 (Compound 5):

    • To a suspension of GS-441524 (5.0 g, 17.2 mmol) in pyridine (B92270) (20.0 mL), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (8.2 g, 68.8 mmol).

    • Stir the reaction mixture for 6 hours at 25 °C.

    • Remove pyridine under reduced pressure to obtain the protected intermediate.

  • Phosphoramidation:

    • Dissolve the crude protected intermediate in THF (50.0 mL) and cool to -20 °C.

    • Under a nitrogen atmosphere, add 1.7 M t-butylmagnesium chloride solution in THF (15.2 mL, 25.8 mmol) dropwise, maintaining the temperature below -15 °C.

    • After the reaction is complete, quench with a saturated NH4Cl solution.

  • Deprotection:

    • Extract the product and concentrate.

    • Subject the resulting intermediate to deprotection in a solution of acetic acid in isopropanol (B130326) to yield Remdesivir.

    • Purify by chromatography.

Protocol 2: Purity Assessment by HPLC [3][11]

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM KH2PO4) and acetonitrile. A common ratio is 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 247 nm or 253 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., a mixture of Hexane and Ethanol or the mobile phase).

Visualizations

Remdesivir_Synthesis_Workflow Start GS-441524 Intermediate Protected Intermediate-1 Start->Intermediate Protection Side_Reaction Side Reactions/ Degradation Start->Side_Reaction Coupled_Product Coupled Product Intermediate->Coupled_Product Phosphoramidation (Coupling) Intermediate->Side_Reaction Phosphoramidate Phosphoramidate Reagent Phosphoramidate->Coupled_Product Phosphoramidation (Coupling) Remdesivir Remdesivir (API) Coupled_Product->Remdesivir Deprotection Coupled_Product->Side_Reaction Final_Impurity Final Product Impurities Remdesivir->Final_Impurity Impurity_Source1 Starting Material Impurities Impurity_Source1->Start Impurity_Source2 Reagent Impurities Impurity_Source2->Phosphoramidate Side_Reaction->Final_Impurity

Caption: Workflow of Remdesivir synthesis and sources of impurities.

Troubleshooting_Logic Problem Low Yield or High Impurity Level Check_Purity Analyze Intermediate Purity (HPLC/LC-MS) Problem->Check_Purity Is_Pure Is Intermediate Purity > 99%? Check_Purity->Is_Pure Purify Purify Intermediate (Chromatography/ Recrystallization) Is_Pure->Purify No Check_Conditions Review Reaction Conditions (Temp, Reagents, Atmosphere) Is_Pure->Check_Conditions Yes Purify->Check_Purity Are_Conditions_Optimal Are Conditions Optimal? Check_Conditions->Are_Conditions_Optimal Optimize Optimize Reaction (Milder Reagents, Temperature Control) Are_Conditions_Optimal->Optimize No Proceed Proceed with Synthesis Are_Conditions_Optimal->Proceed Yes Optimize->Check_Conditions

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

A Comparative Guide to Key Intermediates in Remdesivir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key intermediates in the synthesis of Remdesivir, a critical antiviral agent. By examining various synthetic routes and the performance of their intermediates, this document aims to inform strategic decisions in drug development and manufacturing. We will focus on the synthesis of the core components of Remdesivir, offering a detailed analysis of their respective yields, purities, and the methodologies employed in their production.

Introduction to Remdesivir Synthesis

Remdesivir is a monophosphoramidate prodrug of a nucleoside analog. Its complex structure necessitates a multi-step synthesis that can be broadly divided into the preparation of three key fragments: the pyrrolo[2,1-f][1][2][3]triazine-4-amine core, the protected D-ribose moiety, and the phosphoramidate (B1195095) side chain.[2] The efficiency and scalability of the overall synthesis are highly dependent on the selection of intermediates and the synthetic route employed. Over the years, several generations of synthetic strategies have been developed by Gilead Sciences and other research groups to optimize the production of Remdesivir.[1][2]

This guide will compare "Remdesivir intermediate-1," a term often referring to the foundational pyrrolo[2,1-f][1][2][3]triazin-4-amine base, with other critical intermediates formed during the later stages of synthesis, such as the nucleoside core GS-441524.

Comparison of Key Intermediates

The synthesis of Remdesivir involves a series of intermediates, each with distinct characteristics that influence the overall efficiency of the process. Here, we compare an early-stage key intermediate, the pyrrolo[2,1-f][1][2][3]triazin-4-amine core , with a crucial late-stage intermediate, the nucleoside analog GS-441524 .

IntermediateRole in SynthesisTypical YieldPurityKey AdvantagesKey Disadvantages
Pyrrolo[2,1-f][1][2][3]triazin-4-amine Core Heterocyclic base of the nucleoside analog59-95% (for halogenated derivatives)[2]HighMultiple efficient synthetic routes available.[1][2]Halogenation step required for subsequent coupling.
Protected Ribose Moiety Sugar backbone of the nucleosideHigh (e.g., 96% for lactone formation)[2]HighWell-established chemistry.Requires multiple protection and deprotection steps.
Phosphoramidate Fragment Prodrug moiety for intracellular deliveryVariableHighCrucial for bioavailability.Can introduce stereoisomers requiring separation.
GS-441524 (Nucleoside Core) Direct precursor to RemdesivirHigh (can be synthesized with high stereoselectivity)>99% by HPLC[4][5]Can be directly phosphorylated to yield Remdesivir.[4][5]Synthesis involves the coupling of the base and sugar, which can be challenging.
Remdesivir (Final Product) Active pharmaceutical ingredient43-85% (from GS-441524)[4][5]>99% by HPLC[4]Broad-spectrum antiviral activity.[6][7]Final purification can be complex, sometimes requiring chiral HPLC.[1]

Synthetic Pathways and Experimental Workflows

The synthesis of Remdesivir has evolved to improve yield, stereoselectivity, and scalability. Below are diagrams illustrating a common synthetic pathway and a generalized experimental workflow.

Remdesivir_Synthesis_Pathway Pyrrole (B145914) Pyrrole Triazine_Core Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Intermediate-1) Pyrrole->Triazine_Core Multi-step synthesis Halogenated_Core Halogenated Triazine Core Triazine_Core->Halogenated_Core Halogenation GS441524 GS-441524 (Nucleoside Core) Halogenated_Core->GS441524 Coupling Ribose D-Ribose Protected_Ribose Protected Ribonolactone Ribose->Protected_Ribose Protection & Oxidation Protected_Ribose->GS441524 Remdesivir Remdesivir GS441524->Remdesivir Phosphoramidation Phosphoramidate Phosphoramidate Reagent Phosphoramidate->Remdesivir

Caption: A simplified synthetic pathway for Remdesivir.

Experimental_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Coupling, Phosphoramidation) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis Final_Product Isolated Intermediate/Product Analysis->Final_Product

Caption: Generalized experimental workflow for intermediate synthesis.

Detailed Experimental Protocols

Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine Core (Intermediate-1)

A highly efficient, one-pot oxidative Vilsmeier cascade from pyrrole has been reported. This approach proceeds through the intermediacy of 2-formylpyrrole and subsequent cyclocondensation with formamidine (B1211174) acetate (B1210297) to afford the desired triazine core in a 59% overall yield.[2]

Protocol:

  • To a solution of pyrrole in an appropriate solvent, Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) is added at a controlled temperature.

  • After the formation of 2-formylpyrrole, formamidine acetate is added to the reaction mixture.

  • The mixture is heated to drive the cyclocondensation reaction.

  • Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by crystallization or chromatography.

Synthesis of GS-441524 from the Halogenated Triazine Core and Protected Ribose

The C-glycosylation reaction is a critical step in the synthesis of the nucleoside core.

Protocol:

  • The N-protected halogenated pyrrolo[2,1-f][1][2][3]triazin-4-amine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

  • An organolithium reagent (e.g., n-BuLi) is added to perform a lithium-halogen exchange.

  • A solution of the protected ribonolactone in the same solvent is then added to the lithiated species.

  • The reaction is stirred for a specified time before being quenched with a suitable reagent.

  • The resulting mixture of anomers is then subjected to cyanation using trimethylsilyl (B98337) cyanide (TMSCN) and a Lewis acid catalyst (e.g., TMSOTf).

  • The desired β-anomer is then isolated and deprotected to yield GS-441524.

Synthesis of Remdesivir from GS-441524

A highly efficient three-step synthesis starting from GS-441524 has been developed with an overall yield of up to 85%.[4][5]

Protocol:

  • Protection: The hydroxyl groups of GS-441524 are protected using an agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).[5]

  • Phosphoramidation: The protected GS-441524 is then reacted with the phosphoramidate reagent in the presence of a suitable coupling agent (e.g., t-butylmagnesium chloride) to achieve high stereoselectivity.[4]

  • Deprotection: The protecting groups are removed under mild conditions to yield Remdesivir.[4][5] This method avoids the generation of degradation impurities and can be performed successively without intermediate purification.[4][5]

Conclusion

The choice of synthetic route and the intermediates involved have a profound impact on the overall efficiency, cost, and scalability of Remdesivir production. While early-stage intermediates like the pyrrolo[2,1-f][1][2][3]triazin-4-amine core can be synthesized through various efficient methods, the subsequent coupling and phosphoramidation steps are critical for achieving high yields and the desired stereochemistry of the final product. Recent advancements in the synthesis from the late-stage intermediate GS-441524 have significantly improved the overall yield and purity of Remdesivir, offering a more streamlined and efficient manufacturing process.[4][5] This guide highlights the importance of strategic intermediate selection and process optimization in the synthesis of this vital antiviral drug.

References

A Comparative Guide to the Synthesis of Remdesivir Intermediate-1 (GS-441524)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes to "Remdesivir intermediate-1," a critical nucleoside core, formally known as GS-441524 or (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile. The routes compared are the original synthesis developed by Gilead Sciences and a more recent, optimized synthesis. This comparison aims to provide an objective overview of their respective methodologies, efficiencies, and potential for scalability to aid in research and development.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, offering a side-by-side comparison of their efficiency and complexity.

ParameterGilead SynthesisOptimized Synthesis
Starting Materials 2,3,5-tri-O-benzyl-D-ribonolactone, 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine2,3,5-tri-O-benzyl-D-ribonolactone, 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine
Key Steps 44
Overall Yield ~20-30%~51%
Key Reagents & Conditions n-BuLi, TMSCN, BCl₃ (cryogenic temperatures)i-PrMgCl, TMSCN, BCl₃ (milder conditions)
Purification Methods Column chromatography, HPLCRecrystallization, column chromatography
Scalability Considerations Use of cryogenic conditions and n-BuLi may pose challenges for large-scale production.Milder reaction conditions and use of i-PrMgCl suggest better scalability.

Synthetic Route Overviews

The synthesis of Remdesivir (B604916) intermediate-1 (GS-441524) in both routes involves the crucial C-glycosylation reaction between a protected ribose derivative and the pyrrolo[2,1-f][1][2][3]triazine nucleobase, followed by the introduction of a nitrile group at the anomeric position and subsequent deprotection.

Gilead Synthesis

The original synthesis developed by Gilead Sciences establishes the core methodology for constructing the C-nucleoside.[1][4] This route utilizes a tribenzyl-protected ribonolactone and the iodo-substituted heterocyclic base. The key steps involve a lithium-halogen exchange to facilitate the C-glycosylation, followed by cyanation and a final debenzylation to yield the target intermediate.

Gilead_Synthesis cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product 2,3,5-tri-O-benzyl-D-ribonolactone 2,3,5-tri-O-benzyl-D-ribonolactone C-Glycosylation C-Glycosylation 2,3,5-tri-O-benzyl-D-ribonolactone->C-Glycosylation 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine->C-Glycosylation n-BuLi Cyanation Cyanation C-Glycosylation->Cyanation TMSCN Debenzylation Debenzylation Cyanation->Debenzylation BCl3 This compound (GS-441524) This compound (GS-441524) Debenzylation->this compound (GS-441524)

Gilead's synthetic pathway to this compound.
Optimized Synthesis

A more recent, optimized synthesis offers improvements in terms of yield and potentially scalability. This route also employs a tribenzyl-protected ribonolactone and the same heterocyclic starting material but utilizes a Grignard reagent for the C-glycosylation step, which can be performed under less stringent cryogenic conditions. This modification, along with other process refinements, contributes to a higher overall yield.

Optimized_Synthesis cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product 2,3,5-tri-O-benzyl-D-ribonolactone 2,3,5-tri-O-benzyl-D-ribonolactone C-Glycosylation C-Glycosylation 2,3,5-tri-O-benzyl-D-ribonolactone->C-Glycosylation 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine Protection Protection 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine->Protection DMF-DMA Protection->C-Glycosylation i-PrMgCl Cyanation Cyanation C-Glycosylation->Cyanation TMSCN, TMSOTf Debenzylation Debenzylation Cyanation->Debenzylation BCl3 This compound (GS-441524) This compound (GS-441524) Debenzylation->this compound (GS-441524)

An optimized synthetic pathway to this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in both the Gilead and the optimized syntheses.

Gilead Synthesis: Key Experimental Steps

Step 1: C-Glycosylation

To a solution of 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine in anhydrous THF at -78 °C is added n-butyllithium (n-BuLi) dropwise. After stirring for 30 minutes, a solution of 2,3,5-tri-O-benzyl-D-ribonolactone in anhydrous THF is added. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous ammonium (B1175870) chloride. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude product is purified by column chromatography to afford the C-glycosylated product in approximately 40% yield.[1]

Step 2: Cyanation

The C-glycosylated intermediate is dissolved in anhydrous dichloromethane (B109758) and cooled to -78 °C. Trimethylsilyl (B98337) cyanide (TMSCN) and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are added sequentially. The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 3: Debenzylation

The protected nucleoside is dissolved in anhydrous dichloromethane and cooled to -78 °C. A solution of boron trichloride (B1173362) (BCl₃) in dichloromethane is added dropwise. The reaction is stirred at -78 °C for 1 hour and then warmed to -20 °C over 2 hours. The reaction is quenched by the slow addition of a methanol/dichloromethane mixture. The solvent is removed under reduced pressure, and the residue is purified by reverse-phase HPLC to give this compound (GS-441524).

Optimized Synthesis: Key Experimental Steps

Step 1: Protection of the Nucleobase

A mixture of 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in ethanol (B145695) is heated at 70-80 °C for 2 hours. After cooling, the resulting solid is collected by filtration, washed with ethanol, and dried to give the protected nucleobase in 93% yield.

Step 2: C-Glycosylation

The protected nucleobase is dissolved in anhydrous THF and cooled to -20 °C. Isopropylmagnesium chloride (i-PrMgCl) in THF is added dropwise, and the mixture is stirred for 30 minutes. A solution of 2,3,5-tri-O-benzyl-D-ribonolactone in anhydrous THF is then added dropwise. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization to afford the C-glycosylated product in 61% yield.

Step 3: Cyanation

The C-glycosylated intermediate is dissolved in dichloromethane and cooled to -40 to -30 °C. Trifluoroacetic acid (TFA), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and trimethylsilyl cyanide (TMSCN) are added. The reaction mixture is stirred for a specified time and then quenched. The product is isolated and purified to yield the cyano derivative in 81% yield.

Step 4: Debenzylation

The cyano-intermediate is dissolved in dichloromethane and cooled to -40 to -30 °C. A solution of boron trichloride (BCl₃) in dichloromethane is added. After the reaction is complete, it is quenched, and the product is worked up and purified to give this compound (GS-441524) in 83% yield.

Concluding Remarks

Both synthetic routes provide access to the crucial this compound. The original Gilead synthesis laid the foundation for the production of this complex molecule. The optimized synthesis, however, presents notable improvements in overall yield and employs conditions that are generally more amenable to large-scale production. For researchers and drug development professionals, the choice of synthetic route will likely depend on factors such as available resources, desired scale, and specific process safety requirements. The optimized route appears to offer a more efficient and potentially more cost-effective pathway for the synthesis of this vital antiviral building block.

References

A Comparative Guide to the Validation of Analytical Methods for Remdesivir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the validation of "Remdesivir intermediate-1," a critical component in the synthesis of the antiviral drug Remdesivir (B604916). Given the complexity of the Remdesivir synthesis process, which involves numerous steps and potential impurities, rigorous analytical oversight is paramount.[1][2]

This document outlines and compares common analytical techniques, presents experimental data in a clear, tabular format, and provides detailed experimental protocols. Additionally, visual diagrams generated using Graphviz are included to illustrate key workflows and logical relationships.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of Remdesivir and its intermediates.[3][4][5][6][7][8][9][10] These methods offer high resolution and sensitivity for separating and quantifying the intermediate from related impurities. When coupled with different detectors, such as Ultraviolet (UV) or Mass Spectrometry (MS), the specificity and sensitivity of the analysis can be significantly enhanced.

  • HPLC with UV Detection: This is a widely accessible and robust method for routine quality control. It provides reliable quantification of the main component and known impurities.

  • UPLC with UV Detection: UPLC offers faster analysis times and improved resolution compared to traditional HPLC due to the use of smaller particle size columns. This can be advantageous for high-throughput screening.[6]

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry provides the highest level of specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities and for use in complex matrices like biological samples.[3][4][11][12]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics of different analytical methods applicable to the analysis of this compound, based on data reported for Remdesivir and its related compounds.

ParameterHPLC-UVUPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) ~0.05 µg/mL~0.33 µg/mL[6]~0.24 ng/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~1.00 µg/mL[6]~0.98 ng/mL
Accuracy (% Recovery) 98-102%99.87%[6]90.79-116.74%
Precision (% RSD) < 2%< 1%[6]< 10%[11]
Analysis Time 10-30 min< 10 min[6]5-15 min

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and UPLC methods, which can be adapted for "this compound."

RP-HPLC Method for Quantification

This method is suitable for the routine quantification of this compound in bulk drug substance.

  • Column: C18 (4.6 x 150 mm, 5 µm)[5]

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. A common ratio is 60:40 (v/v) Methanol:Water.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV at a suitable wavelength (e.g., 240-255 nm)[5]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.

  • Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[5][6]

UPLC Method for Impurity Profiling

This method provides higher resolution and shorter run times, making it ideal for separating closely eluting impurities.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.01N Potassium Dihydrogen Phosphate) and an organic phase (e.g., Acetonitrile). A typical gradient might run from a low to a high percentage of the organic phase over several minutes.[6]

  • Flow Rate: 0.3 mL/min[6]

  • Detection: UV-PDA (Photodiode Array) detector set at an appropriate wavelength (e.g., 252 nm) to monitor multiple wavelengths simultaneously.[6]

  • Injection Volume: 1-5 µL

  • Column Temperature: 30 °C[6]

  • System Suitability: Before analysis, the system suitability is checked by injecting a standard solution to ensure the chromatographic system is performing adequately (e.g., checking theoretical plates, tailing factor, and reproducibility of injections).

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on the intermediate under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical intermediate.

A Method Development & Optimization B Preparation of Validation Protocol A->B C Execution of Validation Experiments B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability C->J K Data Analysis & Interpretation D->K E->K F->K G->K H->K I->K J->K L Preparation of Validation Report K->L

Caption: Workflow for Analytical Method Validation.

Logical Relationship for Method Selection

The choice of an analytical method often depends on the specific requirements of the analysis. The diagram below shows the logical considerations for selecting an appropriate method.

A Analytical Requirement B Routine QC Assay A->B High Throughput? C Impurity Profiling A->C Need for High Resolution? D Trace Level Analysis A->D High Sensitivity & Specificity? E HPLC-UV B->E No F UPLC-UV B->F Yes C->F G LC-MS/MS D->G

Caption: Decision Tree for Analytical Method Selection.

References

Spectroscopic Data of Remdesivir Intermediate-1 (GS-441524): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Remdesivir intermediate-1, identified as GS-441524, with literature-reported values. The objective is to offer a reliable reference for the characterization of this crucial intermediate in the synthesis of the antiviral drug Remdesivir. The data presented herein is compiled from peer-reviewed scientific literature and is intended to support research and development efforts in medicinal chemistry and drug manufacturing.

Introduction to GS-441524

GS-441524 is the parent nucleoside of Remdesivir and a key intermediate in its synthesis. Accurate spectroscopic characterization is essential for confirming the identity and purity of GS-441524, ensuring the quality and efficacy of the final active pharmaceutical ingredient. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data for GS-441524 as reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data of GS-441524
Proton Assignment Literature ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
H-1'4.85d6.4DMSO-d₆
H-2'4.16t5.6DMSO-d₆
H-3'4.01t4.4DMSO-d₆
H-4'3.92q4.8DMSO-d₆
H-5'a3.63dd12.0, 4.8DMSO-d₆
H-5'b3.52dd12.0, 5.2DMSO-d₆
2'-OH5.42d5.2DMSO-d₆
3'-OH5.17d4.8DMSO-d₆
5'-OH5.01t5.6DMSO-d₆
NH₂7.84s-DMSO-d₆
H-27.97s-DMSO-d₆
H-66.88d3.6DMSO-d₆
H-86.94d3.6DMSO-d₆

Data extracted from the supporting information of Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516–27522.

Table 2: ¹³C NMR Spectroscopic Data of GS-441524
Carbon Assignment Literature ¹³C Chemical Shift (δ, ppm) Solvent
C-1'82.5DMSO-d₆
C-2'74.6DMSO-d₆
C-3'70.4DMSO-d₆
C-4'86.0DMSO-d₆
C-5'61.5DMSO-d₆
C-2145.7DMSO-d₆
C-4155.1DMSO-d₆
C-598.8DMSO-d₆
C-6115.6DMSO-d₆
C-7a149.0DMSO-d₆
C-8108.7DMSO-d₆
CN118.0DMSO-d₆

Data extracted from the supporting information of Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516–27522.

Table 3: Mass Spectrometry Data of GS-441524
Ionization Mode Observed m/z Ion Type Method
ESI+292.1145[M+H]⁺HRMS
ESI+314.0964[M+Na]⁺HRMS

Data extracted from the supporting information of Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516–27522.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific details, researchers should consult the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of GS-441524 (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, ~0.5-0.7 mL) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • A standard pulse program for proton NMR is used.

    • The spectral width is set to acquire signals typically between -2 and 12 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

    • The temperature is maintained at a constant value, typically 25 °C.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is used to simplify the spectrum.

    • The spectral width is set to acquire signals typically between 0 and 200 ppm.

    • A larger number of scans is required due to the lower natural abundance of ¹³C.

    • The temperature is maintained at a constant value, typically 25 °C.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of GS-441524 is prepared in a suitable solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile/water mixture).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source is typically used.

  • Acquisition:

    • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) are optimized to achieve stable and efficient ionization.

    • Mass spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion. The measured mass is then compared with the calculated theoretical mass of the elemental composition of GS-441524 to confirm its identity.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing experimentally obtained spectroscopic data of a synthesized "this compound" (GS-441524) with established literature data.

Spectroscopic_Data_Comparison_Workflow cluster_experimental Experimental Analysis cluster_literature Literature Reference cluster_comparison Data Comparison and Verification synthesis Synthesize 'Remdesivir intermediate-1' (GS-441524) purification Purify Synthesized Compound synthesis->purification nmr_exp Acquire 1H and 13C NMR Spectra purification->nmr_exp ms_exp Acquire Mass Spectrum purification->ms_exp compare_nmr Compare Chemical Shifts, Multiplicities, and J-Couplings nmr_exp->compare_nmr compare_ms Compare m/z Values and Fragmentation Patterns ms_exp->compare_ms lit_search Search Literature for GS-441524 Spectroscopic Data nmr_lit Obtain Published 1H and 13C NMR Data lit_search->nmr_lit ms_lit Obtain Published Mass Spectrometry Data lit_search->ms_lit nmr_lit->compare_nmr ms_lit->compare_ms verification Identity and Purity Verified/Rejected compare_nmr->verification compare_ms->verification

Caption: Workflow for the comparison of experimental and literature spectroscopic data.

A Comparative Guide to Purity Assessment of Remdesivir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quality control of starting materials and intermediates is a cornerstone of safe and effective drug manufacturing. In the synthesis of the antiviral agent Remdesivir, the purity of its key building blocks is paramount. This guide provides a comparative overview of various analytical techniques for the purity assessment of Remdesivir intermediate-1, identified as pyrrolo[2,1-f][1][2][3]triazin-4-amine .

While specific comparative studies on this intermediate are not extensively published, this document extrapolates from established analytical practices for pharmaceutical intermediates and the known analytical methods for Remdesivir and its starting materials.

Key Analytical Techniques for Purity Assessment

The purity of a pharmaceutical intermediate like pyrrolo[2,1-f][1][2][3]triazin-4-amine is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of selectivity, sensitivity, and the type of information it provides. The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the primary analytical techniques used for the purity assessment of pharmaceutical intermediates.

TechniquePrincipleTypical Use CaseAdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and a mobile phase.Quantitation of the main component and detection of non-volatile impurities.High precision and accuracy, robust, widely available.May not be suitable for volatile impurities, requires reference standards for impurity identification.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by their detection based on mass-to-charge ratio.Detection and identification of volatile and semi-volatile impurities, residual solvents.High sensitivity and specificity, excellent for identification of unknown volatile impurities.Not suitable for non-volatile or thermally labile compounds.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Structural elucidation, identification and quantification of impurities without a reference standard (qNMR).Provides detailed structural information, can be quantitative without a specific reference standard for the impurity.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the quantification of pyrrolo[2,1-f][1][2][3]triazin-4-amine and the detection of related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of pyrrolo[2,1-f][1][2][3]triazin-4-amine.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

This protocol is suitable for identifying and quantifying volatile organic impurities and residual solvents from the synthesis of the intermediate.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

  • Injector: Split/splitless injector.

  • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., dimethyl sulfoxide) and dilute as necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR is a powerful tool for the structural confirmation of the intermediate and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6 or CDCl3).

  • Experiments:

    • ¹H NMR: To identify and quantify the main component and impurities based on the integration of characteristic proton signals.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals and for structural elucidation of unknown impurities.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard in a deuterated solvent.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the purity assessment of this compound.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS NMR NMR Analysis Preparation->NMR Data_Processing Data Processing & Integration HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Purity_Calculation Purity Calculation & Impurity Profiling Data_Processing->Purity_Calculation Report Final Report Purity_Calculation->Report

Caption: General workflow for the purity assessment of a pharmaceutical intermediate.

decision_tree Start Start Purity Assessment Impurity_Type Nature of Potential Impurity? Start->Impurity_Type Volatile Volatile / Residual Solvent Impurity_Type->Volatile Volatile NonVolatile Non-Volatile / Related Substance Impurity_Type->NonVolatile Non-Volatile Structural Structural Confirmation / qNMR Impurity_Type->Structural Structural Info Needed GC_MS Use GC-MS Volatile->GC_MS HPLC Use HPLC NonVolatile->HPLC NMR Use NMR Structural->NMR

Caption: Decision guide for selecting the appropriate analytical technique.

References

A Guide to Ensuring Batch-to-Batch Consistency of Remdesivir Intermediate GS-441524

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency of starting materials and intermediates is paramount in the synthesis of active pharmaceutical ingredients (APIs). For Remdesivir, a critical antiviral medication, ensuring the quality of its key nucleoside intermediate, GS-441524 ((2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile), is a crucial step in the manufacturing process.[1][4][5][6] This guide provides a framework for the batch-to-batch consistency analysis of GS-441524, offering a comparison of hypothetical batch data and detailed experimental protocols for key analytical techniques.

Comparative Analysis of GS-441524 Batches

The following table summarizes representative data from the analysis of three different hypothetical batches of GS-441524, illustrating typical quality control parameters.

Parameter Specification Batch A Batch B Batch C Analytical Method
Appearance White to off-white powderConformsConformsConformsVisual Inspection
Identity Conforms to referenceConformsConformsConformsHPLC (Retention Time), ¹H NMR
Purity (HPLC) ≥ 99.0%99.5%99.2%99.6%HPLC-UV
Any single impurity ≤ 0.10%0.08%0.09%0.07%HPLC-UV
Total impurities ≤ 0.5%0.25%0.38%0.22%HPLC-UV
Residual Solvents Meets USP <467> limitsConformsConformsConformsGC-HS
Water Content (Karl Fischer) ≤ 0.5%0.2%0.3%0.2%Karl Fischer Titration
Assay (on as-is basis) 98.0% - 102.0%99.8%99.5%100.1%HPLC-UV

Experimental Workflow for Batch Consistency Analysis

The following diagram outlines the systematic workflow for the comprehensive analysis of GS-441524 batch-to-batch consistency.

G Experimental Workflow for GS-441524 Batch Consistency Analysis cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Receive Batch Samples (A, B, C) B Assign Batch Numbers & Log Samples A->B C Prepare Samples for Analysis (Dissolution in appropriate solvent) B->C D Visual Inspection C->D E HPLC Analysis for Purity, Impurities, and Assay C->E F ¹H NMR for Identity Confirmation C->F G GC-HS for Residual Solvents C->G H Karl Fischer Titration for Water Content C->H I Compare Data Against Specifications D->I E->I F->I G->I H->I J Statistical Analysis of Batch Variability I->J K Generate Certificate of Analysis (CoA) J->K L Final Quality Assurance Review and Batch Release K->L

Caption: Workflow for GS-441524 batch consistency analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity, Impurities, and Assay

This method is designed to separate, identify, and quantify GS-441524 and its potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Acetate in water, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from 5% to 70% Acetonitrile.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 250 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the GS-441524 sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent), followed by a system suitability solution, a reference standard solution, and the sample solutions.

    • The retention time of the major peak in the sample chromatogram should correspond to that of the reference standard.

    • Calculate the purity by the area normalization method.

    • Quantify impurities using the relative peak area against the principal peak.

    • The assay is determined by comparing the peak area of the sample to that of a known concentration of the reference standard.

Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of GS-441524.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the GS-441524 sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Procedure:

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, splitting patterns, and integrations of the signals in the sample spectrum with those of a reference standard or with a known spectrum of GS-441524. The spectrum should be consistent with the expected structure.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is used to identify and quantify any residual solvents from the synthesis process.

  • Instrumentation:

    • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A suitable capillary column for solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: ~140°C.

    • Detector Temperature: ~250°C.

    • Oven Temperature Program: A suitable temperature gradient to separate the expected solvents (e.g., start at 40°C, hold for 20 minutes, then ramp to 240°C).

  • Sample Preparation:

    • Accurately weigh the GS-441524 sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Run a system suitability test with a standard mixture of expected solvents.

    • Analyze the headspace of the prepared sample vials.

    • Identify and quantify any detected solvents by comparing their retention times and peak areas with those of the reference standards. The levels should not exceed the limits set by USP <467>.

Alternative and Complementary Analytical Techniques

For a more in-depth analysis, especially during method development and validation, the following techniques can be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the identification and quantification of trace impurities.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used as a rapid identity check by comparing the infrared spectrum of the sample to a reference standard.

  • X-Ray Powder Diffraction (XRPD): Useful for characterizing the solid-state properties and ensuring consistency in the crystalline form of the intermediate.

By implementing this comprehensive analytical approach, researchers and manufacturers can ensure the consistent quality of GS-441524, which is fundamental for the reliable and safe production of Remdesivir.

References

A Comparative Guide to the Synthesis of Remdesivir Intermediate-1 (GS-441524)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic protocols for Remdesivir intermediate-1, also known as GS-441524. This key nucleoside analogue is the direct precursor to the antiviral drug Remdesivir. The comparison focuses on quantitative data, experimental methodologies, and visual representations of the synthetic workflows to aid researchers in selecting the most suitable protocol for their needs.

Overview of Synthetic Strategies

Two major synthetic routes for GS-441524 have been identified and are compared herein:

  • The Weinreb Amide Approach: A robust and scalable synthesis starting from a protected D-ribonolactone derivative.

  • The Gilead Synthesis: A multi-step sequence that also utilizes a protected form of D-ribose as a key starting material.

The choice between these protocols may depend on factors such as required scale, availability of starting materials, and desired efficiency in the final steps of the synthesis.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative metrics for the two primary synthetic routes to GS-441524.

ParameterWeinreb Amide ApproachGilead Synthesis (to Remdesivir)
Starting Material 2,3,5-tri-O-benzyl-d-ribonolactone2,3,5-tri-O-benzyl-d-ribonolactone
Key Intermediate Weinreb AmideNot explicitly detailed as a distinct intermediate
Overall Yield (GS-441524) 65% (kilogram scale)[1]Data not separately reported for GS-441524
Overall Yield (Remdesivir from GS-441524) Not directly reported85% (from GS-441524)[2]
Purity of Final Product High (suitable for kg scale)[1]99.4% (Remdesivir)[2]
Key Advantages Eliminates over-addition side reactions, scalable.[1]High-yield and high-purity final conversion to Remdesivir.[2]

Experimental Protocols

The Weinreb Amide Approach for GS-441524

This approach is noted for its efficiency and scalability, effectively minimizing the formation of byproducts.[1]

Key Steps:

  • Weinreb Amidation: 2,3,5-tri-O-benzyl-d-ribonolactone is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent to form the corresponding Weinreb amide.

  • O-TMS Protection: The free hydroxyl group on the Weinreb amide is protected as a trimethylsilyl (B98337) (TMS) ether.

  • Grignard Addition: The protected Weinreb amide is then reacted with a Grignard reagent, followed by an acidic workup to yield the desired intermediate. This method has been improved by replacing the previously used Phenylmagnesium chloride (PhMgCl) with Methylmagnesium bromide (MeMgBr).[1]

Gilead's Synthesis of Remdesivir from GS-441524

This protocol outlines a highly efficient three-step conversion of GS-441524 to Remdesivir, achieving a high overall yield and purity.[2]

Key Steps:

  • Protection: The hydroxyl groups of GS-441524 are protected.

  • Phosphoramidation: The protected GS-441524 is reacted with a phosphoramidate (B1195095) reagent.

  • Deprotection: The protecting groups are removed to yield the final product, Remdesivir.

This synthesis can be performed successively without the need for purification of intermediates, which significantly improves its efficiency.[2]

Visualization of Synthetic Workflows

To better illustrate the logical flow of these synthetic protocols, the following diagrams have been generated using the DOT language.

Weinreb_Amide_Approach start 2,3,5-tri-O-benzyl- d-ribonolactone weinreb_amidation Weinreb Amidation (N,O-dimethylhydroxylamine HCl) start->weinreb_amidation weinreb_amide Weinreb Amide Intermediate weinreb_amidation->weinreb_amide otms_protection O-TMS Protection weinreb_amide->otms_protection protected_amide Protected Weinreb Amide otms_protection->protected_amide grignard_addition Grignard Addition (MeMgBr) protected_amide->grignard_addition gs441524 GS-441524 grignard_addition->gs441524

Caption: Workflow of the Weinreb Amide Approach to GS-441524.

Gilead_Synthesis_from_GS441524 start GS-441524 protection Protection of Hydroxyl Groups start->protection protected_gs441524 Protected GS-441524 protection->protected_gs441524 phosphoramidation Phosphoramidation protected_gs441524->phosphoramidation protected_remdesivir Protected Remdesivir phosphoramidation->protected_remdesivir deprotection Deprotection protected_remdesivir->deprotection remdesivir Remdesivir deprotection->remdesivir

Caption: Gilead's three-step synthesis of Remdesivir from GS-441524.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to a Key Remdesivir Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different synthetic methodologies for a crucial intermediate in the production of Remdesivir, the pyrrolo[2,1-f][1][2][3]triazin-4-amine core. The efficiency and cost-effectiveness of synthesizing this key building block are critical for the large-scale, economical production of Remdesivir, a vital antiviral medication. This analysis focuses on comparing a first-generation synthesis approach with more recent, optimized methods, presenting quantitative data, detailed experimental protocols, and visualizations to aid in process evaluation and selection.

Overview of Synthetic Strategies

The synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4-amine core, a central component of Remdesivir, has evolved significantly since the drug's initial development. Early routes have been refined to improve yield, reduce step count, and utilize more cost-effective starting materials. This guide compares two prominent synthetic pathways.

Route 1: The First-Generation Synthesis. This pathway commences with 2,5-dimethoxytetrahydrofuran (B146720) and tert-butyl carbazate (B1233558).[2][4] While foundational, this route involves multiple steps and has been subject to optimization to enhance its efficiency.

Route 2: The Snead et al. Approach. Considered a more streamlined alternative, this method begins with pyrrole (B145914) and employs a one-pot oxidative Vilsmeier cascade, offering a more direct path to the desired intermediate.[2]

Quantitative Data Comparison

The following table summarizes key quantitative metrics for the two synthetic routes to the pyrrolo[2,1-f][1][2][3]triazin-4-amine intermediate (compound 12 ).

MetricRoute 1: First-Generation SynthesisRoute 2: Snead et al. Approach
Starting Materials 2,5-Dimethoxytetrahydrofuran, tert-Butyl carbazate, Chlorosulfonyl isocyanate, Formamidine (B1211174) acetate (B1210297)Pyrrole, Chloramine, Formamidine acetate
Overall Yield ~31%[4]~59%[2]
Key Reagents HCl, Dioxane, MeCN, DMF, Potassium Phosphate (B84403)Vilsmeier's reagent, NaH
Number of Steps 42 (one-pot)
Estimated Starting Material Cost Moderate to HighLow to Moderate

Note on Cost: The estimated starting material cost is a qualitative assessment based on the relative prices of the primary starting materials and reagents. Actual costs will vary based on supplier, purity, and scale.

Experimental Protocols

Route 1: First-Generation Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine (12)

This synthesis involves a four-step process starting from 2,5-dimethoxytetrahydrofuran.

Step 1: Synthesis of tert-butyl 2-(pyrrolidin-1-yl)carbamate (16)

  • A solution of 2,5-dimethoxytetrahydrofuran (15 ) and tert-butyl carbazate in dioxane is heated at 90 °C under HCl catalysis.

  • This reaction yields compound 16 with a reported yield of 59%.[2][4]

Step 2: Synthesis of nitrile intermediate (17)

  • Compound 16 is treated with chlorosulfonyl isocyanate in acetonitrile (B52724) (MeCN).

  • The resulting intermediate is then reacted with dimethylformamide (DMF) to produce the nitrile 17 in 67% yield.[2][4]

Step 3: Deprotection to form 1-amino-1H-pyrrole-2-carbonitrile (10)

  • Acid-mediated deprotection of 17 is carried out using HCl in dioxane.

  • This step affords compound 10 with an improved yield of 85%.[4]

Step 4: Cyclocondensation to Pyrrolo[2,1-f][1][2][3]triazin-4-amine (12)

  • Compound 10 undergoes cyclocondensation with formamidine acetate using potassium phosphate as a base.

  • This final step produces the target intermediate 12 in 81% yield (in three crops).[4]

Route 2: Snead et al. Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine (12)

This improved synthesis is a one-pot oxidative Vilsmeier cascade from pyrrole.

  • The process begins with the reaction of pyrrole with Vilsmeier's reagent to generate an intermediate aldehyde.

  • This is followed by N-amination using NaH and in situ prepared monochloramine.

  • The final cyclocondensation with formamidine acetate yields the desired pyrrolo[2,1-f][1][2][3]triazine 12 .

  • This one-pot approach achieves an overall yield of 59%.[2]

Visualization of Synthetic Workflows and Biological Pathway

To better illustrate the relationships between the different synthetic approaches and the biological mechanism of Remdesivir, the following diagrams are provided.

Synthesis_Workflow cluster_route1 Route 1: First-Generation Synthesis cluster_route2 Route 2: Snead et al. Approach cluster_iodination Halogenation for Second-Generation Remdesivir Synthesis A1 2,5-Dimethoxytetrahydrofuran B Intermediate 16 (59% yield) A1->B HCl, Dioxane A2 tert-Butyl carbazate A2->B HCl, Dioxane C Nitrile Intermediate 17 (67% yield) B->C Chlorosulfonyl isocyanate D 1-Amino-1H-pyrrole-2-carbonitrile (10) (85% yield) C->D HCl, Dioxane E Pyrrolo[2,1-f][1,2,4]triazin-4-amine (12) (81% yield) D->E Formamidine acetate H Pyrrolo[2,1-f][1,2,4]triazin-4-amine (12) E->H F Pyrrole G Pyrrolo[2,1-f][1,2,4]triazin-4-amine (12) (~59% overall yield) F->G One-pot oxidative Vilsmeier cascade G->H I 7-Iodo-pyrrolo[2,1-f][1,2,4]triazin-4-amine (18) (95% yield) H->I N-Iodosuccinimide (NIS)

Caption: Comparative workflow of two synthetic routes to the core intermediate.

Remdesivir_Activation cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Metabolite1 Alanine Metabolite Remdesivir->Metabolite1 Esterases (e.g., CatA, CES1) Metabolite2 GS-441524 (Nucleoside Analog) Metabolite1->Metabolite2 Phosphoramidase Monophosphate Monophosphate (GS-704277) Metabolite2->Monophosphate Nucleoside Kinase Diphosphate Diphosphate Monophosphate->Diphosphate Nucleotide Kinase Triphosphate Active Triphosphate (GS-443902) Diphosphate->Triphosphate Nucleotide Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Inhibition Inhibition of Replication Triphosphate->Inhibition Replication Viral RNA Replication RdRp->Replication

Caption: Metabolic activation pathway of Remdesivir within a host cell.

Cost-Effectiveness and Process Comparison

The first-generation synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4-amine core, while effective, is a multi-step process with a moderate overall yield of approximately 31%.[4] The use of reagents such as chlorosulfonyl isocyanate also presents handling and safety considerations.

In contrast, the Snead et al. approach offers a significant improvement in efficiency. By utilizing a one-pot process starting from the inexpensive and readily available pyrrole, it achieves a much higher overall yield of around 59%.[2] This streamlined process reduces the number of unit operations, solvent usage, and waste generation, thereby lowering manufacturing costs and improving the environmental footprint.

For the subsequent steps in Remdesivir synthesis, particularly for the second-generation approaches, the pyrrolo[2,1-f][1][2][3]triazin-4-amine is often halogenated. The iodination using N-iodosuccinimide (NIS) proceeds with a high yield of 95%, providing the necessary functionality for coupling with the ribose moiety.[4]

For the synthesis of the key pyrrolo[2,1-f][1][2][3]triazin-4-amine intermediate of Remdesivir, the Snead et al. one-pot method demonstrates superior cost-effectiveness compared to the first-generation synthesis. The higher overall yield, reduced number of steps, and use of more economical starting materials make it a more attractive option for large-scale production. This analysis underscores the importance of continuous process development and optimization in pharmaceutical manufacturing to enhance efficiency and reduce costs.

References

A Comparative Guide to the Environmental Impact of Synthesis Routes for Remdesivir Intermediate-1 (GS-441524)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Remdesivir (B604916), a critical antiviral medication, relies on the efficient production of its key nucleoside core, intermediate-1, also known as GS-441524. The manufacturing process of this intermediate has evolved significantly, driven by the need for scalability, efficiency, and improved safety. This guide provides an objective comparison of the prominent synthesis routes to GS-441524, with a focus on their environmental impact. The comparison is supported by experimental data and green chemistry metrics to aid researchers and drug development professionals in selecting sustainable and efficient synthetic strategies.

Comparison of Key Synthesis Routes

The synthesis of GS-441524 has progressed from early, challenging methods to more streamlined and environmentally conscious approaches. The primary routes considered in this guide are the initial Gilead synthesis, an improved batch process, and a modern continuous flow synthesis.

MetricGilead First-Generation SynthesisImproved Batch SynthesisContinuous Flow Synthesis
Key Reagents n-BuLi, TMSCl, TMSCN, BCl₃MgCl₂, DIPEA, TFATfOH, TMSOTf, TMSCN
Operating Temperature Cryogenic (-78 °C)-30 °C to room temperature-30 °C
Key Solvents Dichloromethane (B109758), TetrahydrofuranTetrahydrofuran, DichloromethaneDichloromethane
Atom Economy (Estimated) Low-ModerateModerateModerate
E-Factor (Estimated) HighModerate-HighModerate
Process Mass Intensity (PMI) (Estimated) Very HighHighModerate-High
Safety Concerns Use of pyrophoric n-BuLi, liberation of HCN gas, cryogenic conditionsUse of hazardous reagents, potential for HCN liberationMinimized exposure to hazardous reagents due to closed system
Scalability Challenging due to cryogenic conditions and hazardous reagentsImproved scalability over the first-generation synthesisHighly scalable and efficient for large-scale production

Disclaimer: The Atom Economy, E-Factor, and Process Mass Intensity values are estimated based on available literature. Precise figures can vary depending on specific process parameters and waste handling procedures.

Evolution of Synthesis Routes and Environmental Considerations

The initial synthesis of GS-441524 developed by Gilead Sciences was a landmark achievement but presented several challenges for large-scale production. The use of cryogenic temperatures (-78 °C) and hazardous reagents like n-butyllithium (n-BuLi) posed significant safety and engineering hurdles. Furthermore, the multi-step process involving numerous protection and deprotection steps contributed to a high Process Mass Intensity (PMI) and E-factor, indicating substantial waste generation relative to the amount of desired product.

Subsequent research focused on developing more efficient and safer batch processes. These improved routes often utilized alternative reagents that allowed for milder reaction conditions, reducing the energy consumption associated with deep cooling. For instance, the replacement of n-BuLi with Grignard reagents or other bases, and optimization of the cyanation step, led to better yields and improved safety profiles.[1]

The advent of continuous flow chemistry has offered a paradigm shift in the synthesis of GS-441524.[1] This technology enables reactions to be performed in a closed system of interconnected tubes, offering precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of GS-441524, continuous flow has been particularly beneficial for the hazardous cyanation step. By minimizing the volume of reactive intermediates at any given time, the inherent safety of the process is significantly enhanced.[1] This approach also allows for higher throughput and more consistent product quality, contributing to a more sustainable and economical manufacturing process.[1]

Experimental Protocols

Improved Batch Synthesis of a Cyanated Remdesivir Precursor

This protocol, adapted from a procedure by Vieira et al. (2020), describes a safer batch process for the cyanation step, a critical transformation in the synthesis of GS-441524.[1]

Materials:

Procedure:

  • A solution of the remdesivir precursor in dichloromethane (DCM) is cooled to -30 °C.

  • Trifluoroacetic acid (TFA) is added to the solution.

  • A pre-cooled (-30 °C) mixture of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trimethylsilyl cyanide (TMSCN) in DCM is then added to the reaction mixture.

  • The reaction is stirred at -30 °C until completion, as monitored by an appropriate analytical technique (e.g., HPLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures.

Continuous Flow Synthesis of a Cyanated Remdesivir Precursor

This protocol is based on the continuous flow process developed by Vieira et al. (2020) for the large-scale synthesis of the cyanated intermediate.[1]

Equipment:

  • Continuous flow reactor system equipped with multiple pumps, static mixers, and temperature-controlled reactor coils.

Reagent Streams:

  • Stream 1: Solution of the remdesivir precursor in dichloromethane (DCM).

  • Stream 2: Solution of trifluoromethanesulfonic acid (TfOH) in DCM.

  • Stream 3: Solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trimethylsilyl cyanide (TMSCN) in DCM.

Procedure:

  • The reagent streams are continuously pumped into the flow reactor system at defined flow rates.

  • The streams are mixed in static mixers before entering a temperature-controlled reactor coil maintained at -30 °C.

  • The reaction mixture flows through the reactor coil for a specific residence time to ensure complete conversion.

  • The output from the reactor is collected, and the product is isolated through a continuous workup process.

  • This process was successfully scaled to produce 68 kg of the desired product.[1]

Visualizing the Synthesis Route Comparison

The following diagram illustrates the logical flow of considerations when comparing the different synthesis routes for Remdesivir intermediate-1 (GS-441524) from an environmental and process chemistry perspective.

Comparison of Synthesis Routes for this compound (GS-441524) cluster_0 Synthesis Route cluster_1 Environmental & Safety Factors Gilead First-Gen Gilead First-Gen Reagent Hazard Reagent Hazard Gilead First-Gen->Reagent Hazard High (n-BuLi, HCN) Energy Consumption Energy Consumption Gilead First-Gen->Energy Consumption High (Cryogenic) Waste Generation Waste Generation Gilead First-Gen->Waste Generation High (Low Atom Economy) Scalability & Safety Scalability & Safety Gilead First-Gen->Scalability & Safety Poor Improved Batch Improved Batch Improved Batch->Reagent Hazard Moderate Improved Batch->Energy Consumption Moderate Improved Batch->Waste Generation Moderate Improved Batch->Scalability & Safety Good Continuous Flow Continuous Flow Continuous Flow->Reagent Hazard Low (Contained System) Continuous Flow->Energy Consumption Moderate Continuous Flow->Waste Generation Lowered Continuous Flow->Scalability & Safety Excellent

Caption: A comparative overview of synthesis routes for this compound.

Conclusion

The evolution of the synthesis of this compound (GS-441524) demonstrates a clear trajectory towards greener and more sustainable manufacturing processes. While the initial routes were effective for producing early quantities of the material, their environmental and safety profiles were suboptimal for large-scale production. The development of improved batch processes and, most notably, continuous flow synthesis, has significantly mitigated these concerns. For researchers and drug development professionals, the adoption of these modern synthetic strategies is not only beneficial from an environmental and safety standpoint but also offers advantages in terms of process efficiency, scalability, and cost-effectiveness. The continued application of green chemistry principles will be vital in ensuring the sustainable production of this and other critical medicines.

References

Comparative Stability of Remdesivir Intermediate-1 (GS-441524) Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative analysis of the stability of Remdesivir (B604916) intermediate-1, also known as GS-441524, and its analogues. The information is compiled from various studies to offer insights into their degradation pathways and intrinsic stability.

Remdesivir (GS-5734) is a prodrug that is metabolized to its active form, the nucleoside analogue GS-441524. While Remdesivir itself exhibits instability in plasma, its parent nucleoside, GS-441524, has demonstrated greater metabolic stability.[1] This has spurred research into developing analogues of GS-441524 with improved pharmacokinetic properties, including enhanced stability and oral bioavailability.

Comparative Stability Overview

Direct comparative stability studies across a wide range of GS-441524 analogues under identical stress conditions are limited in publicly available literature. However, by collating data from various sources, a general understanding of their stability profiles can be established. GS-441524, the parent nucleoside, is generally considered to have good metabolic stability.[1] The C-nucleoside structure of Remdesivir and its analogues confers increased chemical and enzymatic stability compared to N-nucleosides.

Forced degradation studies on Remdesivir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable to heat and light.[2] The primary degradation pathways often involve hydrolysis of the phosphoramidate (B1195095) bond and modifications to the ribose sugar or the nucleobase.

Lipid prodrugs of the Remdesivir nucleoside have been synthesized to enhance oral bioavailability and plasma stability. For instance, ODBG-P-RVn, a lipid prodrug, has been shown to be stable in human plasma for at least 24 hours at 37°C.

The following table summarizes the available stability data for Remdesivir, its primary metabolite GS-441524, and a representative analogue.

Compound/AnalogueConditionStability ProfileReference
Remdesivir (GS-5734) Human Liver MicrosomesLow stability (t½ ≈ 1 min)[1][3]
Human PlasmaUnstable[4]
Acidic Hydrolysis (0.1N HCl)Degradation observed[2]
Basic Hydrolysis (0.1N NaOH)Extensive degradation[2]
Oxidative Stress (3% H₂O₂)Degradation observed
Thermal StressStable[2]
Photolytic StressStable[2]
GS-441524 Human Liver MicrosomesExcellent metabolic stability[1][3]
Human PlasmaExcellent metabolic stability (t½ > 24 h)[1]
Feline MicrosomesStable (100% remaining at 60 min)[5]
ODBG-P-RVn (Lipid Prodrug) Human Plasma (37°C)Stable for at least 24 hours

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the stability testing of Remdesivir intermediate-1 analogues, based on established protocols for Remdesivir.

Forced Degradation Studies

Objective: To evaluate the intrinsic stability of the molecule by subjecting it to stress conditions more severe than accelerated stability testing.

Methodology:

  • Preparation of Stock Solution: A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

  • Stress Conditions:

    • Acidic Hydrolysis: The stock solution is treated with 0.1 N hydrochloric acid (HCl) and kept at room temperature or heated (e.g., 60°C) for a specified period (e.g., 2 to 24 hours).

    • Basic Hydrolysis: The stock solution is treated with 0.1 N sodium hydroxide (B78521) (NaOH) under similar temperature and time conditions as acidic hydrolysis.

    • Neutral Hydrolysis: The stock solution is mixed with purified water and subjected to the same temperature and time conditions.

    • Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a set duration.

    • Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.

    • Photolytic Degradation: The drug substance (solid or in solution) is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

  • Sample Analysis: After the specified exposure time, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

Stability-Indicating HPLC Method

Objective: To develop a validated chromatographic method capable of separating the intact drug from its degradation products.

Typical HPLC Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., 247 nm for Remdesivir).[6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Metabolic Activation Pathway of Remdesivir

The following diagram illustrates the intracellular metabolic pathway of Remdesivir to its active triphosphate form.

Remdesivir_Metabolism Remdesivir Remdesivir (Prodrug) Alanine_Metabolite Alanine Metabolite Remdesivir->Alanine_Metabolite Esterases GS_441524 GS-441524 (this compound) Remdesivir->GS_441524 Hydrolysis GS_441524_MP GS-441524 Monophosphate Alanine_Metabolite->GS_441524_MP Phosphoramidase GS_441524_DP GS-441524 Diphosphate GS_441524_MP->GS_441524_DP Kinases GS_441524_TP GS-441524 Triphosphate (Active Form) GS_441524_DP->GS_441524_TP Kinases

Caption: Intracellular activation of Remdesivir.

Experimental Workflow for Comparative Stability Study

This diagram outlines a typical workflow for conducting a comparative stability study of drug analogues.

Stability_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Analogue_A Analogue A Stock Acid Acidic Hydrolysis Analogue_A->Acid Base Basic Hydrolysis Analogue_A->Base Oxidation Oxidative Stress Analogue_A->Oxidation Thermal Thermal Stress Analogue_A->Thermal Analogue_B Analogue B Stock Analogue_B->Acid Analogue_B->Base Analogue_B->Oxidation Analogue_B->Thermal Analogue_C Analogue C Stock Analogue_C->Acid Analogue_C->Base Analogue_C->Oxidation Analogue_C->Thermal Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Data Data Comparison & Degradation Profiling Analysis->Data

Caption: Workflow for stability studies.

References

Benchmarking "Remdesivir Intermediate-1" Synthesis: A Comparative Guide to Patented and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global demand for the antiviral agent Remdesivir (B604916) has placed significant emphasis on optimizing the synthesis of its key intermediates. This guide provides a comparative analysis of patented and alternative methods for the synthesis of "Remdesivir intermediate-1," identified as the nucleoside core GS-441524 ((2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile). This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting a side-by-side comparison of synthetic routes, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes for GS-441524

The synthesis of GS-441524 primarily involves the formation of the pyrrolo[2,1-f][1][2][3]triazine nucleobase and its subsequent coupling with a protected ribose derivative. Below is a summary of the key quantitative data for the patented Gilead approach and a notable alternative method.

ParameterPatented Gilead MethodAlternative Method
Starting Materials 2,3,5-tri-O-benzyl-d-ribonolactone, 4-aminopyrrolo[2,1-f][1][2][3]triazinePyrrole (B145914), Chloramine, Formamidine acetate (B1210297), Protected Ribose
Key Steps 1. Synthesis of the nucleobase. 2. Coupling of the nucleobase with protected ribonolactone. 3. Cyanation. 4. Deprotection.1. Two-vessel synthesis of the nucleobase. 2. Glycosylation with a protected ribose derivative. 3. Cyanation and subsequent deprotection.
Overall Yield Not explicitly stated in a single source, requires multi-step process.Nucleobase synthesis: 55% overall yield.[1]
Purity of Nucleobase Not explicitly stated.99.9% area percentage by HPLC.[1]
Key Reagents & Conditions n-BuLi, TMSCl, BCl₃ (for deprotection)NaH, DMF, Chloramine, Formamidine acetate.[1]
Advantages Established and well-documented.Higher reported yield for the nucleobase synthesis, potentially more scalable.[1]
Disadvantages Involves hazardous reagents like n-BuLi and BCl₃, and may have lower overall yield.Fewer publicly available data on the complete synthesis and coupling steps.

Experimental Protocols

Patented Gilead Method (Conceptual Outline)

The synthesis of GS-441524 as described in various sources related to Gilead's patents generally follows these key transformations.

1. Synthesis of the Pyrrolo[2,1-f][1][2][3]triazin-4-amine Nucleobase: The synthesis of the nucleobase has been approached through various multi-step sequences, often starting from pyrrole derivatives.[2]

2. Glycosylation of the Nucleobase with Protected Ribonolactone: The protected nucleobase is coupled with a tribenzylated ribonolactone. This step is critical for establishing the correct stereochemistry of the final product.

3. Cyanation and Deprotection: Following the coupling, a cyano group is introduced at the 1'-position of the ribose moiety. The final step involves the removal of the benzyl (B1604629) protecting groups, typically using a strong Lewis acid like boron trichloride, to yield GS-441524.

Alternative Two-Vessel Synthesis of the Nucleobase[1]

This method provides a more streamlined approach to obtaining the key pyrrolo[2,1-f][1][2][3]triazin-4-amine nucleobase.

Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred solution of anhydrous DMF at 0–5 °C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil) is added.

  • 2-Cyanopyrrole is then added to the reaction mixture at 0–5 °C.

  • The reaction mixture is stirred for 30-40 minutes at this temperature.

Step 2: Cyclization with Formamidine Acetate

  • Formamidine acetate is added to the reaction mixture, and the temperature is raised.

  • Upon completion of the reaction, the mixture is worked up to isolate the crystalline pyrrolo[2,1-f][1][2][3]triazin-4-amine.

  • The reported yield for this two-vessel process is 55% with a purity of 99.9% as determined by HPLC.[1]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the patented versus a benchmarked alternative synthesis approach for the key nucleobase of "this compound".

cluster_0 Patented Synthesis Route (Conceptual) cluster_1 Alternative Two-Vessel Synthesis P_Start Pyrrole Derivative P_Step1 Multi-step synthesis P_Start->P_Step1 P_Product Pyrrolo[2,1-f][1,2,4]triazin-4-amine P_Step1->P_Product A_Start 2-Cyanopyrrole A_Step1 N-Amination (NaH, DMF) A_Start->A_Step1 A_Intermediate N-amino-2-cyanopyrrole A_Step1->A_Intermediate A_Step2 Cyclization (Formamidine Acetate) A_Intermediate->A_Step2 A_Product Pyrrolo[2,1-f][1,2,4]triazin-4-amine (55% Yield) A_Step2->A_Product

Caption: Comparison of patented and alternative synthesis routes for the nucleobase.

The subsequent coupling of the nucleobase with a protected ribose derivative is a critical step in the synthesis of GS-441524. The choice of protecting groups on the ribose moiety and the coupling conditions significantly impact the overall efficiency and stereoselectivity of the reaction.

cluster_0 Synthesis of GS-441524 Nucleobase Pyrrolo[2,1-f][1,2,4]triazin-4-amine Coupling Glycosylation / Coupling Nucleobase->Coupling Ribose Protected Ribose (e.g., Tribenzyl-ribonolactone) Ribose->Coupling Intermediate Protected Nucleoside Coupling->Intermediate Cyanation Cyanation Intermediate->Cyanation Protected_GS Protected GS-441524 Cyanation->Protected_GS Deprotection Deprotection Protected_GS->Deprotection GS441524 GS-441524 (this compound) Deprotection->GS441524

Caption: General workflow for the synthesis of GS-441524.

Conclusion

The synthesis of "this compound" (GS-441524) is a complex process with multiple potential routes. While the patented methods developed by Gilead Sciences provide a foundational approach, recent research has led to the development of more efficient and scalable alternatives, particularly for the synthesis of the key pyrrolo[2,1-f][1][2][3]triazine nucleobase.[1] The choice of a specific synthetic route will depend on various factors, including the desired scale of production, cost of starting materials, and the need to avoid hazardous reagents. Further research into optimizing the coupling and deprotection steps in conjunction with the improved nucleobase synthesis could lead to even more efficient overall processes for producing this critical antiviral intermediate.

References

Comparative Analysis of Impurity Profiles for Remdesivir Intermediate GS-441524 Across Diverse Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the impurity landscape of the key Remdesivir intermediate, GS-441524, through the lens of various analytical techniques. This guide provides a comparative summary of impurity data, detailed experimental protocols, and a visual representation of the analytical workflow.

The purity of starting materials and intermediates is a critical determinant of the final quality, safety, and efficacy of an active pharmaceutical ingredient (API). In the synthesis of the antiviral drug Remdesivir, the nucleoside core, GS-441524 ((2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile), represents a pivotal intermediate. Rigorous control of its impurity profile is essential to ensure the desired therapeutic outcome and to meet stringent regulatory standards. This guide offers a comparative overview of the impurity profiles of GS-441524 as determined by different analytical methods, supported by experimental data and detailed protocols.

Quantitative Impurity Data Comparison

The following table summarizes the quantitative analysis of a major impurity found in various unregulated samples of GS-441524, as determined by High-Performance Liquid Chromatography (HPLC). This data highlights the variability in purity across different sources and underscores the importance of robust analytical methods for quality control.

Sample BrandPurity (%) at 240 nmMajor Impurity (%) at 220/240 nmRetention Time of Major Impurity (min)
Rainbow>99<0.5~8.0
Ohana>99<0.8~8.0
Lucky15>98<1.2~8.0
Oscar>98<1.2~8.0
Karma>98<1.2~8.0
Valor>98<1.2~8.0
Seka>95<2.0~8.0
Shire>95<3.0~8.0
Panda>95<4.0~8.0
Trusted>90<5.0~8.0

Data synthesized from a study on unregulated GS-441524 samples. The major impurity was consistently observed across multiple batches, indicating a potential process-related or degradation product.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the impurity profiling of GS-441524 are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the routine quality control of GS-441524 due to its robustness and cost-effectiveness.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: Waters X-Bridge C18, 5 µm, 150 x 4.6 mm.

  • Mobile Phase: A gradient of 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm for purity assessment and 220 nm for the detection of a broader range of impurities.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Samples are diluted in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity, enabling the identification and quantification of trace-level impurities.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer Settings: Optimized for the detection of GS-441524 and its potential impurities. This includes setting specific multiple reaction monitoring (MRM) transitions for known impurities.

  • Sample Preparation: Plasma samples require protein precipitation with methanol (B129727) followed by centrifugation. The supernatant is then diluted and injected. For bulk material, a simple dilution in the mobile phase is sufficient.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for comparing the impurity profiles of Remdesivir Intermediate GS-441524 across different analytical methods.

Impurity_Profile_Comparison cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_comparison Comparative Evaluation GS441524 GS-441524 Sample HPLC HPLC-UV GS441524->HPLC Injection LCMS LC-MS/MS GS441524->LCMS Injection Purity Purity Assessment HPLC->Purity Quantification Impurity Quantification HPLC->Quantification LCMS->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID LCMS->Quantification Comparison Comparison of Impurity Profiles Purity->Comparison Impurity_ID->Comparison Quantification->Comparison

Caption: Workflow for comparing GS-441524 impurity profiles.

Signaling Pathway of Remdesivir's Active Metabolite

While GS-441524 is an intermediate, its biological significance lies in its conversion to the active triphosphate form, which inhibits viral RNA-dependent RNA polymerase (RdRp). The following diagram illustrates this pathway.

Remdesivir_Activation Remdesivir Remdesivir (Prodrug) GS441524_MP GS-441524 Monophosphate Remdesivir->GS441524_MP Cellular Esterases & Kinases GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Cellular Kinases GS441524_TP GS-441524 Triphosphate (Active Metabolite) GS441524_DP->GS441524_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Incorporation Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition

Caption: Bioactivation pathway of Remdesivir to its active form.

References

A Comparative Guide to the Efficacy of Remdesivir Precursors in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficiency of a synthetic route is paramount. This guide provides a comparative analysis of the efficacy of key precursors in the synthesis of Remdesivir, with a focus on "Remdesivir intermediate-1," more formally and widely known in the scientific literature as GS-441524. We will compare the synthetic route starting from GS-441524 with earlier generation syntheses, providing quantitative data, detailed experimental protocols, and visualizations to support the findings.

Overview of Synthetic Strategies

The synthesis of Remdesivir has evolved to improve overall yield, stereoselectivity, and scalability. Early routes, often referred to as first-generation syntheses, began with more basic starting materials like D-ribose derivatives and involved a greater number of steps.[1] A significant advancement has been the development of a highly efficient, three-step synthesis starting from the nucleoside core, GS-441524.[2][3]

Quantitative Comparison of Synthetic Routes

The following tables summarize the quantitative data from different synthetic approaches to Remdesivir, highlighting the advantages of using GS-441524 as the immediate precursor.

Table 1: Comparison of Overall Yield and Purity

Synthetic RouteStarting MaterialNumber of Steps (from precursor)Overall YieldFinal Purity (by HPLC)Reference
Improved SynthesisGS-441524385%99.4%[2][3]
Gilead's Gram-Scale Synthesis2,3,5-tri-O-benzyl-d-ribonolactone648% (for last two steps)Not Specified[2]
First Generation SynthesisTribenzyl protected lactolMultipleLow (e.g., 0.6–1.5%)Not Specified[1]

Table 2: Comparison of Key Reaction Steps

Reaction StepPrecursor/MethodReagentsYieldKey Advantages/DisadvantagesReference
Phosphoramidation & Deprotection GS-441524 with DMF-DMA protection 1. DMF-DMA2. Pentafluorophenyl phosphoramidate (B1195095), t-BuMgCl3. Acetic acid85% (overall for 3 steps) High overall yield, mild deprotection, avoids impurity generation, can be performed without intermediate purification.[2][3]
Phosphoramidation & DeprotectionAcetonide-protected nucleoside1. Phosphoramidoyl chloride, chiral imidazole (B134444) catalyst2. Acidic deprotection73% (overall)High stereoselectivity, avoids enantiomerically pure phosphorylating agent.[2]
C-GlycosylationSecond Generation SynthesisIodo base, PhMgCl, TMSClConsistent yields at milder temperaturesMore scalable than first generation.[1]
CyanationContinuous Flow ProcessTFA, TMSOTf, TMSCN84%Improved safety (reduces HCN exposure risk) and scalability.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the high-yield synthesis starting from GS-441524.

Protocol 1: Three-Step Synthesis of Remdesivir from GS-441524[2][5]

This protocol involves protection, phosphoramidation, and deprotection.

Step 1: Protection of GS-441524

  • To a solution of GS-441524 (1 equivalent) in pyridine, add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (4 equivalents).

  • Stir the reaction mixture at 25 °C for 3 hours.

  • Monitor the reaction for the full conversion of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude protected intermediate. This intermediate is used in the next step without further purification.

Step 2: Phosphoramidation

  • Dissolve the crude protected intermediate from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).

  • In a separate flask, prepare a solution of 2-ethylbutyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-l-alaninate in THF.

  • To the solution of the protected intermediate, add tert-butylmagnesium chloride (t-BuMgCl) (1 M in THF) dropwise at a temperature maintained below -5 °C.

  • Following the addition of the Grignard reagent, add the phosphoramidate solution dropwise, again maintaining a low temperature.

  • Allow the reaction to proceed for 2 hours at -10 °C.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and concentrate the organic layer to obtain the crude phosphorylated intermediate.

Step 3: Deprotection to Yield Remdesivir

  • Dissolve the crude product from Step 2 in isopropanol.

  • Add acetic acid (20 equivalents) to the solution.

  • Stir the mixture to facilitate the deprotection.

  • After the reaction is complete, purify the final product, Remdesivir, by chromatography to achieve a high purity (99.4%) and an overall yield of 85% for the three steps.[2][3]

Visualizations

The following diagrams illustrate the synthetic pathway starting from GS-441524, an experimental workflow, and the mechanism of action of Remdesivir.

Remdesivir_Synthesis_from_GS441524 cluster_0 Step 1: Protection cluster_1 Step 2: Phosphoramidation cluster_2 Step 3: Deprotection GS441524 GS-441524 Protected_Intermediate Protected Intermediate GS441524->Protected_Intermediate DMF-DMA, Pyridine Phosphorylated_Intermediate Phosphorylated Intermediate Protected_Intermediate->Phosphorylated_Intermediate t-BuMgCl, THF Phosphoramidate Phosphoramidate Reagent Phosphoramidate->Phosphorylated_Intermediate Remdesivir Remdesivir Phosphorylated_Intermediate->Remdesivir Acetic Acid, Isopropanol

Caption: Synthetic pathway of Remdesivir from GS-441524.

Experimental_Workflow start Start: GS-441524 protection Protection with DMF-DMA start->protection concentration1 Concentration (in vacuo) protection->concentration1 phosphoramidation Phosphoramidation with t-BuMgCl concentration1->phosphoramidation quench Quench with aq. NH4Cl phosphoramidation->quench extraction Extraction quench->extraction concentration2 Concentration extraction->concentration2 deprotection Deprotection with Acetic Acid concentration2->deprotection purification Chromatography Purification deprotection->purification end End: Pure Remdesivir purification->end

Caption: Experimental workflow for the three-step synthesis.

Remdesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Metabolism Metabolism (Esterases, Kinases) Remdesivir->Metabolism Active_Metabolite Remdesivir Triphosphate (Active Form) Metabolism->Active_Metabolite RNA_Synthesis RNA Synthesis Active_Metabolite->RNA_Synthesis Competes with ATP Viral_RNA Viral RNA Template Viral_RNA->RNA_Synthesis RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->RNA_Synthesis Chain_Termination Chain Termination RNA_Synthesis->Chain_Termination Incorporation of Active Metabolite

Caption: Mechanism of action of Remdesivir.

Conclusion

The synthetic route to Remdesivir starting from GS-441524 represents a significant improvement in efficiency over earlier, multi-step syntheses that began from D-ribose derivatives.[1][2][3] With an overall yield of 85% over three steps that can be performed successively without intermediate purification, this approach is highly advantageous for large-scale production.[2][3] The mild reaction conditions, particularly for the deprotection step, minimize the formation of impurities.[2] For researchers and drug development professionals, utilizing GS-441524 as the key precursor offers a more practical and efficient pathway to obtaining Remdesivir, thereby facilitating further research and development of this important antiviral agent.

References

"Remdesivir intermediate-1" vs alternative starting materials for Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Remdesivir Synthesis: A Comparison of Starting Materials

In the landscape of antiviral therapeutics, Remdesivir (Veklury) has garnered significant attention, particularly for its role in treating COVID-19. The complexity of its molecular structure, which includes multiple chiral centers and a fragile phosphoramidate (B1195095) prodrug moiety, makes its chemical synthesis a formidable challenge. For researchers and drug development professionals, selecting an optimal synthetic strategy is crucial for ensuring efficiency, scalability, and cost-effectiveness.

This guide provides an objective comparison between the established, linear synthesis of Remdesivir from foundational precursors and an alternative, convergent approach that utilizes the key nucleoside analogue GS-441524 as an advanced starting material. We will delve into the experimental data, protocols, and logical workflows of these distinct strategies.

The Established Pathway: Synthesis from Foundational Precursors

The traditional and first-generation syntheses of Remdesivir, pioneered by Gilead Sciences, follow a linear approach. This pathway involves the initial, separate construction of two key fragments: a protected D-ribose derivative and the pyrrolo[2,1-f][1][2][3]triazine base.[1][4] These fragments are then coupled in a critical C-glycosylation reaction to form the core nucleoside, which is further elaborated to yield GS-441524. The final steps involve coupling this nucleoside with a chiral phosphoramidate unit and subsequent deprotection.[3][5]

This multi-step process, while foundational, presents challenges in yield, purification, and stereocontrol, particularly in the final coupling step which initially required chiral HPLC to separate diastereomers.[4][5]

G cluster_0 Fragment Synthesis cluster_1 Core Assembly & Final Steps A D-Ribose B Protected D-Ribonolactone A->B Protection & Oxidation Coupling C-Glycosylation & Elaboration B->Coupling C Pyrrolo-triazine Precursors D Halogenated Base C->D Heterocycle Formation D->Coupling E Key Intermediate (GS-441524) Final Phosphoramidate Coupling & Deprotection E->Final F Remdesivir Coupling->E Final->F

Caption: Linear synthesis pathway to Remdesivir from basic precursors.
Key Experimental Protocol: Stereoselective Phosphoramidate Coupling (Gilead Second Generation)

This protocol outlines the improved, diastereoselective coupling of the protected nucleoside with an enantiomerically pure phosphoramidate, which avoids the need for chiral HPLC separation.

  • Preparation of Nucleoside: The acetonide-protected nucleoside (the precursor to GS-441524, post-glycosylation and cyanation) is dried and dissolved in anhydrous tetrahydrofuran (B95107) (THF).[5]

  • Activation: Magnesium chloride (MgCl₂) is added to the solution to activate the hydroxyl group for nucleophilic attack.[3][5]

  • Coupling Reaction: The enantiomerically pure (Sp)-phosphoramidate reagent (carrying a p-nitrophenolate or similar leaving group) is added to the mixture, along with a base such as diisopropylethylamine (DIPEA).[3] The reaction proceeds via an SN2-type inversion at the phosphorus center.[5]

  • Quenching and Work-up: The reaction is stirred until completion, then quenched. Standard aqueous work-up and extraction are performed to isolate the protected Remdesivir intermediate.

  • Deprotection: The final step involves the removal of the acetonide protecting group using concentrated hydrochloric acid in THF to yield optically pure Remdesivir.[3]

Alternative Starting Material: Convergent Synthesis from GS-441524

A more efficient and convergent strategy utilizes the fully formed nucleoside, GS-441524, as the direct starting material.[2][6] This approach decouples the complex synthesis of the nucleoside core from the final, critical phosphoramidation steps. Recent advancements have demonstrated a highly streamlined, three-step sequence from GS-441524 that achieves a remarkably high overall yield.[7][8] This method relies on a transient protecting group that masks reactive sites, facilitating a clean and high-yielding coupling reaction.

G cluster_0 Convergent Synthesis from Key Intermediate A Starting Material: GS-441524 B Transiently Protected Intermediate A->B Step 1: Protection (DMF-DMA) C Coupled Product B->C Step 2: Phosphoramidation (MeMgCl) D Remdesivir C->D Step 3: Deprotection (AcOH in iPrOH)

Caption: High-yield, three-step convergent synthesis from GS-441524.
Key Experimental Protocol: Three-Step Synthesis from GS-441524

This protocol describes a highly efficient synthesis using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) as a transient protecting agent.[7][8]

  • Protection: GS-441524 is treated with DMF-DMA, which serves to protect the 2' and 3'-hydroxyl groups of the ribose sugar. The reaction is monitored until completion, and the protected intermediate is typically used directly in the next step without purification.[8]

  • Phosphoramidation: The crude protected intermediate is dissolved in an appropriate solvent like pyridine. The solution is cooled, and the phosphoramidate reagent is added. Methylmagnesium chloride (MeMgCl) is then added dropwise to facilitate the coupling. This method has been shown to achieve high stereoselectivity.[8]

  • Deprotection: After the coupling reaction is complete, the mixture is quenched. The deprotection of the DMF-DMA group is achieved by adding acetic acid in a solvent such as isopropanol (B130326) and warming the mixture. This mild deprotection condition avoids the generation of impurities often seen with harsher acidic methods.[6][7] The final product, Remdesivir, is then purified, often via chromatography.

Comparative Data Analysis

The choice of starting material has a profound impact on the overall efficiency of Remdesivir synthesis. The following table summarizes key quantitative data from published routes.

MetricRoute from Foundational Precursors (Gilead Gen 2)Route from GS-441524 (DMF-DMA Method)
Starting Material Protected D-Ribonolactone & Halogenated BaseGS-441524
Number of Steps ~6 steps from key fragments[6]3 steps[6][7]
Overall Yield ~14.7% (from lactone & base)[3]85% (from GS-441524)[6][7]
Yield of Final Steps ~48% (coupling & deprotection)[3]85% (protection, coupling, deprotection)[6]
Key Reagents "Turbo Grignard", MgCl₂, Conc. HCl[3][4]DMF-DMA, MeMgCl, Acetic Acid[8]
Purification Multiple chromatographic steps; avoids final chiral HPLC[4]Can be performed successively without intermediate purification[7][8]
Key Advantage Builds the molecule from basic materialsHigh efficiency, speed, and operational simplicity
Key Disadvantage Lower overall yield, more linear stepsRequires a pre-existing supply of GS-441524

Conclusion

The synthesis of Remdesivir showcases a classic dilemma in pharmaceutical process chemistry: the trade-off between a linear synthesis from simple starting materials versus a convergent synthesis from an advanced intermediate.

  • The established route from foundational precursors is comprehensive but is characterized by a greater number of steps and a lower overall yield. While process improvements have eliminated critical flaws like the need for late-stage chiral separation, the pathway remains lengthy.

  • The alternative route starting from GS-441524 offers a significant advantage in efficiency, with a reported 85% yield over just three steps.[6][7] This approach is ideal for rapid, large-scale production, provided that a robust supply chain for the GS-441524 intermediate is established. The use of mild reagents and the ability to perform steps successively without purification further enhance its appeal.[8]

For researchers and manufacturers, the decision hinges on strategic goals. For fundamental route development, the linear synthesis provides a complete roadmap. However, for efficient, high-throughput production to meet clinical demand, the convergent synthesis starting from the key intermediate, GS-441524, represents the current state-of-the-art.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Remdesivir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of antiviral therapeutics, the proper management and disposal of chemical intermediates are paramount to ensuring laboratory safety and environmental protection. While specific disposal procedures for every intermediate in a synthesis pathway, such as that for Remdesivir, may not be individually published, established protocols for the final compound and general principles of hazardous waste management provide a robust framework. This guide offers detailed procedural information for the safe disposal of Remdesivir intermediate-1, based on available safety data for Remdesivir and standard laboratory practices.

Hazard and Safety Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile of the final product, Remdesivir, offers critical guidance. All waste materials contaminated with Remdesivir or its intermediates should be treated as hazardous chemical waste.[1][2][3]

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[4][5][6]Avoid ingestion. Wash hands thoroughly after handling.[5][7] Do not eat, drink, or smoke in laboratory areas.[5][7]
Skin Corrosion/Irritation Causes skin irritation.[4][5][6]Wear protective gloves and a lab coat.[3][8] In case of contact, wash the affected area with plenty of soap and water.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][6]Wear safety glasses or goggles.[7] If in eyes, rinse cautiously with water for several minutes.[5]
Specific Target Organ Toxicity May cause respiratory irritation.[4][6] Causes damage to organs (kidney, liver) through prolonged or repeated exposure.[4][7]Handle in a well-ventilated area, preferably in a laboratory hood.[7]

Experimental Protocol for Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

1.0 Personal Protective Equipment (PPE)

1.1. Wear standard personal protective equipment (PPE), including a lab coat, disposable, chemical-resistant gloves, and safety goggles.[3][8]

2.0 Waste Segregation and Collection

2.1. Segregate waste contaminated with this compound from other waste streams to prevent unintended chemical reactions.[1] 2.2. Solid Waste: 2.2.1. Collect all contaminated solid materials, such as gloves, paper towels, and empty vials, in a designated, leak-proof hazardous waste container.[2][8] 2.3. Liquid Waste: 2.3.1. Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[2] 2.3.2. Do not dispose of liquid waste containing Remdesivir or its intermediates down the drain.[2] 2.4. Sharps Waste: 2.4.1. Dispose of any contaminated needles or other sharps in a designated sharps container.

3.0 Spill and Breakage Cleanup

3.1. Spillage of Solutions: 3.1.1. Wear appropriate PPE.[8] 3.1.2. Absorb the spill with clean, dry paper towels.[8] 3.1.3. Place the contaminated towels into a leak-proof container for hazardous waste disposal.[8] 3.1.4. Clean the affected area twice with water, followed by one cleaning with a suitable detergent solution.[3][8] 3.2. Breakage of Glass Vials: 3.2.1. Wear chemical-resistant gloves.[8] 3.2.2. Do not pick up broken glass by hand. Use forceps or a brush and dustpan.[3][8] 3.2.3. Collect any visible powder with a damp cloth or by adding liquid to minimize dust.[8] 3.2.4. Place all cleanup materials into a leak-proof container for hazardous waste disposal.[8] 3.2.5. Decontaminate the area twice with water and a detergent solution.[8] For non-recoverable remainder, wash with a sodium hypochlorite (B82951) solution.[7]

4.0 Waste Storage and Disposal

4.1. Label all hazardous waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols.[2] 4.2. Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. 4.3. Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, regional, and national regulations.[1][7] All hazardous waste must be disposed of through an approved waste disposal program.[5][9]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Storage & Collection cluster_3 Final Disposal A Generation of Waste (Solid, Liquid, Sharps) B Segregate Waste by Type A->B C Label Waste Containers 'Hazardous: this compound' B->C D Store in Designated Hazardous Waste Area C->D E Schedule Pickup with Licensed Waste Disposal Vendor D->E F Transport to Approved Waste Management Facility E->F G Environmentally Compliant Disposal (e.g., Incineration) F->G

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Remdesivir intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Remdesivir Intermediate-1

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of pharmaceutical compounds is paramount. This document provides crucial safety and logistical information for the handling of this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The following guidance is based on the known hazards of the final active pharmaceutical ingredient (API), Remdesivir, and established best practices for handling novel chemical intermediates in a laboratory setting. A thorough, site-specific risk assessment should be conducted before commencing any work.

Hazard Assessment of Remdesivir

While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the SDS for Remdesivir provides valuable insight into the potential hazards. Remdesivir is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Prolonged or repeated exposure may cause damage to organs.[1][5] Therefore, a cautious approach to handling any of its intermediates is warranted.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is the last line of defense against exposure and should be used in conjunction with engineering controls like fume hoods.[6] The following table summarizes the recommended PPE for handling this compound based on a risk assessment of potential exposure scenarios.

Task/Potential Exposure Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Low-Volume Solution Handling (in fume hood) Laboratory CoatDisposable Nitrile GlovesSafety Glasses with Side ShieldsNot generally required if handled in a certified fume hood.
Weighing and Handling of Powder (in fume hood or ventilated balance enclosure) Laboratory CoatDouble-gloved with disposable Nitrile GlovesSafety GogglesN95 Respirator
High-Volume Solution Handling or Potential for Splashing Laboratory Coat and Chemical-Resistant ApronDouble-gloved with disposable Nitrile GlovesFace Shield worn over Safety GogglesN95 Respirator
Cleaning of Spills Disposable GownChemical-Resistant Gloves (e.g., thicker nitrile or neoprene)Face Shield worn over Safety GogglesN95 Respirator or higher (e.g., PAPR) depending on spill size and ventilation.
Experimental Protocols: Donning, Doffing, and Disposal of PPE

Proper procedure in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on the gown or lab coat, ensuring it is fully fastened.

  • Mask/Respirator: If required, don the N95 respirator, ensuring a proper fit and seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the gown or lab coat.

Doffing Sequence (to minimize self-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Untie and remove the gown, folding the contaminated outside inwards.

  • Perform Hand Hygiene.

  • Goggles/Face Shield: Remove by handling the strap.

  • Mask/Respirator: Remove by handling the straps, without touching the front.

  • Perform Hand Hygiene.

Disposal Plan: All disposable PPE used when handling this compound should be considered chemical waste.

  • Gloves, disposable gowns, and other contaminated items: Place in a designated, sealed, and clearly labeled chemical waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for chemical waste.

  • Follow all local and institutional regulations for hazardous waste disposal.

Visualizing the Safety Workflow

The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_procedure Procedure cluster_disposal Disposal Start Start: Handling this compound AssessTask Assess Task: - Scale of work - Physical form (solid/liquid) - Potential for aerosol/dust generation Start->AssessTask EngControls Implement Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) AssessTask->EngControls SelectPPE Select Appropriate PPE (Refer to Table) EngControls->SelectPPE Donning Follow Proper Donning Procedure SelectPPE->Donning Handling Perform Chemical Handling Task Donning->Handling Doffing Follow Proper Doffing Procedure Handling->Doffing Disposal Dispose of Contaminated PPE as Hazardous Waste Doffing->Disposal End End Disposal->End

Caption: PPE selection and handling workflow for this compound.

Spill_Response_Plan cluster_initial_response Initial Response cluster_ppe_and_cleanup PPE and Cleanup cluster_disposal_and_reporting Disposal and Reporting Spill Spill Occurs Alert Alert Personnel in the Area Spill->Alert Evacuate Evacuate Immediate Area if Necessary Alert->Evacuate DonPPE Don Appropriate Spill-Response PPE Evacuate->DonPPE Contain Contain the Spill with Absorbent Material DonPPE->Contain Clean Clean the Affected Area Contain->Clean DisposeWaste Dispose of Contaminated Materials as Hazardous Waste Clean->DisposeWaste Report Report the Incident According to Institutional Policy DisposeWaste->Report End End Report->End

Caption: Spill response plan for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。